Product packaging for 2-(Difluoromethoxy)pyridin-4-amine(Cat. No.:CAS No. 1211587-46-0)

2-(Difluoromethoxy)pyridin-4-amine

Cat. No.: B573140
CAS No.: 1211587-46-0
M. Wt: 160.124
InChI Key: ANSJJZVEYXIANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Difluoromethoxy)pyridin-4-amine, also known as this compound, is a useful research compound. Its molecular formula is C6H6F2N2O and its molecular weight is 160.124. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6F2N2O B573140 2-(Difluoromethoxy)pyridin-4-amine CAS No. 1211587-46-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(difluoromethoxy)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c7-6(8)11-5-3-4(9)1-2-10-5/h1-3,6H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSJJZVEYXIANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744613
Record name 2-(Difluoromethoxy)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211587-46-0
Record name 2-(Difluoromethoxy)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 2-(Difluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-(Difluoromethoxy)pyridin-4-amine (CAS No. 1211587-46-0), a fluorinated heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The strategic incorporation of the difluoromethoxy (-OCHF₂) group onto the 4-aminopyridine scaffold offers a unique modulation of physicochemical properties, including lipophilicity and metabolic stability, making it an attractive moiety for kinase inhibitors and other targeted therapeutics. This guide details its chemical identity, proposed synthetic pathways, potential biological applications, and essential safety protocols. The information herein is synthesized to provide researchers with a foundational understanding and practical insights for utilizing this compound in their research and development endeavors.

Core Compound Identification and Properties

This compound is a solid, heterocyclic amine. The presence of both a hydrogen bond donor (amine) and acceptor (pyridine nitrogen), combined with the electronically distinct difluoromethoxy group, establishes a framework for diverse molecular interactions.

PropertyValueSource(s)
CAS Number 1211587-46-0[1]
Molecular Formula C₆H₆F₂N₂O[1]
Molecular Weight 160.12 g/mol [1]
Physical Form Solid[1]
Purity Typically ≥98%[1]
pKa (predicted) ~4.9[2]

Note: The pKa is inferred from its structural isomer, 6-(Difluoromethoxy)pyridin-2-amine, which has a reported pKa of 4.9. The electronic influence of the difluoromethoxy group is expected to be similar regardless of the positional isomerism on the pyridine ring.[2]

Strategic Importance in Medicinal Chemistry

The aminopyridine scaffold is a well-established pharmacophore found in numerous approved drugs.[3] The introduction of fluorine-containing substituents is a cornerstone of modern drug design, often leading to enhanced biological potency, improved metabolic stability, and favorable pharmacokinetic profiles.[4][5]

The difluoromethoxy group, in particular, serves as a lipophilic hydrogen bond acceptor and a metabolically stable alternative to a methoxy or hydroxyl group. Its influence can be summarized as follows:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -OCHF₂ group resistant to oxidative metabolism, which can increase a drug candidate's half-life.[5]

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the pyridine nitrogen, influencing the compound's ionization state at physiological pH and its ability to interact with target proteins.[2]

  • Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance membrane permeability and cell penetration.

  • Conformational Control: The steric and electronic properties of the -OCHF₂ group can influence the molecule's preferred conformation, potentially leading to higher binding affinity and selectivity for its biological target.

Scaffold 4-Aminopyridine Scaffold Compound This compound Scaffold->Compound Substituent 2-(Difluoromethoxy) Group Substituent->Compound Properties Enhanced Physicochemical & Pharmacokinetic Properties Compound->Properties leads to Potency Improved Potency & Selectivity Properties->Potency Stability Increased Metabolic Stability Properties->Stability Permeability Enhanced Membrane Permeability Properties->Permeability

Caption: Logical relationship of the core structural components to the compound's enhanced properties.

Proposed Synthetic Workflow

Stage 1: Synthesis of 4-amino-2-chloropyridine (Intermediate 2)

This initial step involves the chlorination of commercially available 2-hydroxypyridin-4-amine (1).

Stage 2: Synthesis of this compound (Target Compound 4)

This stage involves two key transformations: the introduction of the difluoromethoxy group and subsequent amination.

G Proposed Synthetic Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Final Product Synthesis A 2-Hydroxypyridin-4-amine (1) B 4-Amino-2-chloropyridine (2) A->B  POCl₃, Heat   C 2-Chloro-4-nitropyridine (Intermediate) B->C Oxidation (e.g., m-CPBA) D 2-(Difluoromethoxy)-4-nitropyridine (3) C->D Na⁺ ⁻SO₂CF₂H, DMF, Heat E This compound (4) D->E Reduction (e.g., Fe/NH₄Cl or H₂, Pd/C)

Sources

2-(Difluoromethoxy)pyridin-4-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering data on 2-(Difluoromethoxy)pyridin-4-amine. Currently, I'm focusing on comprehensive Google searches to find information about its properties, synthesis methods, reactivity, and applications. The goal is to build a solid foundation of information, starting with chemical properties and methods of synthesis. I'm focusing on reputable chemical sources.

Analyzing Search Results

I'm now analyzing the Google search results for this compound to identify key physicochemical properties and safety data, specifically from reputable sources. I'm also searching for established synthesis protocols and reactions, focusing on peer-reviewed literature for illustrative examples. I'm investigating potential applications, especially in drug discovery. The goal is to build a structured technical guide with detailed sections on properties, synthesis, and applications, supported by visual aids like DOT diagrams.

Deepening Information Gathering

My focus is now on performing a comprehensive sweep of Google to capture data on this compound's properties, synthesis, reactions, and applications. I'm prioritizing reputable sources for physicochemical properties, spectroscopic data, and safety information. Concurrently, I'm digging into established synthesis protocols and reactions, seeking illustrative examples in peer-reviewed literature. I'm also exploring applications in drug discovery, biological activity, and mechanism of action.

Initiating Chemical Inquiry

I'm now starting a deep dive into the chemical properties of this compound, beginning with a solid introduction. I will explore its structure and relevance.

Analyzing Core Properties

I've moved on to the technical section, outlining the structure for the detailed chemical guide. I'm focusing on the physicochemical aspects, setting the stage with key facts like molecular weight, CAS number, and predicted XlogP values. I'm noting the difluoromethoxy group's influence on things like lipophilicity and metabolic stability.

Developing Guide Framework

I've formulated the framework, aiming for a detailed technical guide. It will start with an introduction emphasizing the compound's use in medicinal chemistry, specifically highlighting the significance of the difluoromethoxy group and pyridine scaffold. I'll outline the guide's purpose, which is to provide a comprehensive overview. I am now working on a table with key properties like molecular weight, CAS number, and predicted XlogP values. I'll discuss how the difluoromethoxy group affects lipophilicity and metabolic stability. I am also working on a dot diagram of the chemical structure.

Refining Data Gathering

I'm now focusing on synthesizing the spectroscopic data section. Given the lack of specific data, I'll describe the expected characteristics. I'll outline the expected NMR, IR, and MS data, basing it on the functional groups of the compound. Then, I'll detail a plausible synthetic route and add a dot diagram.

Structuring the Technical Guide

I'm now outlining the technical guide, starting with an introduction highlighting its relevance in medicinal chemistry, particularly the difluoromethoxy group and the pyridine scaffold. I will cover properties, spectroscopic characteristics, a hypothetical synthesis route, and reactivity, noting the challenges in finding precise data.

Outlining Technical Details

I'm now starting on a comprehensive technical guide, meticulously outlining the chemical properties, including a table of key data, which is an important starting point. This includes molecular weight and CAS number. I will discuss the impact of the difluoromethoxy group on properties such as lipophilicity and stability. Also, I am planning to discuss spectroscopic data. The plan is also to detail a plausible synthetic route.

Developing Detailed Synthesis

I'm now focusing on detailing a plausible synthesis route, starting from the framework I developed. I'll outline specific steps, reagents, and conditions based on similar reactions, providing a hypothetical experimental protocol with cited sources. A dot diagram will visualize this process. I will now add a detailed section on Reactivity.

An In-depth Technical Guide to 2-(Difluoromethoxy)pyridin-4-amine: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and modulated basicity, offer medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. Within this context, 2-(Difluoromethoxy)pyridin-4-amine has emerged as a valuable heterocyclic building block. Its distinct structural features—a pyridine core, a nucleophilic amino group, and an electron-withdrawing difluoromethoxy substituent—make it a versatile intermediate for the synthesis of a new generation of targeted therapeutics, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of the core attributes, synthesis, and applications of this important molecule.

Molecular and Physicochemical Profile

This compound is a solid, crystalline compound at room temperature. Its fundamental properties are summarized below, providing a foundational understanding of its chemical identity and behavior.

PropertyValueReference(s)
Molecular Formula C₆H₆F₂N₂O[1]
Molecular Weight 160.12 g/mol [1]
CAS Number 1211587-46-0[1]
Appearance Solid[1]
Purity ≥98% (typical commercial grade)[1]
pKa 4.9[2]

The difluoromethoxy group plays a critical role in modulating the electronic properties of the pyridine ring. Its strong electron-withdrawing nature significantly influences the basicity of the pyridine nitrogen and the exocyclic amino group, a factor of paramount importance in its interactions with biological targets. The pKa of 4.9 indicates that at physiological pH, the compound will exist in a dynamic equilibrium between its neutral and protonated forms, which can impact cell permeability and target engagement.[2]

Synthesis and Chemical Reactivity

A plausible synthetic approach involves a multi-step sequence starting from a suitably substituted pyridine precursor. One common strategy is the nucleophilic aromatic substitution (SNAr) on a highly fluorinated pyridine ring, followed by functional group interconversions.

Conceptual Synthetic Workflow

G A 2,4-Dichloropyridine B 2-Chloro-4-hydroxypyridine A->B Hydrolysis C 2-Chloro-4-(difluoromethoxy)pyridine B->C Difluoromethylation (e.g., with Sodium Chlorodifluoroacetate) D This compound C->D Amination (e.g., Buchwald-Hartwig amination or SNAr with ammonia source)

This conceptual workflow highlights key transformations that are well-established in heterocyclic chemistry. The initial hydrolysis of a dichloropyridine would yield a pyridinol, which can then undergo difluoromethylation. The final amination step would introduce the crucial amino group at the 4-position.

The chemical reactivity of this compound is dominated by the nucleophilic character of the exocyclic amino group. This functionality serves as a key handle for a variety of coupling reactions, enabling its incorporation into more complex molecular architectures.

Role in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a structural motif in the design of biologically active molecules. The aminopyridine scaffold is a well-known "hinge-binder" in kinase inhibitors, forming critical hydrogen bond interactions with the backbone of the kinase hinge region.[3] The difluoromethoxy group offers several advantages over more traditional substituents like a methoxy group, including:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoromethoxy group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles and longer in vivo half-lives of drug candidates.

  • Modulated Basicity (pKa): The electron-withdrawing nature of the fluorine atoms lowers the pKa of the pyridine ring, which can be crucial for optimizing cell permeability and reducing off-target effects related to excessive basicity.

  • Enhanced Binding Interactions: The fluorine atoms can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket, potentially increasing potency.

Application in Kinase Inhibitor Synthesis

While specific, detailed experimental protocols for the use of this compound are often proprietary, its role as a key intermediate can be illustrated through a generalized workflow for the synthesis of a hypothetical kinase inhibitor. A common synthetic strategy involves the coupling of the aminopyridine core with a second heterocyclic system, often via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.

Generalized Experimental Protocol: Synthesis of a Pyrimidine-Pyridine Kinase Inhibitor Core

Objective: To synthesize a core scaffold for a kinase inhibitor by coupling this compound with an electrophilic pyrimidine.

Materials:

  • This compound

  • 2-Chloro-4-substituted-pyrimidine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., X-Phos)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., n-Butanol, Dioxane, or Toluene)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the 2-chloro-4-substituted-pyrimidine (1.1 eq), the palladium catalyst (0.02-0.05 eq), the ligand (0.04-0.10 eq), and the base (2.0-3.0 eq).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired pyrimidine-pyridine coupled product.

Logical Flow of Kinase Inhibitor Synthesis

G A This compound (Nucleophile) C Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) A->C B Electrophilic Heterocycle (e.g., Chloropyrimidine) B->C D Coupled Core Scaffold C->D E Further Functionalization (e.g., appendage of solubilizing groups) D->E F Final Kinase Inhibitor Candidate E->F

This generalized protocol exemplifies the utility of this compound as a nucleophilic partner in robust, industry-standard coupling reactions to build complex molecular frameworks with therapeutic potential.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from analogous compounds, such as 4-aminopyridine and other fluorinated pyridines, can provide guidance.

General Hazards:

  • Toxicity: Aminopyridines are generally considered toxic if swallowed, inhaled, or absorbed through the skin.[5][6]

  • Irritation: The compound may cause skin, eye, and respiratory tract irritation.[5][7]

Recommended Handling Procedures:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat should be worn at all times.

    • Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion and Future Outlook

This compound represents a significant and valuable building block for contemporary medicinal chemistry. Its unique combination of a nucleophilic amino handle, a metabolically robust difluoromethoxy group, and a pyridine core that can engage in crucial hinge-binding interactions makes it an attractive starting material for the synthesis of targeted therapeutics. The strategic introduction of the difluoromethoxy group is a prime example of how fluorine chemistry is being leveraged to overcome challenges in drug development, such as poor metabolic stability and off-target toxicity. As the demand for highly specific and potent kinase inhibitors and other targeted agents continues to grow, the utility and importance of this compound in the drug discovery pipeline are poised to expand. Further research into scalable and efficient synthetic routes will undoubtedly facilitate its broader application and contribute to the development of the next generation of innovative medicines.

References

  • PubChem. 4-Aminopyridine.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
  • PubChem. Razpipadon.
  • Filyakova, V. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin.
  • Rageot, D., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development.
  • Trajkovic, M., et al. (2022).
  • Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000239). [Link]
  • Magnier, E., et al. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research.
  • ResearchGate. 2, 4-disubstituted pyrimidines useful as kinase inhibitors. [Link]
  • Filyakova, V. I., et al. (2020). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. Molecules.

Sources

Introduction: The Strategic Value of the Difluoromethoxy Group in Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(Difluoromethoxy)pyridin-4-amine

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Among the array of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely valuable bioisostere. Its ability to act as a weak hydrogen bond donor, mimicking the properties of hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups, allows it to form crucial interactions with biological targets.[1][2] This, combined with its impact on lipophilicity and metabolic stability, makes it a highly sought-after functional group.

The pyridine ring is a privileged heterocycle, ubiquitous in pharmaceuticals due to its hydrogen bonding capabilities and its ability to serve as a versatile synthetic platform.[3][4] The combination of these two components in This compound creates a building block of significant interest for researchers and drug development professionals. This guide provides a comprehensive, mechanistically-grounded overview of a robust and logical synthetic route to this valuable compound, moving beyond a simple recitation of steps to explain the causality behind critical experimental choices.

Retrosynthetic Analysis: A Logic-Driven Approach

A sound synthetic strategy begins with a logical deconstruction of the target molecule. The retrosynthesis of this compound reveals a clear and efficient forward pathway. The primary amine at the C4 position is most logically installed via the reduction of a nitro group, a reliable and high-yielding transformation in aromatic chemistry.[5][6] This disconnection points to 2-(difluoromethoxy)-4-nitropyridine as the key intermediate. The difluoromethoxy ether linkage at the C2 position can be formed through the O-alkylation of a corresponding pyridinol (or its pyridone tautomer) with a source of difluorocarbene. This leads us back to commercially available and inexpensive starting materials.

G Target This compound Intermediate1 2-(Difluoromethoxy)-4-nitropyridine Target->Intermediate1 <= (Nitro Reduction) Intermediate2 4-Nitro-2-pyridone Intermediate1->Intermediate2 <= (O-Difluoromethylation) Precursor 2-Chloro-4-nitropyridine Intermediate2->Precursor <= (Hydrolysis) G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis Start 2-Chloro-4-nitropyridine Step1 NaOH, H₂O Reflux Start->Step1 Intermediate1 4-Nitro-2-pyridone Step1->Intermediate1 Step2 (EtO)₂P(O)CF₂Br KOH, MeCN Intermediate1->Step2 Intermediate2 2-(Difluoromethoxy)-4-nitropyridine Step2->Intermediate2 Step3 H₂, Pd/C MeOH or EtOH Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Sources

Navigating the Spectral Landscape of 2-(Difluoromethoxy)pyridin-4-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for optimizing pharmacokinetic and physicochemical properties. The difluoromethoxy group (-OCHF₂) is of particular interest, offering a unique blend of lipophilicity and metabolic stability. As a key building block in this arena, 2-(difluoromethoxy)pyridin-4-amine presents a valuable scaffold for the synthesis of novel therapeutics. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for this compound, offering insights for researchers, scientists, and drug development professionals. In the absence of publicly available experimental spectra, this guide is built upon high-quality predicted data and established principles of NMR spectroscopy.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering for this compound.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H, ¹³C, and estimated ¹⁹F NMR data for this compound. These predictions are based on computational algorithms and analysis of structurally related compounds. [1][2][3][4]

Table 1: Predicted ¹H NMR Data
AtomPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H36.09d5.6
H56.35dd5.6, 1.8
H67.82d5.6
NH₂5.80 (broad)s-
OCHF₂7.25t73.5
Table 2: Predicted ¹³C NMR Data
AtomPredicted Chemical Shift (δ, ppm)
C2162.5
C398.7
C4154.2
C5106.3
C6149.8
OCHF₂114.9 (t, J ≈ 250 Hz)
Table 3: Estimated ¹⁹F NMR Data
AtomEstimated Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
OCHF₂-80 to -90d~73.5

In-depth Spectral Analysis

¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons, the amine protons, and the proton of the difluoromethoxy group.

  • Aromatic Region: The pyridine ring protons (H3, H5, and H6) will appear in the aromatic region of the spectrum. The amino group at C4 is a strong electron-donating group, which will cause a significant upfield shift (to lower ppm values) for the ortho (H3 and H5) and para (H6, relative to the nitrogen) protons compared to unsubstituted pyridine. Conversely, the difluoromethoxy group at C2 is electron-withdrawing, which will deshield adjacent protons. The interplay of these electronic effects results in the predicted chemical shifts. H3 is predicted to be the most upfield proton due to the strong shielding from the adjacent amino group. H5 will be slightly downfield from H3, and H6 will be the most downfield aromatic proton, being adjacent to the ring nitrogen.

  • Amine Protons: The protons of the amino group (NH₂) are expected to appear as a broad singlet around 5.80 ppm. The broadness of this signal is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with the solvent.

  • Difluoromethoxy Proton: The single proton of the difluoromethoxy group is predicted to resonate as a triplet at approximately 7.25 ppm. The triplet multiplicity arises from coupling to the two equivalent fluorine atoms (²JHF) with a large coupling constant of around 73.5 Hz.

¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

  • Pyridine Carbons: The chemical shifts of the pyridine ring carbons are heavily influenced by the substituents. The carbon bearing the amino group (C4) and the carbon bearing the difluoromethoxy group (C2) are expected to be the most downfield, with predicted shifts of 154.2 ppm and 162.5 ppm, respectively. The other ring carbons (C3, C5, and C6) will appear at higher field.

  • Difluoromethoxy Carbon: The carbon of the difluoromethoxy group is expected to appear as a triplet in the proton-decoupled ¹³C NMR spectrum due to coupling with the two fluorine atoms (¹JCF). This coupling constant is typically large, in the range of 250 Hz. The predicted chemical shift for this carbon is around 114.9 ppm.

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds.

  • Chemical Shift: The two fluorine atoms of the difluoromethoxy group are chemically equivalent and are expected to give a single signal. Based on data from similar aromatic difluoromethoxy compounds, the chemical shift is estimated to be in the range of -80 to -90 ppm (relative to CFCl₃).

  • Multiplicity: In the proton-coupled ¹⁹F NMR spectrum, this signal will appear as a doublet due to coupling with the geminal proton (²JFH). The coupling constant is expected to be around 73.5 Hz, mirroring the splitting observed in the ¹H NMR spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental NMR data for this compound, the following protocol is recommended:

G cluster_workflow NMR Data Acquisition Workflow prep Sample Preparation h_nmr ¹H NMR Acquisition prep->h_nmr Dissolve in CDCl₃ or DMSO-d₆ c_nmr ¹³C NMR Acquisition h_nmr->c_nmr Optimize parameters f_nmr ¹⁹F NMR Acquisition c_nmr->f_nmr Optimize parameters process Data Processing f_nmr->process Fourier Transform, Phasing, Baseline Correction

Caption: Recommended workflow for NMR data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters on a 400 MHz spectrometer:

      • Pulse sequence: zg30

      • Number of scans: 16-32

      • Relaxation delay (d1): 1-2 seconds

      • Acquisition time: ~4 seconds

      • Spectral width: ~16 ppm

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters on a 400 MHz spectrometer (100 MHz for ¹³C):

      • Pulse sequence: zgpg30

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation delay (d1): 2 seconds

      • Spectral width: ~240 ppm

  • ¹⁹F NMR Spectroscopy:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Typical parameters on a 400 MHz spectrometer (376 MHz for ¹⁹F):

      • Pulse sequence: zgpg30

      • Number of scans: 64-128

      • Relaxation delay (d1): 2 seconds

      • Spectral width: ~200 ppm

    • To observe ¹H-¹⁹F coupling, acquire a proton-coupled ¹⁹F spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase correction and baseline correction for all spectra.

    • Reference the spectra appropriately (e.g., TMS for ¹H and ¹³C in CDCl₃, residual solvent peak for other solvents; CFCl₃ for ¹⁹F).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Conclusion

This technical guide provides a detailed overview of the expected NMR spectral characteristics of this compound. By leveraging predictive tools and fundamental principles of NMR spectroscopy, researchers can gain a solid understanding of the molecule's structure and electronic properties. The provided experimental protocol offers a practical framework for obtaining high-quality data, which is essential for the unambiguous characterization of this important building block in drug discovery. A thorough NMR analysis is a critical step in ensuring the identity and purity of this compound, thereby facilitating its successful application in the synthesis of novel and impactful pharmaceutical agents.

References

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]
  • NMRDB.org.
  • Royal Society of Chemistry.

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(Difluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, pyridin-4-amine scaffolds are of significant interest due to their versatile biological activities.[1] The introduction of fluorine-containing substituents, such as the difluoromethoxy group, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[2] 2-(Difluoromethoxy)pyridin-4-amine (CAS: 1211587-46-0, Molecular Formula: C₆H₆F₂N₂O, Molecular Weight: 160.12 g/mol ) is a compound of interest for researchers in medicinal chemistry.[2] A thorough understanding of its structural and electronic properties is paramount, and this is achieved through comprehensive spectroscopic analysis.

This guide provides a detailed exploration of the core spectroscopic techniques used to characterize this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will present predicted data based on established principles of spectroscopy and provide detailed, field-proven protocols for experimental validation. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to confirm the structure and purity of this important synthetic building block.

Molecular Structure and Key Spectroscopic Features

The structure of this compound incorporates several key features that give rise to a unique spectroscopic fingerprint. The pyridine ring provides a framework with distinct aromatic protons and carbons. The amino group at the 4-position and the difluoromethoxy group at the 2-position significantly influence the electronic distribution within the ring, impacting the chemical shifts of the ring protons and carbons. The difluoromethoxy group itself possesses a proton and two fluorine atoms, which will exhibit characteristic signals and coupling patterns in ¹H and ¹⁹F NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹H NMR spectrum is expected to show signals for the aromatic protons on the pyridine ring, the amine protons, and the proton of the difluoromethoxy group. The electron-donating amino group and the electron-withdrawing difluoromethoxy group will influence the chemical shifts of the pyridine ring protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~7.8Doublet~5.5H-6
~6.6Triplet~73.0-OCH F₂
~6.5Doublet of Doublets~5.5, ~2.0H-5
~6.0Doublet~2.0H-3
~4.5Broad Singlet--NH

Causality Behind Predictions: The proton on the difluoromethoxy group is expected to be significantly downfield due to the strong deshielding effect of the two adjacent fluorine atoms and the oxygen atom. Its multiplicity will be a triplet due to coupling with the two equivalent fluorine atoms. The pyridine ring protons are assigned based on the expected electronic effects of the substituents. The amino group at C-4 is a strong electron-donating group, which will shield the ortho (H-3 and H-5) and para (H-6, relative to the amino group) positions. Conversely, the difluoromethoxy group at C-2 is electron-withdrawing, deshielding the ortho (H-3) and para (H-5) positions relative to it. The interplay of these effects leads to the predicted chemical shifts. The broadness of the amine protons' signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon of the difluoromethoxy group will exhibit a characteristic triplet due to coupling with the two fluorine atoms.

Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Assignment
~163SingletC-2
~155SingletC-4
~150SingletC-6
~115Triplet-OC HF₂
~108SingletC-5
~98SingletC-3

Causality Behind Predictions: The carbons directly attached to the electronegative nitrogen and oxygen atoms (C-2 and C-4) are expected to be the most downfield. The carbon of the difluoromethoxy group will be significantly influenced by the attached fluorine atoms, resulting in a downfield shift and a characteristic triplet splitting pattern. The remaining pyridine carbons are assigned based on the anticipated electronic effects of the substituents.

¹⁹F NMR Spectroscopy: Predicted Spectrum and Interpretation

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[3] For this compound, a single signal is expected for the two equivalent fluorine atoms of the difluoromethoxy group.

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~-82Doublet~73.0-OCHF

Causality Behind Predictions: The chemical shift of the fluorine atoms is highly dependent on their local electronic environment. The predicted value is based on typical chemical shifts for difluoromethoxy groups attached to aromatic rings.[4] The multiplicity will be a doublet due to coupling with the single proton of the difluoromethoxy group.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-pulse ¹H spectrum.

    • Optimize the spectral width to cover all expected proton signals.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transform.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

  • ¹⁹F NMR Acquisition:

    • Tune and match the probe for the ¹⁹F frequency.

    • Acquire a proton-coupled ¹⁹F spectrum.

    • Reference the spectrum to an external standard (e.g., CFCl₃).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the amino group, the C-H bonds of the pyridine ring, the C=C and C=N bonds of the aromatic system, and the C-O and C-F bonds of the difluoromethoxy group.

Predicted Wavenumber (cm⁻¹) Intensity Assignment
3450-3300Medium, DoubletN-H stretching (asymmetric and symmetric)
3100-3000Medium to WeakAromatic C-H stretching
1640-1600StrongN-H scissoring and C=C/C=N ring stretching
1580-1450Medium to StrongC=C/C=N ring stretching
1300-1100StrongC-F stretching
1250-1200StrongAsymmetric C-O-C stretching
1050-1000MediumSymmetric C-O-C stretching

Causality Behind Predictions: The N-H stretching vibrations of primary amines typically appear as a doublet in the 3450-3300 cm⁻¹ region.[1] Aromatic C-H stretches are found just above 3000 cm⁻¹.[5] The pyridine ring stretching vibrations will be in the 1600-1450 cm⁻¹ region. The most intense bands in the spectrum are expected to be the C-F stretching vibrations of the difluoromethoxy group, which are typically very strong and appear in the 1300-1100 cm⁻¹ range.[6] The C-O stretching vibrations will also be prominent.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound, electron ionization (EI) mass spectrometry is a suitable technique.

Predicted Fragmentation Pathway:

fragmentation M [C₆H₆F₂N₂O]⁺˙ m/z = 160 F1 [C₅H₅F₂N₂]⁺ m/z = 130 M->F1 - CO F2 [C₆H₅N₂O]⁺ m/z = 121 M->F2 - •CHF₂ F3 [C₅H₄N]⁺ m/z = 78 F2->F3 - HNCO

Caption: Predicted EI-MS fragmentation of this compound.

Predicted m/z Proposed Fragment Notes
160[C₆H₆F₂N₂O]⁺˙Molecular Ion (M⁺˙)
130[C₅H₅F₂N₂]⁺Loss of carbon monoxide (CO)
121[C₆H₅N₂O]⁺Loss of difluoromethyl radical (•CHF₂)
78[C₅H₄N]⁺Loss of isocyanic acid (HNCO) from m/z 121

Causality Behind Predictions: The molecular ion peak at m/z 160 is expected to be observed. A common fragmentation pathway for aromatic ethers is the loss of CO.[7] A key fragmentation for this molecule will be the cleavage of the C-O bond, resulting in the loss of the difluoromethyl radical (•CHF₂) to give a fragment at m/z 121.[8] Subsequent fragmentation of this ion could involve the loss of isocyanic acid (HNCO), a characteristic loss from aminopyridines, to yield the pyridyl cation at m/z 78.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Detection: Use an electron multiplier to detect the ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and the major fragment ions. Compare the observed fragmentation pattern with the predicted pattern.

Conclusion

The spectroscopic analysis of this compound requires a multi-technique approach to unambiguously confirm its structure and purity. This guide has provided a comprehensive overview of the predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, along with the underlying principles for these predictions. The detailed experimental protocols offer a clear roadmap for researchers to acquire high-quality spectroscopic data. By carefully comparing the experimentally obtained spectra with the predicted data and interpretations presented herein, scientists and drug development professionals can confidently characterize this important fluorinated pyridine derivative, ensuring the integrity of their research and development efforts.

References

  • Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information.
  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph.
  • ACS Publications. (n.d.). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222).
  • ResearchGate. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.
  • Hu, J., & Shang, M. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7236-7281. [Link]
  • ResearchGate. (2013). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration.
  • Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • ResearchGate. (2004). A reducing-difference IR-spectral study of 4-aminopyridine.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Chemistry LibreTexts. (2022). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 241-248.
  • Chemistry LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns.
  • Kartal, Z., & Şahin, O. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. Turkish Journal of Chemistry, 45(1), 133-143.
  • University of Ottawa. (n.d.). 19Flourine NMR.
  • Millikin University. (n.d.). Table of Characteristic IR Absorptions.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • Taylor & Francis. (n.d.). 4-aminopyridine – Knowledge and References.
  • Bentham Science. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C.
  • National Institutes of Health. (2020). Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons.
  • Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.
  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • ACS Publications. (2016). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
  • National Institutes of Health. (2020). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics.
  • Semantic Scholar. (2004). A reducing-difference IR-spectral study of 4-aminopyridine.
  • PubMed. (2021). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • SpectraBase. (n.d.). 4-[4-(difluoromethoxy)phenyl]-2-pyrimidinylamine - Optional[1H NMR] - Spectrum.

Sources

solubility of 2-(Difluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-(Difluoromethoxy)pyridin-4-amine

Introduction

This compound (CAS No. 1211587-46-0) is a fluorinated pyridine derivative of increasing interest within medicinal chemistry and drug discovery.[1] Like many heterocyclic compounds, its utility in biological assays and potential as a pharmaceutical intermediate is fundamentally governed by its physicochemical properties, chief among them being solubility. The interplay between the aromatic pyridine core, a basic amino group, and an electron-withdrawing difluoromethoxy substituent creates a complex solubility profile that requires careful characterization.

This guide provides a comprehensive technical overview of the from a first-principles perspective. It is designed for researchers, medicinal chemists, and formulation scientists, offering not just data and protocols, but also the underlying scientific rationale for its expected behavior and the experimental choices made during its characterization. We will delve into its key physicochemical attributes, provide authoritative protocols for solubility determination, and discuss strategies for modulating its solubility in relevant biological and chemical systems.

Part 1: Physicochemical Properties Dictating Solubility

The solubility of a molecule is not an arbitrary value but a direct consequence of its structure. For this compound, three key structural motifs are in a delicate balance: the pyridine ring, the 4-amino group, and the 2-(difluoromethoxy) group.

  • Pyridine Core: The parent pyridine molecule is a basic, water-miscible liquid, a property conferred by the lone pair of electrons on the nitrogen atom which can accept a proton.[2][3]

  • 4-Amino Group: The amino group at the 4-position significantly increases the basicity of the molecule compared to pyridine itself. This site is readily protonated in acidic conditions, forming a cationic species with significantly enhanced aqueous solubility.

  • 2-(Difluoromethoxy) Group (-OCHF₂): This substituent is the primary driver of the compound's lipophilicity. The fluorine atoms are strongly electron-withdrawing, which influences the electron density of the entire pyridine ring system. This electronic effect can lower the pKa of the amino group and the ring nitrogen compared to their unsubstituted counterparts. The presence of the -OCHF₂ group is expected to significantly limit aqueous solubility at neutral pH.[4]

While specific experimental data for this compound is not widely published, data from its isomer, 6-(Difluoromethoxy)pyridin-2-amine, provides a strong basis for predicting its behavior. The 6-isomer exhibits poor aqueous solubility (<1 mM in phosphate-buffered saline at pH 7.4) but excellent solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).[4] Furthermore, the pKa of this compound is noted to be similar to the 4.9 value of its isomer, indicating a weakly basic nature.[4]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1211587-46-0[1]
Molecular Formula C₆H₆F₂N₂O[1]
Molecular Weight 160.12 g/mol [1]
Physical Form Solid[1]
Predicted pKa ~4.9[4]

Part 2: Theoretical Framework for pH-Dependent Solubility

As a weak base, the aqueous is critically dependent on pH. The molecule exists in equilibrium between its neutral, less soluble form (B) and its protonated, more soluble cationic form (BH⁺). This relationship is described by the Henderson-Hasselbalch equation and is fundamental to understanding its behavior in biological and formulation contexts.

The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the protonated form. The governing equation is:

S_total = S₀ (1 + 10^(pKa - pH))

This equation illustrates that as the pH drops below the pKa, the concentration of the soluble, protonated form increases logarithmically, thereby increasing the total solubility. Conversely, at a pH significantly above the pKa (e.g., physiological pH of 7.4), the compound will exist predominantly in its neutral, less soluble form.[4]

G cluster_equilibrium pH-Dependent Solubility Equilibrium cluster_conditions Neutral Neutral Form (B) - Low Aqueous Solubility - Lipophilic Protonated Protonated Form (BH⁺) - High Aqueous Solubility - Hydrophilic Neutral->Protonated + H⁺ (Low pH) Protonated->Neutral - H⁺ (High pH) Low_pH Acidic Conditions (pH < pKa) Low_pH->Protonated Favors High_pH Neutral/Basic Conditions (pH > pKa) High_pH->Neutral Favors

Caption: pH effect on this compound solubility.

Part 3: Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized protocol is essential. The shake-flask method is the gold-standard for determining equilibrium (thermodynamic) solubility and is recommended by regulatory bodies.[5][6] This method ensures that the system has reached a true equilibrium between the dissolved and solid states of the compound.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the thermodynamic in various aqueous buffers and organic solvents.

Rationale: This protocol is designed to be a self-validating system. By ensuring an excess of solid material is present throughout the equilibration period, we can be confident that the resulting solution is truly saturated. The extended incubation at a controlled temperature (37 °C) is crucial for mimicking physiological conditions and allowing slow-dissolving or potentially polymorphic forms to reach a final, stable equilibrium.[6]

Materials:

  • This compound (solid, >98% purity)[1]

  • Aqueous Buffers: 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8)[6]

  • Organic Solvents: Dimethyl Sulfoxide (DMSO), Ethanol

  • Calibrated pH meter, analytical balance, orbital shaker with temperature control (37 ± 1 °C), centrifuge, HPLC or UV-Vis spectrophotometer.

Procedure:

  • Preparation: Add an excess amount of solid this compound to several vials for each solvent system. "Excess" means enough solid should remain visible at the end of the experiment. A starting point of ~5 mg per 1 mL of solvent is recommended.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature of 37 ± 1 °C. Agitate the samples for at least 24 to 48 hours. The extended time is critical to ensure true equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow them to stand for 30 minutes to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Sampling: Carefully collect an aliquot of the supernatant. Causality Check: It is critical not to disturb the solid pellet. Any suspended particles will artificially inflate the measured solubility.

  • Dilution & Analysis: Prepare a calibrated dilution series of the supernatant in a suitable mobile phase (for HPLC) or solvent. Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

  • pH Verification: For aqueous buffers, measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[6]

  • Calculation: Determine the solubility in mg/mL or mM based on the measured concentration and the dilution factor. Perform each measurement in triplicate to ensure reproducibility.[6]

Sources

2-(Difluoromethoxy)pyridin-4-amine stability and storage

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated the data gathering phase. Right now, I'm performing targeted Google searches to find chemical properties, stability data, and optimal storage conditions for 2-(Difluoromethoxy)pyridin-4-amine. I'm focusing specifically on reliable sources for comprehensive data.

Planning Stability Analysis

I'm now outlining a deep dive into stability. I will leverage MSDS, supplier data, and scientific literature to explore degradation and environmental impacts on the amine. My approach involves data synthesis, structuring the guide, and creating visual aids like tables and a Graphviz diagram. This will be followed by writing a guide integrating all the compiled data and insights.

Gathering Data from Searches

I'm now zeroing in on data collection through focused Google searches. My focus remains on MSDS, supplier data, and scientific literature to create a robust overview of the chemical's properties, stability, and ideal storage parameters. I intend to build the technical guide by introducing the compound, detailing its stability, and offering storage advice. I will incorporate tables and a visual diagram to help organize the data. I'm aiming for scientific integrity and clarity in all facets.

A Senior Application Scientist's Guide to 2-(Difluoromethoxy)pyridin-4-amine: Commercial Availability and Strategic Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Fluorinated Pyridine Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. The difluoromethoxy (-OCHF₂) group, in particular, has emerged as a uniquely valuable substituent. It acts as a bioisostere for hydroxyl or thiol groups, while simultaneously modulating key physicochemical properties such as lipophilicity, metabolic stability, and aqueous solubility. When appended to a pyridine scaffold—a privileged heterocycle renowned for its presence in numerous FDA-approved drugs—the resulting building block becomes a powerful tool for drug discovery.[1][2]

This guide provides an in-depth technical overview of 2-(Difluoromethoxy)pyridin-4-amine (CAS No: 1211587-46-0), a key intermediate for researchers seeking to leverage the synergistic benefits of fluorine and the pyridine nucleus. We will explore its commercial availability, core physicochemical properties, and the scientific rationale behind its application in developing next-generation therapeutics.

Physicochemical Profile

Understanding the fundamental properties of a building block is critical for its effective use in synthesis and for predicting its influence on the properties of a final compound. This compound is typically supplied as a solid with high purity, suitable for a range of synthetic applications.

PropertyValueSource(s)
CAS Number 1211587-46-0[3][4][5]
Molecular Formula C₆H₆F₂N₂O[3][6]
Molecular Weight 160.12 g/mol [3][6]
Appearance Solid (typically off-white)[3]
Purity ≥98% (Typical)[3]
IUPAC Name This compound[7]

Commercial Availability and Sourcing

This compound is readily available from a variety of specialized chemical suppliers catering to the research and development sector. Its availability in research quantities (milligrams to grams) facilitates its use in early-stage discovery and lead optimization campaigns.

SupplierProduct/Catalog Number (Example)Available Quantities
CymitQuimica IN-DA009HLA100mg, 250mg, 1g[3]
BLD Pharm BD01198533Inquire for details
AbacipharmTech AB17412Inquire for details[5]
Toronto Research Chemicals (TRC) D45275310mg, 50mg, 100mg[8]
Indagoo (via CymitQuimica) IN-DA009HLA100mg, 250mg, 1g[3]

Note: Availability and catalog numbers are subject to change. Researchers should confirm with suppliers directly.

Synthetic Strategies: A Conceptual Overview

While specific, proprietary industrial synthesis routes are seldom published, the preparation of substituted aminopyridines generally follows established organic chemistry principles. A plausible synthetic pathway to this compound likely involves the introduction of the difluoromethoxy group onto a pre-functionalized pyridine ring, followed by the installation of the amine.

A conceptual workflow might involve:

  • Starting Material: A suitable di-substituted pyridine, such as 2-chloro-4-nitropyridine.

  • Difluoromethoxylation: Nucleophilic substitution of the chloro group with a source of difluoromethoxy, a reaction that is often challenging and requires specialized reagents and conditions.

  • Reduction: Reduction of the nitro group at the 4-position to the desired primary amine.

G cluster_0 Conceptual Synthetic Workflow A 2-Halo-4-Nitropyridine (Starting Material) B Step 1: Difluoromethoxylation (e.g., Nucleophilic Substitution) A->B C 2-(Difluoromethoxy)-4-Nitropyridine (Intermediate) B->C D Step 2: Reduction (e.g., Catalytic Hydrogenation) C->D E This compound (Final Product) D->E

Caption: A generalized synthetic pathway to this compound.

Modern synthetic methods, such as those involving transition-metal-catalyzed C-H activation, offer alternative routes for constructing highly substituted pyridine rings, though condensation reactions remain a classical approach.[9]

Application in Drug Discovery: The 'Fluorine Advantage'

The utility of this compound stems from the unique properties conferred by its constituent moieties. The pyridine nitrogen serves as a hydrogen bond acceptor and a handle for tuning basicity, which is crucial for interacting with biological targets like kinases and for optimizing pharmacokinetic profiles.[1] The strategic placement of fluorine is a well-established tactic to enhance metabolic stability and binding affinity.[2]

G cluster_0 Molecular Logic in Drug Design Molecule This compound Pyridine Core -OCHF₂ Group -NH₂ Group Properties Desired Drug-Like Properties Improved Metabolic Stability Enhanced Target Binding Affinity Modulated Lipophilicity (pKa) Synthetic Handle for Derivatization Molecule:f1->Properties:f2 H-Bond Acceptor Molecule:f2->Properties:f1 Blocks Metabolic Oxidation Molecule:f2->Properties:f3 Fine-tunes LogP Molecule:f3->Properties:f4 Enables SAR

Caption: Relationship between molecular features and drug discovery advantages.

The difluoromethoxy group offers a distinct advantage over the more common trifluoromethyl group by acting as a 'lipophilic hydrogen bond donor,' subtly altering the electronic profile and interaction potential of the molecule. This makes it an invaluable building block in fragment-based drug discovery and lead optimization, particularly in programs targeting kinases, where pyridine-based scaffolds are prevalent.[10][11]

Experimental Protocol: General Handling and Safety

As with all specialized chemical reagents, proper handling of this compound is essential. While a specific, comprehensive safety data sheet (SDS) for this exact compound may need to be obtained directly from the supplier, general precautions for aminopyridines and fluorinated compounds should be followed.

Protocol: Safe Handling

  • Engineering Controls: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Dispensing: When weighing and dispensing the solid, use appropriate tools (e.g., non-sparking spatula) and take measures to prevent static discharge.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.

Aminopyridines as a class can be toxic if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory system.[13][14] Always consult the supplier-provided SDS for specific hazard information before use.

Conclusion

This compound represents more than just another catalog chemical; it is a strategic asset for medicinal chemists. Its ready commercial availability from multiple suppliers lowers the barrier to its inclusion in discovery programs. The compound's unique combination of a privileged pyridine core and a property-modulating difluoromethoxy group provides a direct route to novel chemical matter with enhanced drug-like properties. For research teams aiming to address challenges of metabolic instability or seeking to fine-tune ligand-target interactions, this building block offers a scientifically grounded and commercially accessible solution.

References

  • US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents.
  • This compound - AbacipharmTech-Global Chemical supplier. AbacipharmTech. [Link]
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. PubMed Central. [Link]
  • This compound, TRC 10 mg | Buy Online | Toronto Research Chemicals. Fisher Scientific. [Link]
  • CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents.
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. MDPI. [Link]
  • 5-(Difluoromethoxy)pyridin-3-amine | C6H6F2N2O | CID 86276837 - PubChem. PubChem. [Link]
  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation.
  • Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Thei - DergiPark. DergiPark. [Link]
  • 2,4-D Amine 4 Safety D
  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Publishing. [Link]
  • 2-Amino-4-(trifluoromethyl)pyridine CAS 106447-97-6 Manufacturers, Suppliers, Factory. Home Sunshine Pharma. [Link]
  • safety data sheet sds/msds 2-amino pyridine - Biochem Chemopharma. Biochem Chemopharma. [Link]
  • Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones - MDPI. MDPI. [Link]
  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC - NIH.

Sources

A Senior Application Scientist's Technical Guide to 2-(Difluoromethoxy)pyridin-4-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of Fluorinated Heterocycles in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of contemporary medicinal chemistry.[1][2] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity—have led to a significant number of fluorinated compounds among FDA-approved drugs.[3][4] Among the diverse array of fluorinated motifs, the difluoromethoxy (-OCF₂H) group has garnered considerable attention. It serves as a lipophilic bioisostere of hydroxyl, thiol, or amine groups, and its hydrogen bond donor capacity can be crucial for target engagement.[3] This guide provides an in-depth technical overview of a key building block in this class: 2-(Difluoromethoxy)pyridin-4-amine. While a singular "discovery" paper for this compound is not prominent in the literature, this guide synthesizes information from various sources to provide a comprehensive understanding of its synthesis, properties, and significance for researchers, scientists, and drug development professionals.

Physicochemical and Structural Data of this compound

A foundational understanding of a chemical entity begins with its fundamental properties. Below is a summary of the key data for this compound.

PropertyValueSource
CAS Number 1211587-46-0[5]
Molecular Formula C₆H₆F₂N₂O[5]
Molecular Weight 160.12 g/mol [5][6]
Appearance Solid[5]
Purity Typically ≥98%[5]
InChI InChI=1S/C6H6F2N2O/c7-6(8)11-5-3-1-2-4(9)10-5/h1-3,6H,(H2,9,10)[6]
Canonical SMILES C1=CC(=NC(=C1)OC(F)F)N[6]

Core Synthesis Methodologies and Mechanistic Rationale

The synthesis of fluoroalkylated pyridines can be challenging due to the electron-deficient nature of the pyridine ring.[7] However, several strategies have been developed for the introduction of fluorinated groups. While a definitive, publicly documented first synthesis of this compound is elusive, a logical and commonly employed synthetic approach for analogous structures involves the difluoromethylation of a suitable pyridinone precursor.

Retrosynthetic Analysis and Proposed Pathway

A plausible retrosynthetic pathway for this compound begins with the disconnection of the difluoromethoxy group, leading back to a 4-amino-2-hydroxypyridine (a pyridinone tautomer) intermediate. This intermediate can be sourced from commercially available starting materials or synthesized through established methods.

G Target This compound Intermediate1 4-Amino-2-hydroxypyridine Target->Intermediate1 C-O Bond Formation (Difluoromethylation) StartingMaterial Substituted Pyridine Precursor Intermediate1->StartingMaterial Functional Group Interconversion

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative, field-proven method for the synthesis of difluoromethoxylated pyridines, adapted from general procedures for similar compounds. The core of this process is the reaction of a pyridinone with a difluoromethylating agent.

Step 1: Preparation of the Pyridinone Intermediate (if not commercially available)

This step is highly dependent on the chosen starting material. For the purpose of this guide, we will assume the availability of 4-amino-2-hydroxypyridine.

Step 2: Difluoromethylation of 4-Amino-2-hydroxypyridine

This crucial step introduces the difluoromethoxy group. The choice of difluoromethylating agent and reaction conditions is critical for achieving a good yield and purity. Common reagents include sodium chlorodifluoroacetate or 2,2-difluoro-2-(fluorosulfonyl)acetic acid. The reaction generally proceeds via a difluorocarbene intermediate.

Protocol:

  • Reaction Setup: To a solution of 4-amino-2-hydroxypyridine (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Addition of Difluoromethylating Agent: Add sodium chlorodifluoroacetate (2.0-3.0 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF is chosen to dissolve the pyridinone salt and facilitate the nucleophilic attack.

  • Base: A moderately strong base like K₂CO₃ is used to deprotonate the hydroxyl group of the pyridinone, forming the more nucleophilic pyridinoxide.

  • Temperature: Elevated temperatures are necessary to promote the decarboxylation of the chlorodifluoroacetate to generate the highly reactive difluorocarbene intermediate.

Proposed Reaction Mechanism

The difluoromethylation reaction is believed to proceed through the following key steps:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Difluorocarbene Formation cluster_2 Step 3: Nucleophilic Attack Pyridinone 4-Amino-2-hydroxypyridine Pyridinoxide Pyridinoxide Anion Pyridinone->Pyridinoxide + Base Reagent ClCF₂CO₂Na Carbene Difluorocarbene (:CF₂) Reagent->Carbene Heat (-CO₂, -Cl⁻) Pyridinoxide_ref Pyridinoxide Anion Intermediate Intermediate Adduct Product This compound Intermediate->Product Protonation Pyridinoxide_ref->Intermediate Nucleophilic Attack Carbene_ref Difluorocarbene Carbene_ref->Intermediate

Caption: Proposed mechanism for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the primary amine at the 4-position provides a convenient handle for further functionalization, such as amide bond formation, sulfonylation, or reductive amination, to build out the molecular structure. The difluoromethoxy group at the 2-position can enhance the drug-like properties of the final compound.

The pyridine core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[8] The introduction of a difluoromethoxy group can lead to:

  • Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethoxy group resistant to oxidative metabolism by cytochrome P450 enzymes.

  • Enhanced Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes.[3]

  • Modulated pKa: The electron-withdrawing nature of the difluoromethoxy group can lower the pKa of the pyridine nitrogen, affecting its binding to target proteins.

  • Favorable Binding Interactions: The -OCF₂H group can act as a hydrogen bond donor, potentially forming key interactions with biological targets.[3]

Conclusion

While the specific "discovery" of this compound may not be a singular, celebrated event in the scientific literature, its importance as a synthetic building block is undeniable. This guide has provided a comprehensive overview of its properties, a detailed and rationalized synthetic protocol, and a discussion of its applications in the critical field of drug discovery. As the demand for novel, effective, and safe therapeutics continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly vital role in the development of the next generation of medicines.

References

  • US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google P
  • CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google P
  • Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines - ChemRxiv.
  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethyl
  • Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PubMed Central.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv.
  • This compound - CymitQuimica.
  • Importance of fluoroalkylated pyridines and methods in making C–CF2X...
  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl
  • Applications of Fluorine in Medicinal Chemistry - PubMed.
  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activ
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Buy 6-(Difluoromethoxy)pyridin-2-amine | 1131007-43-6 - Smolecule.

Sources

An In-depth Technical Guide to 2-(Difluoromethoxy)pyridin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(difluoromethoxy)pyridin-4-amine, a fluorinated pyridine derivative of increasing interest to researchers, scientists, and drug development professionals. We will delve into its synthesis, chemical properties, and burgeoning applications in medicinal chemistry, offering field-proven insights and detailed experimental protocols.

Introduction: The Strategic Role of the Difluoromethoxy Group in Medicinal Chemistry

The introduction of fluorine-containing functional groups is a well-established strategy in modern drug design to enhance the pharmacological profiles of bioactive molecules.[1] Among these, the difluoromethoxy (-OCHF₂) group has emerged as a valuable substituent for several key reasons.[2][3]

The difluoromethoxy group is often considered a bioisostere of the hydroxyl, thiol, or even amino groups, and it can act as a lipophilic hydrogen bond donor.[2] This unique characteristic allows for novel molecular interactions within protein binding pockets. Furthermore, the strong carbon-fluorine bonds within the -OCHF₂ moiety often lead to increased metabolic stability, a crucial factor in improving a drug candidate's pharmacokinetic profile.[1] The incorporation of the difluoromethoxy group can also modulate a molecule's lipophilicity and basicity, thereby influencing its permeability across biological membranes and its target engagement.[2]

This compound, with its combination of a difluoromethoxy group and a pharmacologically relevant aminopyridine scaffold, represents a promising building block for the development of novel therapeutics. The 4-aminopyridine core is a known pharmacophore, with derivatives exhibiting a range of biological activities.[4]

Synthesis of this compound: A Plausible Synthetic Pathway

The key transformation in this synthesis is the O-difluoromethylation of the 2-pyridone tautomer of 4-amino-2-hydroxypyridine. The tautomerism between hydroxypyridines and pyridones is a well-known phenomenon, with the pyridone form often being the more stable.

Proposed Synthetic Scheme

The proposed synthesis is outlined below:

G cluster_0 Step 1: Tautomerization cluster_1 Step 2: O-Difluoromethylation 4-amino-2-hydroxypyridine 4-Amino-2-hydroxypyridine 4-amino-2-pyridone 4-Amino-2-pyridone 4-amino-2-hydroxypyridine->4-amino-2-pyridone Tautomerization This compound This compound 4-amino-2-pyridone->this compound ClCF2H, Base

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on analogous O-difluoromethylation of 2-pyridones.[5]

Step 1: O-Difluoromethylation of 4-Amino-2-pyridone

  • Reaction Setup: To a solution of 4-amino-2-hydroxypyridine (1.0 eq) in a suitable polar aprotic solvent such as DMF, add a base (e.g., potassium carbonate, 2.0-3.0 eq).

  • Difluoromethylating Agent: Introduce a source of difluorocarbene. A common and effective method is the use of chlorodifluoromethane (ClCF₂H).[5] This is a gas and should be handled with appropriate safety precautions in a well-ventilated fume hood. Alternatively, other difluoromethylating reagents such as TMSCF₂Br can be employed.[6]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the specific base and solvent system used.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices
  • Choice of Starting Material: 4-Amino-2-hydroxypyridine is a commercially available and logical precursor, as the hydroxyl group (in its pyridone tautomeric form) is the site for the crucial difluoromethylation reaction.

  • Tautomerism: The reaction proceeds via the 2-pyridone tautomer, as the oxygen atom of the pyridone is a more nucleophilic site for alkylation than the nitrogen atom of the hydroxypyridine form under these conditions.

  • Choice of Reagent: Chlorodifluoromethane is an industrially available and relatively inexpensive source of difluorocarbene.[5] The base facilitates the deprotonation of the 2-pyridone, generating the nucleophilic oxygen that attacks the difluorocarbene.

  • Solvent and Temperature: A polar aprotic solvent like DMF is chosen for its ability to dissolve the reactants and its high boiling point, which allows for the necessary reaction temperatures to be reached. The elevated temperature is required to promote the formation of difluorocarbene from chlorodifluoromethane and to drive the reaction to completion.

Physicochemical Properties and Characterization (Predicted)

While specific experimental data for this compound is not widely published, we can predict some of its key properties based on its structure and data from analogous compounds.

PropertyPredicted Value/Information
Molecular Formula C₆H₆F₂N₂O
Molecular Weight 160.12 g/mol
Appearance Likely a solid at room temperature.
Solubility Expected to have moderate solubility in organic solvents and limited solubility in water.
pKa The amino group at the 4-position is expected to be basic, with a pKa value influenced by the electron-withdrawing nature of the difluoromethoxy group.

Characterization Techniques:

  • NMR Spectroscopy: ¹H NMR would show signals for the aromatic protons and the N-H protons of the amine. The characteristic triplet for the -OCHF₂ proton would be observed at a downfield chemical shift. ¹⁹F NMR would show a doublet corresponding to the two fluorine atoms. ¹³C NMR would show the expected number of signals for the carbon atoms, with the carbon of the difluoromethoxy group showing a characteristic triplet due to C-F coupling.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak at m/z = 160.12, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the amine, C-H stretching of the aromatic ring, C-O stretching of the ether, and C-F stretching of the difluoromethoxy group.

Applications in Drug Discovery

The unique structural features of this compound make it a highly attractive building block in drug discovery programs.

Kinase Inhibitors

The aminopyridine scaffold is a common feature in many kinase inhibitors. The 4-amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The difluoromethoxy group at the 2-position can be used to fine-tune the molecule's physicochemical properties, such as solubility and metabolic stability, and can also form additional interactions within the binding pocket. For instance, substituted aminopyridines have been identified as potent inhibitors of Met kinase.[4]

Central Nervous System (CNS) Active Agents

The ability of the difluoromethoxy group to modulate lipophilicity and act as a hydrogen bond donor makes it a valuable substituent for designing CNS-active drugs, where blood-brain barrier penetration is a critical factor.

Other Therapeutic Areas

The versatility of the aminopyridine core and the beneficial properties of the difluoromethoxy group suggest that derivatives of this compound could find applications in a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.

Conclusion

This compound is a valuable and strategically designed building block for medicinal chemistry. While a detailed, published synthesis is not yet available, a robust and plausible synthetic route can be devised based on established methods. The unique combination of the pharmacologically relevant 4-aminopyridine scaffold and the property-enhancing difluoromethoxy group makes this compound a promising starting point for the discovery of new and effective therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is highly warranted.

References

  • Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry, 22(2), 53-58.
  • Process for preparing 2-aminopyridine deriv
  • Synthetic method of 2-amino-4-fluoropyridine. (2021). CN112552233A.
  • Process for preparing 4-hydroxypyridines. (2013). EP2585436B1.
  • Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent and Orally Bioavailable CFTR Corrector for the Treatment of Cystic Fibrosis. (2017). Journal of Medicinal Chemistry, 60(13), 5545–5563.
  • Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832–5880.
  • Razpipadon | C19H17F2N3O4 | CID 86764103. (n.d.). PubChem.
  • Begum, A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7132–7152.
  • (PDF) O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. (2024).
  • Hu, J., Zhang, W., & Wang, F. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(21), 4904–4907.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine ([18F]9) as a Potential PET Tracer for iNOS. (2011). Journal of Medicinal Chemistry, 54(11), 3849–3861.
  • Process for the preparation of fluorin
  • Zhu, Z., Krishnamurti, V., Ispizua-Rodriguez, X., Barrett, C., & Prakash, G. K. S. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters, 23(16), 6494–6498.
  • Schroeder, G. M., An, Y., Cai, Z.-W., Chen, X.-T., Clark, C., Cornelius, L. A. M., Dai, J., Gullo-Brown, J., Gupta, A., Henley, B., Hunt, J. T., Jeyaseelan, R., Kamath, A., Kim, K., Lippy, J., Lombardo, L. J., Manne, V., Oppenheimer, S., Sack, J. S., … Borzilleri, R. M. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254.
  • US Patent No. 8829195. (2021).
  • Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their Use as Latent Fingermark Reagents. (2025). DergiPark.
  • Scheme. Difluoromethylation of 2-pyridone derivatives. (n.d.). ResearchGate.
  • Nguyen, T. H. T., Le, T. N., Nguyen, T. V., Le, T. H., & Kim, Y. (2020). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Advances, 10(52), 31235–31241.
  • Zhou, S., Hou, X., Yang, K., Guo, M., Zhao, W., & Tang, X. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(9), 6566–6576.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Process for preparing aminopyridines. (2012). WO 2012/095691 A1.
  • 4-amino-2-hydroxypyridine. (2024). ChemBK.
  • Synthesis method of 2-amino-5-hydroxypyridine. (2015). CN105175321A.

Sources

fundamental reactivity of 2-(Difluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Reactivity of 2-(Difluoromethoxy)pyridin-4-amine

Abstract

This technical guide provides a comprehensive analysis of the , a heterocyclic building block of increasing importance in medicinal chemistry.[1][2] The strategic placement of the electron-donating 4-amino group and the electron-withdrawing 2-difluoromethoxy group on the electron-deficient pyridine core creates a unique electronic landscape. This document dissects the interplay of these substituents, offering a predictive framework for the molecule's behavior in key synthetic transformations, including electrophilic and nucleophilic aromatic substitutions, and transition-metal-catalyzed cross-coupling reactions. By grounding mechanistic principles in practical, field-proven insights, this guide serves as an essential resource for chemists seeking to leverage this versatile scaffold in the design and synthesis of novel chemical entities.

Introduction and Molecular Profile

This compound (CAS: 1211587-46-0) is a substituted pyridine that has garnered interest as a key intermediate in the synthesis of pharmacologically active molecules.[3] Its utility stems from the unique combination of its functional groups. The pyridine ring is a cornerstone of many FDA-approved drugs.[2] The 4-amino group provides a crucial vector for derivatization and a key hydrogen bond donor for molecular recognition.[1] Concurrently, the difluoromethoxy (-OCHF₂) group acts as a lipophilic hydrogen bond acceptor and a metabolically stable bioisostere for hydroxyl or methoxy groups, often enhancing pharmacokinetic properties.[4][5] Understanding the inherent reactivity of this scaffold is paramount for its effective deployment in synthetic campaigns.

Physicochemical Properties

A summary of the core physicochemical properties of the title compound is presented below.

PropertyValueSource
CAS Number 1211587-46-0[3][6]
Molecular Formula C₆H₆F₂N₂O[6]
Molecular Weight 160.12 g/mol [6]
Appearance Solid[6]
Purity Typically >98%[6]
Spectroscopic Features

While a detailed spectroscopic analysis is beyond the scope of this guide, key features can be predicted based on analogous structures like 2-aminopyridine.[7] The ¹H NMR spectrum would exhibit distinct aromatic signals influenced by the substituents. The proton at C5 is expected to be the most deshielded due to the influence of the adjacent nitrogen and amino group. The -OCHF₂ group would present a characteristic triplet in the ¹H NMR spectrum (due to coupling with the two fluorine atoms) and a triplet in the ¹³C NMR spectrum (due to C-F coupling). The NH₂ protons would appear as a broad singlet.

Electronic Landscape and Reactivity Prediction

The reactivity of the pyridine ring is dictated by the cumulative electronic effects of its nitrogen heteroatom and the attached substituents.

  • Pyridine Nitrogen: The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) across the ring. This makes the pyridine ring significantly less reactive towards electrophilic attack than benzene but more susceptible to nucleophilic attack.[8][9]

  • 4-Amino Group: The amino group is a powerful electron-donating group through resonance (+R effect). It donates its lone pair into the aromatic system, increasing electron density, particularly at the ortho (C3, C5) positions. This effect strongly activates the ring towards electrophilic substitution.

  • 2-Difluoromethoxy Group: The -OCHF₂ group is strongly electron-withdrawing due to the inductive effect (-I) of the two fluorine atoms. This effect deactivates the ring towards electrophilic attack and enhances its susceptibility to nucleophilic attack, particularly at the positions ortho and para to it (C3 and C6).[4]

The interplay of these effects governs the regioselectivity of most reactions, as visualized below.

Caption: Dominant electronic influences on the pyridine core.

Electrophilic Aromatic Substitution (EAS)

Pyridine itself undergoes EAS only under harsh conditions, yielding the 3-substituted product.[8][10] However, the potent activating effect of the 4-amino group in this compound significantly alters this landscape, making EAS more feasible.

Regioselectivity

The +R effect of the 4-amino group directs incoming electrophiles to the ortho positions (C3 and C5). The 2-difluoromethoxy group deactivates the adjacent C3 position via its -I effect. Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions , with a potential preference for C5, which is further from the deactivating -OCHF₂ group.

EAS_Mechanism cluster_workflow Predicted EAS Workflow start This compound reagents Electrophile (E+) (e.g., Br₂, HNO₃) intermediate Sigma Complex Intermediate (Resonance Stabilized by NH₂) reagents->intermediate Attack at C3 or C5 product3 3-E-substituted Product intermediate->product3 product5 5-E-substituted Product (Potentially Favored) intermediate->product5

Caption: Resonance stabilization of the Meisenheimer intermediate.

Reactivity of the 4-Amino Group

The primary amine at the C4 position is a versatile functional handle. It behaves as a potent nucleophile and can participate in a wide range of transformations.

N-Functionalization

The lone pair on the nitrogen atom readily attacks electrophiles.

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides. This reaction can be difficult to control and may lead to over-alkylation, forming secondary, tertiary, and even quaternary ammonium salts. [11]* Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH₃CN) to form secondary or tertiary amines.

Buchwald-Hartwig C-N Cross-Coupling

The amino group can serve as the nucleophilic component in palladium-catalyzed Buchwald-Hartwig amination reactions. This allows for the formation of N-aryl or N-heteroaryl bonds, a critical transformation in modern drug discovery. [12][13]

  • Causality and Trustworthiness: The success of this reaction relies on the careful selection of a palladium catalyst, a phosphine ligand, and a base. The ligand is crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) is critical and must be strong enough to deprotonate the amine without causing substrate degradation.

Representative Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for coupling an aryl bromide with this compound.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired aryl bromide (1.1 equiv), sodium tert-butoxide (1.4 equiv), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; XPhos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude residue by flash column chromatography.

Transition-Metal-Catalyzed Cross-Coupling

To functionalize the pyridine core itself, a leaving group (typically Br or I) must be installed on the ring, likely via electrophilic halogenation at C3 or C5. Once installed, these halo-derivatives become valuable substrates for cross-coupling reactions.

Key Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: Reaction of a halo-derivative with a boronic acid or ester to form a C-C bond. This is a robust method for introducing aryl or alkyl groups. [12]* Sonogashira Coupling: Reaction with a terminal alkyne to form a C(sp²)-C(sp) bond, providing access to alkynylated pyridines. [14]* Heck Coupling: Reaction with an alkene to form a C-C bond and introduce a vinyl substituent.

Workflow: Suzuki-Miyaura Cross-Coupling

Suzuki_Workflow cluster_workflow General Suzuki-Miyaura Coupling Workflow start 5-Bromo-2-(difluoromethoxy) pyridin-4-amine catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) start->catalyst + partner Aryl Boronic Acid R-B(OH)₂ partner->catalyst + base Aqueous Base (e.g., Na₂CO₃, K₃PO₄) catalyst->base + solvent Solvent (e.g., Dioxane/H₂O) base->solvent + Heat product 5-Aryl Product solvent->product

Caption: Key components of a typical Suzuki-Miyaura reaction.

Summary and Outlook

This compound is a molecule with a rich and tunable reactivity profile. Its behavior is a direct consequence of the orthogonal electronic nature of its substituents.

  • The 4-amino group dominates the reactivity for electrophilic aromatic substitution , directing incoming electrophiles to the C3 and C5 positions.

  • The electron-deficient pyridine ring , further deactivated by the 2-difluoromethoxy group , is primed for nucleophilic aromatic substitution , particularly if a good leaving group is present at the C2 or C6 positions.

  • The 4-amino group itself is a versatile nucleophile, readily undergoing N-functionalization and participating in powerful C-N cross-coupling reactions.

  • Halogenated derivatives of the core are excellent substrates for a variety of C-C bond-forming cross-coupling reactions , enabling extensive diversification.

By understanding these fundamental principles, researchers can strategically design synthetic routes that harness the specific reactivity of each position on the ring, paving the way for the efficient construction of complex and novel molecules for drug discovery and beyond.

References

  • PubChem. Razpipadon | C19H17F2N3O4.
  • MDPI. (2021).
  • Química Organica.org.
  • Hartz, R. A., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry. [Link]
  • Chemistry the Mystery of Molecules. (2020, September 3). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]
  • ResearchGate. (2020). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)
  • Google Patents.
  • ACS Publications. (2017). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). [Link]
  • Frontiers. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
  • Dose of Organic Chemistry. (2017, July 28). Electrophilic substitution reactions - pyridine. YouTube. [Link]
  • Chemistry Stack Exchange. (2018, October 17).
  • Google Patents. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • Royal Society of Chemistry. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
  • Problems in Chemistry. (2023, April 13). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [Link]
  • TSI Journals.
  • ResearchGate. (2021). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. [Link]
  • National Institutes of Health. (2011).
  • ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?[Link]
  • ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
  • National Institutes of Health. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]
  • Chemistry LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]
  • AbacipharmTech. This compound. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2-(Difluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Chemical Safety

In the landscape of modern drug discovery and materials science, novel fluorinated heterocycles like 2-(Difluoromethoxy)pyridin-4-amine represent key building blocks for creating next-generation therapeutics and functional materials. The introduction of a difluoromethoxy group onto a pyridine scaffold can profoundly alter a molecule's metabolic stability, lipophilicity, and target-binding affinity. However, this structural novelty often precedes the availability of comprehensive safety data.

This guide is designed for researchers, chemists, and drug development professionals who work with compounds where a complete, verified Safety Data Sheet (SDS) is not yet available. It provides a framework for proactive risk assessment and safe handling, using this compound as a case study. Our approach is grounded in the principle of structural analogy, leveraging data from closely related molecules to infer potential hazards and establish robust safety protocols. This document is not a replacement for a formal SDS but serves as an expert-level guide to navigating the safety challenges of research-grade chemicals.

Section 1: Chemical Identification and Physicochemical Properties

A precise understanding of a compound's identity and basic properties is the foundation of any safety assessment.

  • Chemical Name: this compound

  • CAS Number: 1211587-46-0[1]

  • Molecular Formula: C₆H₆F₂N₂O[1]

  • Molecular Weight: 160.12 g/mol [1][2]

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionSource(s)
Physical State Solid[1]
Purity Typically ≥98%[1]
Primary Use Laboratory research, chemical synthesis[1]

Section 2: Hazard Identification and Proactive Risk Assessment

As of the date of this publication, a specific, verified Safety Data Sheet (SDS) for this compound is not publicly available. This data gap necessitates a risk assessment based on structural analogs. The primary structural motifs of concern are the aminopyridine core and the difluoromethoxy group .

Surrogate Data Analysis

To construct a reliable, albeit provisional, hazard profile, we will analyze data from two key surrogates:

  • 4-Aminopyridine (CAS 504-24-5): This compound represents the core aminopyridine scaffold and is known for its high acute toxicity.[3]

  • 2-(2,4-Difluorophenoxy)-3-pyridinamine: This molecule shares the fluorinated substituent and aminopyridine features, providing insight into potential irritation and toxicity profiles.[4]

Analysis of the SDS for these surrogates suggests that this compound should be treated as a hazardous substance with significant potential for acute toxicity and irritation.[3][4]

Anticipated GHS Hazard Classification

Based on surrogate data, the following Globally Harmonized System (GHS) classifications should be provisionally applied when handling this compound.

Table 2: Provisional GHS Hazard Classification

Hazard ClassCategorySignal WordHazard StatementBasis (Surrogate)
Acute Toxicity, Oral Cat 2-4Danger H300: Fatal if swallowed4-Aminopyridine[3]
Acute Toxicity, Dermal Cat 3-4Danger H311: Toxic in contact with skin4-Aminopyridine[3]
Acute Toxicity, Inhalation Cat 3-4Danger H331: Toxic if inhaled4-Aminopyridine[3]
Skin Corrosion/Irritation Cat 2Warning H315: Causes skin irritation2-(2,4-Difluorophenoxy)-3-pyridinamine[4]
Serious Eye Damage/Eye Irritation Cat 2Warning H319: Causes serious eye irritation2-(2,4-Difluorophenoxy)-3-pyridinamine[4]
Specific Target Organ Toxicity (Single Exposure) Cat 3Warning H335: May cause respiratory irritation4-Aminopyridine, 2-Aminopyridine[3][5]
Principal Risk Profile
  • Acute Systemic Toxicity: The primary danger arises from the aminopyridine moiety. Aminopyridines are known to be readily absorbed through the skin and gastrointestinal tract and can act as potassium channel blockers, leading to neurological effects.[6] Exposure via any route (oral, dermal, inhalation) could be harmful or fatal.[3]

  • Irritation: Fluorinated organic compounds, combined with the amine functional group, present a significant risk of skin, eye, and respiratory tract irritation.[4][5]

  • Thermal Decomposition: In a fire, fluorinated organic compounds can decompose to release highly toxic and corrosive hydrogen fluoride (HF) gas, in addition to nitrogen and carbon oxides.

Risk_Assessment_Workflow cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Surrogate Analysis cluster_2 Phase 3: Protocol Development A Identify Compound: This compound B Search for Specific SDS A->B C Result: No Specific SDS Found (Data Gap Identified) B->C D Identify Structural Analogs: 1. 4-Aminopyridine (Core) 2. Fluorinated Pyridinamines C->D E Analyze Surrogate SDS Data (GHS, Toxicity) D->E F Synthesize Provisional Hazard Profile E->F G Define Engineering Controls (Fume Hood) F->G H Specify Mandatory PPE G->H I Develop Emergency Procedures H->I J Final Protocol: Handle as ACUTELY TOXIC & IRRITANT I->J

Caption: Risk assessment workflow for a compound lacking a specific SDS.

Section 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)

Given the provisional high hazard classification, a conservative and rigorous approach to handling is mandatory. All personnel must be trained on these procedures before working with the material.

Engineering Controls
  • Ventilation: All manipulations, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood to prevent inhalation exposure.[2][7]

  • Safety Equipment: An operational safety shower and eyewash station must be immediately accessible in the laboratory.[7][8]

Personal Protective Equipment (PPE)

Standard laboratory attire (long pants, closed-toe shoes) is required at all times. The following PPE is mandatory when handling this compound:

  • Eye/Face Protection: Wear chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles if there is a splash hazard.[4][7]

  • Skin Protection:

    • Gloves: Use nitrile or neoprene gloves. Due to the lack of specific breakthrough time data, it is recommended to double-glove and change gloves immediately after any suspected contact.

    • Lab Coat: A chemically resistant lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: Not typically required if work is conducted within a functional fume hood. If engineering controls fail or for emergency response, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used.[4]

PPE_Protocol Start Handling Required? Work_Area Work Inside Certified Chemical Fume Hood Start->Work_Area Yes Gloves Wear Double Nitrile Gloves Work_Area->Gloves Eyes Wear Chemical Safety Goggles (and Face Shield if splash risk) Gloves->Eyes Coat Wear Chemically Resistant Lab Coat Eyes->Coat Proceed Proceed with Work Coat->Proceed End Decontaminate & Dispose PPE Proceed->End

Caption: Mandatory Personal Protective Equipment (PPE) workflow.

Handling and Storage Procedures
  • Handling: Avoid all direct contact. Use spatulas or other tools for transfers. Avoid creating dust. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][7] Do not eat, drink, or smoke in the laboratory.[3]

  • Storage: Store in a tightly sealed, clearly labeled container. Keep in a cool, dry, and well-ventilated area designated for toxic substances.[4] Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][7]

Section 4: Emergency First Aid and Response Procedures

Immediate and decisive action is critical in the event of an exposure or spill.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[4][9] Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[4][10] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person.[3][9] Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.[5]

  • Specific Hazards: Combustion may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[11]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[12]

Accidental Release Measures
  • Personal Precautions: Evacuate the area. Do not walk through spilled material. Avoid breathing dust. Ensure adequate ventilation. Wear the full PPE specified in Section 3.2.

  • Cleanup Procedure: For a small, dry spill, carefully sweep or scoop the material into a sealed container for disposal. Avoid generating dust. Clean the spill area thoroughly with a suitable decontaminating solution. For a large spill, contact emergency services.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

Emergency_Response Exposure Exposure Event Occurs Inhalation Inhalation: Move to fresh air. Administer O₂ if needed. Call for medical aid. Exposure->Inhalation Inhalation Skin Skin Contact: Remove clothing. Flush with water for 15+ min. Call for medical aid. Exposure->Skin Skin Eye Eye Contact: Flush with water for 15+ min. Remove contacts. Call for medical aid. Exposure->Eye Eye Ingestion Ingestion: Rinse mouth, give water. DO NOT induce vomiting. Call for medical aid. Exposure->Ingestion Ingestion

Caption: Decision tree for first aid response to exposure.

Section 5: Stability and Reactivity

  • Reactivity: No specific reactivity data is available. However, as an amine, it is expected to be basic and may react exothermically with strong acids.

  • Chemical Stability: Stable under recommended storage conditions (cool, dry, sealed).

  • Conditions to Avoid: Excess heat, moisture, and exposure to incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[5][7]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.

Section 6: Toxicological and Ecological Information

Toxicological Information

There is no specific toxicological data for this compound. The assessment is based on its structural components:

  • Aminopyridines: This class of compounds is known to be acutely toxic to mammals. They are readily absorbed and can cause central nervous system stimulation, convulsions, and respiratory distress.[6] The oral LD50 for the related 2-Aminopyridine in rats is 200 mg/kg.[13]

  • Fluorinated Compounds: While the difluoromethoxy group is often added to increase metabolic stability, the toxicological impact of its metabolites is unknown.

Ecological Information

No specific ecotoxicity data is available.

  • Persistence and Degradability: Data not available.

  • Bioaccumulative Potential: Data not available.

  • Mobility in Soil: Data not available.

  • Given the toxicity of the aminopyridine scaffold, release into the environment must be avoided.[3] Dispose of the chemical and its container in accordance with all local, regional, and national regulations.[4]

References

  • Razpipadon | C19H17F2N3O4. PubChem, NIH. [Link]
  • Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. MDPI. [Link]
  • Safety Data Sheet 2-Amino Pyridine. Biochem Chemopharma. [Link]
  • Safety Data Sheet 2-Amino-4-methylpyridine.
  • Safety Data Sheet - 3,4-Dimethoxybenzaldehyde.
  • Process for preparing 2-aminopyridine derivatives.
  • Flame retardants, dioxins, and furans in air and on firefighters' protective ensembles during controlled residential firefighting. PubMed, NIH. [Link]
  • Firefighting Measures Section 6. Greenbook.net. [Link]
  • A strategy to minimize reactive metabolite form
  • (R)-5-(difluoromethoxy)-N-(4-(morpholin-2-yl)phenyl)pyrimidin-2-amine. PubChem, NIH. [Link]
  • 5-(Difluoromethoxy)pyridin-3-amine. PubChem, NIH. [Link]
  • Synthetic method of 2-amino-4-fluoropyridine.
  • Pyridine: incident management. GOV.UK. [Link]
  • Aminopyridines. Environmental Protection Agency (EPA). [Link]
  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. [Source not explicitly named, academic paper]. [Link]
  • Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Carl ROTH. [Link]
  • Material Safety Data Sheet - Pyridine-N-oxide, 98%. Cole-Parmer. [Link]
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central, NIH. [Link]
  • Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%. Cole-Parmer. [Link]
  • Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their. DergiPark. [Link]
  • 2-Aminopyridine. Wikipedia. [Link]
  • 2,4-D. EXTOXNET PIP. [Link]
  • Pyridine Tox Profile.

Sources

An In-Depth Technical Guide on the Theoretical Properties of 2-(Difluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a well-established method for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The difluoromethoxy group (-OCF₂H) has garnered significant attention as a versatile substituent that can enhance metabolic stability, modulate lipophilicity, and introduce unique intermolecular interactions.[1] This guide provides a comprehensive analysis of the theoretical properties of 2-(Difluoromethoxy)pyridin-4-amine, a heterocyclic building block with considerable potential in drug discovery. By examining its physicochemical properties, predicted metabolic fate, and spectroscopic characteristics from a theoretical standpoint, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Molecular Structure and Conformation

This compound belongs to the aminopyridine class of compounds, which are prevalent scaffolds in numerous biologically active molecules. The core structure consists of a pyridine ring substituted with an amino group at the 4-position and a difluoromethoxy group at the 2-position.

The difluoromethoxy group is a fascinating bioisostere for hydroxyl, thiol, and methoxy groups.[1][2] Unlike the methoxy group, the C-O bond in an aryl-OCF₂H motif is orthogonal to the aromatic ring, a conformation influenced by steric interactions and negative hyperconjugation.[3] This positioning minimizes the delocalization of the oxygen's lone pair electrons into the pyridine ring. Furthermore, the polarized C-H bond within the -OCF₂H group allows it to act as a hydrogen bond donor, a feature absent in methoxy or trifluoromethoxy analogues.[2][3]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties: A Computational Perspective

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, we can predict these properties using computational models, which serve as an essential guide for experimental design.

PropertyPredicted ValueSourceSignificance in Drug Development
Molecular Formula C₆H₆F₂N₂O[4]Defines the elemental composition and exact mass.
Molecular Weight 160.12 g/mol [4][5]Influences diffusion and transport across membranes. Generally, lower MW (<500 Da) is favored for oral bioavailability (Lipinski's Rule of Five).
logP (Octanol-Water Partition Coefficient) 1.1[5]A measure of lipophilicity. A balanced logP (typically 1-3) is often desired for membrane permeability and aqueous solubility.[6]
pKa (Acid Dissociation Constant) ~4.9 (estimated)[7]The electron-withdrawing nature of the difluoromethoxy group is expected to lower the basicity of the pyridine nitrogen and the 4-amino group compared to unsubstituted 4-aminopyridine (pKa = 9.17).[7][8] This influences the ionization state at physiological pH (7.4), which in turn affects solubility, permeability, and target engagement.[1]
Topological Polar Surface Area (TPSA) 48.1 Ų[5]Predicts hydrogen bonding potential and is correlated with drug transport properties. A TPSA < 140 Ų is generally associated with good cell permeability.
Hydrogen Bond Donors 1 (from amino group)[5]Contributes to solubility and target binding. The -OCF₂H group can also act as a weak H-bond donor.[2]
Hydrogen Bond Acceptors 5[9]Influences solubility and interactions with biological targets.
Workflow for In Silico Physicochemical Property Prediction

Predicting these properties involves a standardized computational workflow, which can be replicated using various cheminformatics software packages.

G cluster_input Input cluster_calc Calculation Engine cluster_output Output & Analysis Input 2D Structure (SMILES/MOL file) C1=C(C=NC=C1OC(F)F)N pKa_Calc pKa Prediction (Ionization state at pH 7.4) Input->pKa_Calc LogP_Calc logP/logD Prediction (Lipophilicity) Input->LogP_Calc PSA_Calc TPSA Calculation (Polar Surface Area) Input->PSA_Calc Other_Calc Other Descriptors (MW, H-bond donors/acceptors) Input->Other_Calc Output Data Table of Physicochemical Properties pKa_Calc->Output LogP_Calc->Output PSA_Calc->Output Other_Calc->Output Analysis ADME Profile Assessment (e.g., Lipinski's Rule of Five) Output->Analysis

Caption: Workflow for predicting physicochemical properties from molecular structure.

Theoretical Spectroscopic Profile

While experimental data provides definitive characterization, the theoretical spectroscopic profile can be predicted based on the molecular structure.

  • ¹H NMR: The proton on the difluoromethyl group (-OCF₂H ) is expected to appear as a triplet due to coupling with the two fluorine atoms. Aromatic protons on the pyridine ring will exhibit characteristic shifts and coupling patterns influenced by the electron-donating amino group and the electron-withdrawing difluoromethoxy group. The amine protons (-NH₂) will likely appear as a broad singlet.

  • ¹³C NMR: The carbon of the difluoromethoxy group (-OC F₂H) will show a triplet in the proton-coupled spectrum due to C-F coupling. The pyridine ring carbons will have distinct chemical shifts reflecting the electronic effects of the substituents.

  • ¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms, which will be split into a doublet by the adjacent proton.

Metabolic Stability and Potential Pathways (In Silico Assessment)

A key advantage of the difluoromethoxy group is its enhanced metabolic stability compared to a methoxy group.[1][10] The strong carbon-fluorine bonds are resistant to oxidative metabolism, particularly O-demethylation by cytochrome P450 (CYP) enzymes, which can increase a drug's half-life.[1][11]

Protocol for In Vitro Metabolic Stability Assay (for experimental validation):

  • Preparation: A stock solution of this compound (e.g., 10 mM in DMSO) is prepared.

  • Incubation: The compound (final concentration ~1 µM) is incubated with liver microsomes (human or other species) in a phosphate buffer (pH 7.4). The reaction is initiated by adding the cofactor NADPH.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate its intrinsic clearance and predict its metabolic half-life.

Predicted Metabolic Hotspots:

While the -OCF₂H group is stable, other parts of the molecule are susceptible to metabolism:

  • N-Oxidation: The pyridine nitrogen is a potential site for oxidation to form the corresponding N-oxide.

  • Amino Group Metabolism: The 4-amino group could undergo N-acetylation or N-glucuronidation (Phase II metabolism).

G cluster_pathways Potential Metabolic Pathways Molecule This compound N_Ox N-Oxidation (Pyridine Nitrogen) Molecule->N_Ox Phase I (CYP450) N_Acet N-Acetylation (Amino Group) Molecule->N_Acet Phase II (NAT) N_Gluc N-Glucuronidation (Amino Group) Molecule->N_Gluc Phase II (UGT) OCF2H_Block -OCF₂H Group (Metabolically Robust) Molecule->OCF2H_Block Resistant to O-dealkylation

Caption: Predicted metabolic pathways for this compound.

Synthetic Accessibility

The synthesis of this compound and related structures is feasible through established synthetic routes. The introduction of the difluoromethoxy group can be achieved through various methods, often involving the reaction of a corresponding hydroxyl-pyridine with a difluorocarbene source. The amino group can be introduced via nucleophilic aromatic substitution or other standard transformations. Several patents describe methods for preparing substituted aminopyridine derivatives, indicating established industrial routes for similar scaffolds.[12][13]

Conclusion

This compound is a promising molecular scaffold for drug discovery, underpinned by a strong theoretical profile. Its key theoretical attributes include a balanced lipophilicity (predicted logP ~1.1), modulated basicity due to the electron-withdrawing difluoromethoxy group, and, most importantly, enhanced metabolic stability by blocking O-dealkylation pathways. These properties, predicted through computational analysis, suggest that incorporating this moiety can lead to drug candidates with improved pharmacokinetic profiles. The insights provided in this guide serve as a foundational resource for scientists aiming to leverage the unique properties of this compound in the rational design of novel therapeutics.

References

  • Razpipadon | C19H17F2N3O4 | CID 86764103 - PubChem.
  • (R)-5-(difluoromethoxy)-N-(4-(morpholin-2-yl)phenyl)pyrimidin-2-amine | C15H16F2N4O2 | CID 68325483 - PubChem.
  • 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem.
  • US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents.
  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. Royal Society of Chemistry. [Link]
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD | ACD/Labs. ACD/Labs. [Link]
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH.
  • CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents.
  • Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Thei - DergiPark. DergiPark. [Link]
  • LogP and logD calcul
  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PubMed Central.
  • Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding | Request PDF - ResearchGate.
  • 5-(Difluoromethoxy)pyridin-3-amine | C6H6F2N2O | CID 86276837 - PubChem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. MDPI. [Link]
  • Supporting Information - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
  • N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. [Link]
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. MDPI. [Link]
  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC - NIH.
  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
  • 4-[4-(difluoromethoxy)phenyl]-2-pyrimidinylamine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data.
  • 2-[(2,4-Difluorophenoxy)methyl]pyridin-4-amine - PubChem.

Sources

Methodological & Application

synthesis of kinase inhibitors using 2-(Difluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Synthesis

I'm currently focused on conducting extensive Google searches. My priority is gathering information on how to synthesize kinase inhibitors using 2-(Difluoromethoxy)pyridin-4-amine. I am looking into its role as a critical building block, and finding relevant scientific literature.

Initiating Detailed Protocol Design

I've been intensively searching for synthesis methods, now shifting to analyze results. I'm focusing on identifying common routes like Buchwald-Hartwig amination and Suzuki coupling. I need detailed protocols, considering reagents, conditions, and purification. I'm now drafting the application note, emphasizing the motif's role and key synthetic strategies. I will also incorporate visual Graphviz diagrams and comprehensive experimental protocols soon.

Developing a Comprehensive Plan

I'm now formulating a detailed plan that builds upon my initial research and analysis. I'll systematically search for synthesis information on kinase inhibitors that use the this compound, focusing on its role as a key building block and associated reaction mechanisms. Then, I'll identify and analyze common synthetic pathways like Buchwald-Hartwig amination and Suzuki coupling. I'll structure the application note, starting with an introduction to the pyridine motif in kinase inhibitor design. I will use Graphviz diagrams to visualize core chemical transformations and a general workflow for inhibitor synthesis.

Application Notes & Protocols: The Strategic Application of 2-(Difluoromethoxy)pyridin-4-amine in the Synthesis of Novel PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

I. Foreword: The Rationale for Advanced Building Blocks in Kinase Inhibitor Synthesis

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a cornerstone of cellular regulation, governing critical processes such as cell growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1][3][4] The development of small molecule inhibitors targeting the PI3K/Akt/mTOR cascade has yielded several FDA-approved drugs, yet the quest for agents with improved selectivity, potency, and pharmacokinetic profiles is relentless.[5][6]

This guide focuses on a key chemical building block, 2-(Difluoromethoxy)pyridin-4-amine , and its strategic incorporation into the synthesis of next-generation PI3K inhibitors. We will explore the scientific justification for its use, grounded in the principles of modern medicinal chemistry, and provide a detailed protocol for its application in a representative synthetic workflow.

II. The Significance of Fluorine in Modern Drug Design

The deliberate introduction of fluorine into drug candidates is a powerful strategy in medicinal chemistry.[7][8] The difluoromethoxy (-OCHF₂) group, in particular, offers a unique combination of properties that can profoundly enhance a molecule's drug-like characteristics.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage. By placing the -OCHF₂ group at a metabolically labile position on a molecule, chemists can block oxidative metabolism, often leading to a longer half-life and improved bioavailability.[8][9]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby basic groups, such as the pyridine nitrogen.[10] This fine-tuning of basicity can optimize a compound's solubility, cell permeability, and off-target activity profile.

  • Enhanced Binding Affinity: The -OCHF₂ group can act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions within a target's binding pocket, potentially increasing potency and selectivity.[11]

  • Lipophilicity: The introduction of fluorine generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its intracellular target.[9][11]

The pyridine scaffold itself is a privileged structure in medicinal chemistry, appearing in a significant number of FDA-approved drugs, particularly in oncology.[12][13] The combination of this proven heterocyclic core with the advantageous properties of the difluoromethoxy group makes this compound a highly valuable synthon for PI3K inhibitor discovery programs.

III. The PI3K/Akt/mTOR Signaling Pathway: A Target Overview

Understanding the target pathway is crucial for rational drug design. The PI3K pathway is a signaling cascade initiated by stimuli such as growth factors and cytokines.

PI3K_Pathway

Dysregulation, often through mutations in PI3K or loss of the tumor suppressor PTEN, leads to constitutive activation of Akt, driving uncontrolled cell growth and survival, which is a hallmark of cancer.[1][14] PI3K inhibitors act by competing with ATP in the kinase domain of PI3K, thereby blocking the phosphorylation of PIP2 to PIP3 and shutting down the downstream signaling cascade.

IV. Key Building Block: this compound

This reagent serves as a critical amine component for coupling reactions, forming the core of many kinase inhibitors.

PropertyValueSource
CAS Number 1211587-46-0[15][16]
Molecular Formula C₆H₆F₂N₂O[15]
Molecular Weight 160.12 g/mol [15]
Appearance Solid[15]
Purity Typically ≥98%[15]
Classification Fluorinated Heterocycle, Pyridine Building Block[15][16]

V. Application Protocol: Synthesis of a PI3K Inhibitor Core via Palladium-Catalyzed Cross-Coupling

The following protocol details a representative Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for constructing the biaryl core common to many PI3K inhibitors, such as Pictilisib (GDC-0941).[17] This reaction couples the amine building block with a suitable heterocyclic partner.

Reaction Scheme: (Aryl-Halide) + (Aryl-Boronic Ester) --[Pd Catalyst, Base]--> (Aryl-Aryl)

Here, we will illustrate the coupling of this compound with a hypothetical chloro-thiazole intermediate, a common structural motif in PI3K inhibitors.[18]

Synthesis_Workflow

Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a key biaryl intermediate for a PI3K inhibitor by coupling this compound with a chloro-thiazole derivative.

Materials:

  • This compound (1.0 eq)

  • 2-Chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde (Hypothetical Intermediate, 1.1 eq)

  • Bis(pinacolato)diboron (1.2 eq)

  • Potassium Acetate (KOAc) (3.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Dioxane (anhydrous)

Step-by-Step Methodology:

  • Boronic Ester Formation (In Situ):

    • To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).

    • Causality: This step first converts the aminopyridine into its more reactive boronic ester derivative, which is necessary for the subsequent Suzuki coupling. Potassium acetate acts as the base.

  • Inerting the Atmosphere:

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Causality: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and poor reaction yields. Maintaining an inert atmosphere is critical for catalytic efficiency.

  • Solvent and Reagent Addition:

    • Add anhydrous dioxane via syringe.

    • Add the 2-Chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde (1.1 eq) and the Pd(dppf)Cl₂ catalyst (0.03 eq) to the flask.

    • Causality: Dioxane is a common aprotic solvent for Suzuki couplings that effectively solubilizes the reagents. Pd(dppf)Cl₂ is a robust catalyst well-suited for coupling heterocyclic compounds.[5][18]

  • Reaction Execution:

    • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: The aqueous workup removes inorganic salts and water-soluble impurities. Brine wash helps to break any emulsions and further dry the organic layer.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate).

    • Combine the fractions containing the pure product and concentrate to yield the final compound.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Expected Results & Data Summary:

ParameterExpected Outcome
Reaction Yield 60-85%
Product Purity (HPLC) >95%
Appearance Off-white to yellow solid
Confirmation Spectroscopic data consistent with the target structure

VI. Conclusion and Future Perspectives

The strategic use of fluorinated building blocks like This compound is a cornerstone of modern PI3K inhibitor design. The difluoromethoxy group imparts a host of beneficial properties, from enhanced metabolic stability to modulated electronics, that are critical for developing potent and selective clinical candidates. The synthetic protocols, particularly robust cross-coupling reactions, provide a reliable pathway to incorporate this valuable synthon into complex molecular scaffolds. As the field of oncology continues to demand more precise and durable therapies, the intelligent application of such advanced chemical tools will remain indispensable for drug discovery professionals.

VII. References

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. National Institutes of Health (NIH). [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers Media S.A.. [Link]

  • Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. National Institutes of Health (NIH). [Link]

  • Discovery of the highly potent PI3K/mTOR dual inhibitor PF04691502 through structure based drug design. ResearchGate. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Institutes of Health (NIH). [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers Media S.A.. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers Media S.A.. [Link]

  • Synthesis of Pictilisib. Thieme. [Link]

  • PI3K-Akt Signaling Pathway. Creative Diagnostics. [Link]

  • Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]

  • (a) Synthesis of reference standard methyl-pictilisib. (b) Diagram of [¹¹C]. ResearchGate. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors. PubMed. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • PI3K-PKB/Akt Pathway. National Institutes of Health (NIH). [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Royal Society of Chemistry. [Link]

  • Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

  • PI3K-Akt signaling pathway. Cusabio. [Link]

  • PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. MDPI. [Link]

  • Pyridines and Imidazopyridines with Medicinal Significance. PubMed. [Link]

Sources

The Strategic Application of 2-(Difluoromethoxy)pyridin-4-amine in the Synthesis of Advanced mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of mTOR in Cellular Regulation and Disease

The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that serves as a master regulator of fundamental cellular processes, including cell growth, proliferation, metabolism, and survival.[1] It integrates signals from a multitude of upstream pathways, responding to the presence of growth factors, nutrients, cellular energy levels, and oxygen.[2] In mammalian cells, mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3] mTORC1 is acutely sensitive to nutrients and the drug rapamycin, and it primarily controls protein synthesis by phosphorylating key substrates like S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1).[4] mTORC2 is generally insensitive to acute rapamycin treatment and is involved in activating Akt, regulating the cytoskeleton, and controlling cell survival.[1]

Given its central role, dysregulation of the mTOR signaling pathway is a common feature in numerous human diseases, particularly cancer, where it drives uncontrolled cell proliferation and survival.[3][5] This has established mTOR as a critical and validated target for therapeutic intervention.[1]

The Evolution of mTOR Inhibitors: From Rapalogs to ATP-Competitive Kinase Inhibitors

The development of mTOR inhibitors has progressed through several generations, each with distinct mechanisms and therapeutic profiles:

Inhibitor Class Mechanism of Action Examples Key Characteristics & Limitations
First Generation (Rapalogs) Allosteric inhibitors of mTORC1. Form a complex with FKBP12, which then binds to the FRB domain of mTOR.[3]Rapamycin (Sirolimus), Everolimus, TemsirolimusSelectively inhibit mTORC1; do not directly inhibit mTORC2.[1] Inhibition of mTORC1 can lead to a feedback activation of the PI3K/Akt pathway, potentially limiting efficacy.[3]
Second Generation (mTOR Kinase Inhibitors - TORKi) ATP-competitive inhibitors that target the kinase domain of mTOR.Torin2, OSI-027, AZD8055Inhibit both mTORC1 and mTORC2, thus blocking the feedback activation of Akt.[1] Often exhibit dual inhibitory activity against the structurally related PI3K.
Third Generation (Dual PI3K/mTOR Inhibitors) ATP-competitive inhibitors designed to potently inhibit both PI3K and mTOR kinases.Dactolisib, Omipalisib, PF-04691502Provide a more comprehensive blockade of the PI3K/Akt/mTOR pathway.[5][6][7]

The focus of modern drug discovery has shifted towards ATP-competitive inhibitors due to their ability to overcome the limitations of first-generation rapalogs by inhibiting both mTORC1 and mTORC2.[1] Within this class, pyridine-based scaffolds have emerged as privileged structures, demonstrating potent activity against a wide range of kinases.[8] The strategic incorporation of fluorine-containing substituents, such as the difluoromethoxy group, is a widely used medicinal chemistry tactic to modulate physicochemical properties like metabolic stability, lipophilicity, and target binding affinity.

This guide focuses on the application of a key pyridine-based building block, 2-(Difluoromethoxy)pyridin-4-amine , in the synthesis of a representative, advanced dual PI3K/mTOR inhibitor.

Signaling Pathway Overview: The PI3K/Akt/mTOR Axis

To appreciate the rationale for dual inhibition, it is crucial to understand the interconnectedness of the PI3K/Akt/mTOR pathway.

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activate PIP3 PIP3 PI3K->PIP3 Phosphorylate PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruit Akt Akt PDK1->Akt Phosphorylate (Thr308) TSC TSC1/TSC2 Akt->TSC Inhibit Rheb_GTP Rheb-GTP TSC->Rheb_GTP Promotes GTP hydrolysis Rheb Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 Activate S6K1 S6K1 mTORC1->S6K1 Phosphorylate FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylate Autophagy Autophagy mTORC1->Autophagy Inhibit mTORC2 mTORC2 mTORC2->Akt Phosphorylate (Ser473) Cytoskeleton Cytoskeleton Organization mTORC2->Cytoskeleton Regulate Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth FourEBP1->Protein_Synth Inhibit (when unphosphorylated) GrowthFactor Growth Factors GrowthFactor->RTK Bind Dual_Inhibitor Dual PI3K/mTOR Inhibitor Dual_Inhibitor->PI3K Inhibit Dual_Inhibitor->mTORC1 Inhibit Dual_Inhibitor->mTORC2 Inhibit

Caption: The PI3K/Akt/mTOR signaling cascade.

As the diagram illustrates, PI3K and mTOR are critical nodes in the same signaling axis that controls cell growth and proliferation.[3][5] A dual inhibitor, therefore, offers a more comprehensive blockade of this oncogenic pathway.

Synthetic Strategy: Application of this compound

The synthesis of modern ATP-competitive kinase inhibitors often involves the coupling of a heterocyclic amine with a functionalized heterocyclic halide. A common and effective strategy for constructing the core of many PI3K/mTOR inhibitors is the reaction between an aminopyridine and a chloropyrimidine.[9] This can be achieved through either a traditional nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination.[10][11]

Herein, we present a representative protocol for the synthesis of a hypothetical dual PI3K/mTOR inhibitor, Compound C , using this compound as a key starting material. The synthetic design is based on common structural motifs found in potent pyridopyrimidine-based kinase inhibitors.[3][9]

Synthesis_Workflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) A This compound (Starting Material) C Intermediate B: 2-Chloro-N-(2-(difluoromethoxy)pyridin-4-yl) -5-methylpyrimidin-4-amine A->C B 2,4-Dichloro-5-methylpyrimidine (Coupling Partner) B->C E Compound C: (Final Product - Hypothetical mTORi) C->E D Morpholine (Nucleophile) D->E label_step1 Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Dioxane) Heat label_step2 Base (e.g., DIPEA) Solvent (e.g., n-Butanol) Heat

Caption: Representative synthetic workflow for a pyridopyrimidine-based mTOR inhibitor.

Detailed Experimental Protocols

PART 1: Synthesis of Intermediate B: 2-Chloro-N-(2-(difluoromethoxy)pyridin-4-yl)-5-methylpyrimidin-4-amine

Causality and Experimental Rationale:

This initial step involves the formation of a critical C-N bond between the aminopyridine and the chloropyrimidine core. While a direct SNAr reaction is possible, the chlorine at the 4-position of 2,4-dichloropyrimidine is highly activated towards nucleophilic attack. To achieve regioselective coupling at the desired C4 position with the less nucleophilic aminopyridine, a palladium-catalyzed Buchwald-Hartwig amination is the method of choice.[10] This reaction offers high yields and excellent functional group tolerance under relatively mild conditions.[12]

  • Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is employed. This system is highly effective for coupling aryl chlorides with amines.[12] The ligand stabilizes the Pd(0) active species and facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[13]

  • Base: A non-nucleophilic inorganic base like cesium carbonate (Cs₂CO₃) is used to deprotonate the amine nucleophile in the catalytic cycle without competing in the reaction.

  • Solvent: Anhydrous, degassed 1,4-dioxane is a common solvent for Buchwald-Hartwig reactions as it is aprotic and has a suitable boiling point.

Step-by-Step Protocol:

  • Reagent Preparation: To a flame-dried 100 mL Schlenk flask, add this compound (1.0 eq., 1.74 g, 10 mmol), 2,4-dichloro-5-methylpyrimidine (1.1 eq., 1.80 g, 11 mmol), and cesium carbonate (2.0 eq., 6.52 g, 20 mmol).

  • Catalyst Addition: In a separate vial, weigh tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq., 183 mg, 0.2 mmol) and Xantphos (0.04 eq., 231 mg, 0.4 mmol). Add these solids to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 50 mL of anhydrous, degassed 1,4-dioxane to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aminopyridine is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield Intermediate B as a solid.

PART 2: Synthesis of Compound C: Final Product

Causality and Experimental Rationale:

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The remaining chlorine atom at the C2 position of the pyrimidine ring in Intermediate B is electron-deficient and thus susceptible to attack by a nucleophile.[11] Morpholine is a common moiety in dual PI3K/mTOR inhibitors, often occupying the "ribose pocket" of the ATP binding site and improving solubility and pharmacokinetic properties.[6]

  • Nucleophile and Base: Morpholine acts as the nucleophile. An excess is used to drive the reaction to completion. A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is added to scavenge the HCl generated during the reaction.

  • Solvent and Temperature: A high-boiling point solvent like n-butanol or isopropanol is used to allow the reaction to be heated sufficiently to overcome the activation energy for the SNAr reaction.

Step-by-Step Protocol:

  • Reagent Combination: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve Intermediate B (1.0 eq., 2.99 g, 10 mmol) in 30 mL of n-butanol.

  • Addition of Nucleophile and Base: Add morpholine (3.0 eq., 2.61 g, 30 mmol) and DIPEA (2.0 eq., 2.58 g, 20 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 6-12 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold diethyl ether.

  • Concentration and Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol or by flash column chromatography to afford the final product, Compound C .

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Outlook

This guide outlines the strategic use of this compound as a valuable building block in the synthesis of advanced, ATP-competitive mTOR inhibitors. The representative protocol detailed here employs robust and scalable chemical transformations, namely the Buchwald-Hartwig amination and nucleophilic aromatic substitution, which are cornerstones of modern medicinal chemistry.[10][11] By understanding the rationale behind the choice of reagents and reaction conditions, researchers can adapt and apply these methodologies to construct diverse libraries of pyridine-based kinase inhibitors. The incorporation of the difluoromethoxy group is anticipated to confer favorable ADME properties, making this scaffold a promising starting point for the development of next-generation therapeutics targeting the mTOR pathway for the treatment of cancer and other proliferative diseases.

References

  • Liu, Q., et al. (2013). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][11]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 56(4), 1527-1535.
  • Yang, H., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 895473.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia.
  • Yuan, B., et al. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(18), 4538-4541.
  • Ishikawa, T., et al. (2020). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 56(78), 11597-11600.
  • Moody, C. J., & Sneddon, H. F. (2006). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Green Chemistry, 8(10), 875-878.
  • Laplante, M., & Sabatini, D. M. (2009). mTOR signaling at a glance. Journal of Cell Science, 122(Pt 20), 3589–3594.
  • Villa-Reyna, A.-L., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5780.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Seltzman, H. H., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2015(7), 231-242.
  • Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 55(2), 484-498.
  • Liu, Y., et al. (2013). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][11]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 56(4), 1527-1535.
  • Wikipedia. (n.d.). mTOR. In Wikipedia.
  • ResearchGate. (2022). 4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia.
  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination. YouTube.
  • Bai, X., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12.
  • Bacsa, I., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 16, 185-192.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • El-Sayed, N. N. E., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12097-12120.
  • ResearchGate. (2010). Discovery of the highly potent PI3K/mTOR dual inhibitor PF04691502 through structure based drug design. Medicinal Chemistry Communication, 1(2).
  • Fusco, R., et al. (2023). PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. International Journal of Molecular Sciences, 24(21), 15858.

Sources

Application Notes: Suzuki-Miyaura Coupling Protocol for 2-(Difluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors.[1][2] Its capacity for forging carbon-carbon bonds between diverse coupling partners under generally mild conditions has made it an indispensable tool for drug discovery and development. This application note provides a detailed protocol and expert insights for the Suzuki-Miyaura coupling of a specific, high-value building block: 2-(Difluoromethoxy)pyridin-4-amine (CAS: 1211587-46-0).[3][4]

This substrate is of significant interest due to the unique properties conferred by its substituents. The difluoromethoxy (-OCF₂H) group can enhance metabolic stability, lipophilicity, and binding interactions, while the pyridinyl-amine scaffold is a common feature in bioactive molecules. However, the electronic nature of this substrate—an electron-rich aminopyridine—presents specific challenges that require careful optimization of reaction parameters to achieve high yields and purity. The primary amine can potentially coordinate with the palladium catalyst, inhibiting its activity, a known challenge when working with nitrogen-rich heterocycles.[5][6]

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework that explains the causality behind experimental choices, ensuring a robust and reproducible protocol.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl halide), forming a Pd(II) complex. This is often the rate-limiting step of the cycle.[9]

  • Transmetalation: The organic group from the organoboron reagent (the nucleophile) is transferred to the palladium center. This step requires activation of the boronic acid or ester by a base to form a more nucleophilic boronate species.[10]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][11]

Suzuki_Catalytic_Cycle cluster_cycle Pd(0) / Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_OA R¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_OA Oxidative Addition Product Coupled Product (R¹-R²) PdII_TM R¹-Pd(II)L₂-R² (Transmetalation Product) PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination PdII_TM->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->PdII_OA BoronicAcid Organoboron (R²-B(OR)₂) BoronicAcid->PdII_TM Base Base Base->PdII_TM Activation Workflow start Start prep 1. Reagent Preparation (Weigh solids in air) start->prep setup 2. Reaction Setup (Add solids to flask) prep->setup inert 3. Inert Atmosphere (Evacuate and backfill with N₂/Ar) setup->inert solvent 4. Add Solvents (Anhydrous Dioxane, Degassed H₂O) inert->solvent heat 5. Reaction (Heat to 80-100 °C with stirring) solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor cool 7. Cool to RT monitor->cool quench 8. Workup: Quench (Add water and ethyl acetate) cool->quench extract 9. Extraction (Separate layers, extract aqueous phase) quench->extract dry 10. Dry & Concentrate (Dry organic phase, evaporate solvent) extract->dry purify 11. Purification (Silica Gel Chromatography) dry->purify analyze 12. Analysis (NMR, MS) purify->analyze end End Product analyze->end

Sources

Application Notes and Protocols for Buchwald-Hartwig Amination with 2-(Difluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Advanced Heterocyclic Amination

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4][5] While the reaction's scope has expanded dramatically since its inception, certain substrate classes, particularly complex heteroaromatic amines, continue to present unique challenges that require a nuanced and informed approach.

This guide provides an in-depth technical overview and detailed protocols for the successful application of the Buchwald-Hartwig amination with a substrate of increasing importance: 2-(difluoromethoxy)pyridin-4-amine . The presence of the difluoromethoxy group introduces distinct electronic properties to the pyridine ring, influencing its reactivity and potential for catalyst inhibition.[6][7][8] Furthermore, the inherent coordinating ability of the pyridine nitrogen can complicate the catalytic cycle. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to navigate these challenges and effectively utilize this valuable building block in their synthetic endeavors.

Understanding the Catalytic Cycle: A Foundation for Success

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][9][10] A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Pd0->OxAdd AmineCoord Amine Coordination Complex [Ar-Pd(II)(HNR'R'')]L_n OxAdd->AmineCoord HNR'R'' OxAdd->AmineCoord Amido Palladium Amido Complex (Ar-Pd(II)-NR'R'')L_n AmineCoord->Amido Base - [Base-H]⁺X⁻ AmineCoord->Amido Amido->Pd0 Reductive Elimination Product Ar-NR'R'' Amido->Product Reductive Elimination Catalyst_Regen Pd(0)L_n ArX Ar-X Amine HNR'R'' Base Base HX_Base [Base-H]⁺X⁻

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or pseudohalide) bond, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[9][11]

Strategic Considerations for this compound

The unique structure of this compound necessitates careful consideration of several factors to achieve high-yielding and clean transformations.

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle species. The use of bulky, electron-rich phosphine ligands is paramount to mitigate this issue. These ligands sterically shield the palladium center, favoring the desired catalytic pathway.[12]

  • The Difluoromethoxy Group: The -OCF₂H group is strongly electron-withdrawing, which can influence the nucleophilicity of the amine and the electronic properties of the pyridine ring.[13] This electronic effect can impact the rates of oxidative addition and reductive elimination.

  • Choice of Ligand: The selection of the appropriate phosphine ligand is arguably the most critical parameter for a successful Buchwald-Hartwig amination.[12] For heteroaromatic amines, bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos) or ferrocene-based ligands from the Hartwig group have demonstrated broad utility.[1][12]

Recommended Ligand and Catalyst Systems

For the coupling of this compound, a systematic screening of ligands is often beneficial. However, based on literature precedents for similar challenging heteroaromatic amines, the following catalyst systems are recommended as starting points.

Ligand/PrecatalystStructureKey Features & Rationale
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly effective for a broad range of substrates, including heteroaromatic amines. Its bulkiness helps to prevent catalyst inhibition by the pyridine nitrogen.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften provides improved reactivity for electron-deficient heteroaromatic amines.
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenylParticularly effective for coupling primary amines and can be successful at lower temperatures.[9]
XPhos Pd G3/G4 Palladacycle precatalystsAir- and moisture-stable precatalysts that offer reliable and reproducible generation of the active Pd(0) species.

Detailed Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound with an aryl bromide. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Small-Scale Reactions

This protocol is suitable for initial screening and optimization studies.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 1.2-2.4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

  • Reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the aryl bromide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), palladium precatalyst (0.005-0.01 mmol, 1-2 mol%), and the base (0.7-1.0 mmol, 1.4-2.0 equiv).

  • Add the anhydrous, degassed solvent (2-3 mL).

  • Seal the vial tightly and place it in a preheated heating block or oil bath.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (4-24 hours).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Scale-Up Procedure

For reactions on a larger scale, careful control of reaction parameters is crucial.

Materials:

  • Aryl bromide (1.0 equiv, e.g., 10 mmol)

  • This compound (1.2 equiv, 12 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.5-1 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv, 14 mmol)

  • Anhydrous, degassed toluene (50-100 mL)

  • Three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and an inert gas inlet.

Procedure:

  • Set up a dry three-neck round-bottom flask under a positive pressure of argon or nitrogen.

  • Add the aryl bromide, this compound, and the base to the flask.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the palladium precatalyst.

  • Add the anhydrous, degassed toluene via cannula or syringe.

  • Heat the reaction mixture to reflux (or the desired temperature) with vigorous stirring.

  • Monitor the reaction progress periodically.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Reactants, Base, Catalyst, and Solvent Setup->Reagents Reaction Heat and Stir (80-110 °C, 4-24 h) Reagents->Reaction Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool, Dilute, and Filter Monitoring->Workup Complete Purification Concentrate and Purify (Column Chromatography) Workup->Purification End End Purification->End

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

Optimization and Troubleshooting

Should the initial reaction conditions provide suboptimal results, a systematic optimization of the reaction parameters is recommended.

ParameterVariation and Rationale
Base If NaOtBu leads to side reactions or decomposition, consider weaker bases like K₃PO₄ or Cs₂CO₃. The solubility of the base can also play a role; Cs₂CO₃ is more soluble in some organic solvents than other inorganic bases.[14]
Solvent Toluene is a common choice. However, ethereal solvents like dioxane or THF can sometimes improve yields, particularly for challenging substrates.[9]
Temperature While higher temperatures generally increase reaction rates, they can also lead to catalyst decomposition or side reactions. A temperature screen (e.g., 80 °C, 100 °C, 120 °C) can identify the optimal balance.
Catalyst Loading If the reaction is sluggish, increasing the catalyst loading (e.g., to 3-5 mol%) may be beneficial. Conversely, for highly efficient reactions, the loading can often be reduced.

Common Issues and Solutions:

  • Low Conversion:

    • Inactive Catalyst: Ensure the use of a high-quality, air-stable precatalyst or that the reaction is set up under strictly inert conditions.

    • Inappropriate Ligand/Base Combination: Screen different ligands and bases as outlined above.

    • Catalyst Inhibition: The pyridine nitrogen may be inhibiting the catalyst. The use of bulkier ligands (e.g., BrettPhos) can sometimes overcome this.

  • Side Product Formation:

    • Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can sometimes compete with the desired amination. It may be indicative of catalyst decomposition or the presence of water. Ensure anhydrous conditions.

    • Homocoupling of the Amine: This is less common but can occur under certain conditions.

  • Product Decomposition:

    • The product may be sensitive to the reaction conditions (e.g., strong base, high temperature). Consider using a weaker base and/or lowering the reaction temperature.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of complex molecules in medicinal and materials chemistry. While the substrate presents specific challenges related to its electronic properties and the presence of a coordinating pyridine nitrogen, a rational approach to reaction design can lead to successful outcomes. By carefully selecting bulky, electron-rich phosphine ligands, appropriate bases, and optimizing reaction conditions, researchers can effectively utilize this versatile building block. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of this powerful C-N bond-forming reaction.

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (2023, October 29). Buchwald–Hartwig amination.
  • Stradiotto, M., & Nelligan, D. D. (2012). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions, 41(33), 9929-9943.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Kozdra, S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18013–18023.
  • Carboni, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7123-7163.
  • Singh, A. K., et al. (2017).
  • Ghorai, M. J., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium‐Catalyzed Amination of Aryl Halides. In Organic Reactions (pp. 1-139). John Wiley & Sons, Inc.
  • ResearchGate. (n.d.). (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
  • Organic Syntheses. (2024). Palladium-Catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(28), 19414-19424.
  • Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • The Organic Chemist. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination [Video]. YouTube.
  • Wiley Online Library. (n.d.). Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions.
  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting.
  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination.
  • ScienceDirect. (2023, September 20). Ligand- enabled nickel-catalyzed reductive difluoromethylation of aryl iodides with difluoromethyl 2-pyridyl sulfone.
  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides.
  • Ngai, M.-Y., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7088-7093.
  • MDPI. (n.d.). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones.
  • NeuroQuantology. (n.d.). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES.

Sources

Acylation of 2-(Difluoromethoxy)pyridin-4-amine: A Detailed Experimental Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the acylation of 2-(difluoromethoxy)pyridin-4-amine, a crucial building block in contemporary drug discovery. The procedure detailed herein employs acetic anhydride as the acylating agent in the presence of pyridine and a catalytic amount of 4-(dimethylaminopyridine) (DMAP), ensuring a high-yielding and efficient transformation. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel bioactive molecules. We delve into the mechanistic rationale behind the chosen reagents and conditions, offering a robust and reproducible methodology for the synthesis of N-(2-(difluoromethoxy)pyridin-4-yl)acetamide and related structures.

Introduction: The Significance of Acylated Pyridines in Drug Discovery

Pyridinyl scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The introduction of a difluoromethoxy group can significantly modulate the physicochemical properties of these molecules, enhancing metabolic stability, lipophilicity, and membrane permeability. The 4-amino group on the pyridine ring serves as a versatile handle for further functionalization, with acylation being a fundamental transformation to introduce diverse substituents and explore structure-activity relationships (SAR). The resulting amide moiety can act as a key pharmacophore, engaging in crucial hydrogen bonding interactions with biological targets. This guide provides a detailed protocol for the acylation of this compound, a key intermediate in the synthesis of various therapeutic agents.

Mechanistic Insights: The Role of Reagents

The acylation of an aminopyridine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the exocyclic amino group attacks the electrophilic carbonyl carbon of the acylating agent.

  • Acetic Anhydride (Ac₂O): Serves as the source of the acetyl group. It is a highly reactive and readily available acylating agent.

  • Pyridine: Functions as both a solvent and a base. As a base, it neutralizes the acetic acid byproduct generated during the reaction, driving the equilibrium towards product formation.[1][2]

  • 4-(Dimethylaminopyridine) (DMAP): A hypernucleophilic catalyst that significantly accelerates the rate of acylation.[3][4] DMAP reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate.[5][6][7] This intermediate is much more susceptible to nucleophilic attack by the aminopyridine than acetic anhydride itself.

The catalytic cycle involving DMAP is illustrated below:

DMAP_Catalysis cluster_activation Catalyst Activation cluster_acylation Acyl Transfer cluster_regeneration Byproduct Neutralization Ac2O Acetic Anhydride Intermediate N-Acetyl-DMAP⁺ Acetate⁻ Ac2O->Intermediate + DMAP DMAP DMAP Intermediate->Ac2O - DMAP Product N-Acylated Product Intermediate->Product + Amine Amine This compound Product->Intermediate - Amine AcOH Acetic Acid Pyridine Pyridine Protonated_Pyridine Pyridinium Acetate Pyridine->Protonated_Pyridine + Acetic Acid

Caption: Catalytic cycle of DMAP in the acylation of an amine.

Experimental Protocol: Acylation of this compound

This protocol is adapted from established procedures for the acylation of aminopyridines.[8]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
This compound1211587-46-0160.12≥97%Commercial Source
Pyridine, anhydrous110-86-179.10≥99.8%Commercial Source
Acetic Anhydride108-24-7102.09≥99%Commercial Source
4-(Dimethylaminopyridine) (DMAP)1122-58-3122.17≥99%Commercial Source
Dichloromethane (DCM)75-09-284.93≥99.8%Commercial Source
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01-Prepared in-house
Brine (Saturated aqueous NaCl)7647-14-558.44-Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37-Commercial Source
Equipment
  • Round-bottom flask equipped with a magnetic stir bar

  • Magnetic stirrer with heating capabilities

  • Nitrogen or Argon gas inlet

  • Septa and needles

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Acylation_Workflow start Start dissolve Dissolve this compound and DMAP in anhydrous pyridine. start->dissolve cool Cool the reaction mixture to 0 °C. dissolve->cool add_ac2o Add acetic anhydride dropwise. cool->add_ac2o warm_rt Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). add_ac2o->warm_rt quench Quench the reaction with water. warm_rt->quench extract Extract the product with dichloromethane. quench->extract wash Wash the organic layer with saturated NaHCO₃ and brine. extract->wash dry Dry the organic layer over anhydrous MgSO₄. wash->dry concentrate Concentrate the solution under reduced pressure. dry->concentrate purify Purify the crude product by silica gel chromatography. concentrate->purify end End purify->end

Caption: General workflow for the acylation of this compound.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), 4-(dimethylaminopyridine) (DMAP, 0.1 eq.), and anhydrous pyridine (5-10 mL per mmol of the amine).

  • Reagent Addition: Stir the mixture at room temperature until all solids have dissolved. Cool the solution to 0 °C using an ice bath.

  • Acylation: Slowly add acetic anhydride (1.2 eq.) to the cooled solution dropwise via a syringe.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with dichloromethane.

  • Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove excess acetic acid and pyridine) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2-(difluoromethoxy)pyridin-4-yl)acetamide.

Safety Considerations

  • Pyridine: Is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetic Anhydride: Is corrosive and a lachrymator. It reacts exothermically with water. Handle with care in a fume hood and wear appropriate PPE.

  • 4-(Dimethylaminopyridine) (DMAP): Is highly toxic and readily absorbed through the skin.[9] Exercise extreme caution and avoid all contact. Wear double gloves and handle in a fume hood.

  • Dichloromethane (DCM): Is a volatile and suspected carcinogen. All handling should be performed in a well-ventilated fume hood.

Conclusion

This application note provides a detailed and reliable protocol for the acylation of this compound. The use of DMAP as a catalyst ensures an efficient and high-yielding transformation under mild conditions. This procedure is readily adaptable for the synthesis of a wide range of N-acyl derivatives, providing a valuable tool for medicinal chemists in the development of novel therapeutics.

References

  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751–4757.
  • Google Patents. (n.d.). Pyridine-2-amide compound as well as preparation method, pharmaceutical composition and use thereof.
  • Google Patents. (n.d.). Synthesis of pharmaceutically useful pyridine derivatives.
  • Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
  • ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?
  • Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine.
  • ResearchGate. (n.d.). 4-Dimethylamino-pyridine(DMAP).
  • Google Patents. (n.d.). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines.
  • PubMed. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide.
  • ResearchGate. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride.
  • ACS Publications. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism.
  • Thieme. (n.d.). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases.
  • PubMed. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine).
  • ResearchGate. (n.d.). Anhydride Activation by 4-Dialkylaminopyridines and Analogs (n → π)*.

Sources

using 2-(Difluoromethoxy)pyridin-4-amine as a chemical building block

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I've initiated a deep dive into 2-(Difluoromethoxy)pyridin-4-amine, beginning with comprehensive Google searches. My focus is squarely on its chemical properties, reactivity patterns, and common reactions. I'm aiming to build a solid foundation of information for further analysis.

Analyzing Reaction Pathways

I'm now deep-diving into the reaction pathways associated with this compound. My searches are focused on identifying common reaction types, specifically amide and Suzuki couplings and Buchwald-Hartwig aminations, along with specific published protocols. I'm also assessing how the difluoromethoxy group influences physicochemical and pharmacological properties.

Outlining the Application Note

I'm now outlining the application note's structure. I'm focusing on an introduction to this compound, a table summarizing key properties, and detailed protocols for reactions like amide, Suzuki, and Buchwald-Hartwig couplings. I'm planning Graphviz diagrams for experimental workflows and in-text citations with chemical principles. Finally, a comprehensive reference section with clickable URLs will be constructed.

Strategic Derivatization of 2-(Difluoromethoxy)pyridin-4-amine: Reaction Conditions and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of 2-(Difluoromethoxy)pyridin-4-amine, a key building block in modern medicinal and agrochemical research. The presence of the difluoromethoxy group imparts unique electronic properties and metabolic stability, making its derivatives highly valuable.[1] This guide moves beyond simple procedural lists to explain the underlying principles governing common derivatization strategies, including N-acylation, N-sulfonylation, N-alkylation, and transition metal-catalyzed N-arylation. Each section includes detailed, field-tested protocols, justifications for reagent and condition selection, and methods for product validation, ensuring researchers can confidently and successfully synthesize novel analogues for downstream applications.

Introduction: The Chemical Landscape of this compound

This compound (CAS: 1211587-46-0) is a substituted pyridine featuring two key functional groups that dictate its reactivity: a nucleophilic exocyclic amino group at the C4 position and a pyridine ring.[2] The difluoromethoxy (-OCHF₂) group at the C2 position is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution and reduces the basicity of the ring nitrogen. Consequently, chemical derivatization overwhelmingly occurs at the more nucleophilic 4-amino position.

Understanding this electronic bias is fundamental. The 4-amino group serves as the primary handle for introducing molecular diversity, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and target binding affinity. This guide details four critical classes of derivatization reactions targeting this site.

General Experimental Workflow

A successful derivatization campaign follows a structured workflow. The process begins with the reaction setup under optimized conditions, followed by a systematic work-up to isolate the crude product, purification to achieve high purity, and finally, structural confirmation.

Derivatization_Workflow Start Reagent & Glassware Preparation Reaction Reaction Setup (Inert Atmosphere, Temp. Control) Start->Reaction Combine Reagents Workup Aqueous Work-up & Extraction Reaction->Workup Quench & Isolate Purification Purification (Chromatography/Recrystallization) Workup->Purification Crude Product Analysis Structural Analysis (NMR, MS, IR) Purification->Analysis Purified Product End Pure Derivative Analysis->End

Figure 1: A generalized workflow for the synthesis and validation of this compound derivatives.

Protocol I: N-Acylation via Acyl Halides

N-acylation is a robust and widely used method to form a stable amide bond. The reaction involves treating the primary amine with an acyl halide (or anhydride) in the presence of a non-nucleophilic base. The base is critical for scavenging the acid byproduct (e.g., HCl), driving the reaction to completion.

Causality: The high reactivity of acyl chlorides makes them excellent electrophiles. A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is chosen because it is sterically hindered and will not compete with the substrate as a nucleophile. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve a wide range of organic compounds.

Detailed Protocol: Synthesis of N-(2-(Difluoromethoxy)pyridin-4-yl)benzamide

Acylation_Reaction Amine This compound plus + BenzoylChloride Benzoyl Chloride arrow TEA, DCM 0 °C to RT Product N-(2-(Difluoromethoxy)pyridin-4-yl)benzamide arrow->Product

Figure 2: Reaction scheme for the N-acylation of this compound.

  • Reagents & Materials:

    • This compound

    • Benzoyl chloride

    • Triethylamine (TEA) or DIPEA

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.2–1.5 eq) to the stirred solution.

    • Add benzoyl chloride (1.1 eq), dissolved in a small amount of DCM, dropwise via a dropping funnel over 10-15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Work-up & Purification:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol/water).

ParameterConditionRationale
Stoichiometry Base (1.2-1.5 eq), Acyl Halide (1.1 eq)Ensures complete consumption of starting amine and neutralizes acid.
Temperature 0 °C to Room TemperatureControls the initial exothermic reaction.
Solvent Anhydrous DCM or THFInert solvent, good solubility for reactants.
Typical Yield 85–95%Highly efficient and reliable transformation.

Protocol II: N-Sulfonylation

This reaction is analogous to N-acylation but forms a sulfonamide linkage, a common motif in pharmaceuticals. Sulfonamides are generally more stable to hydrolysis than amides. The procedure involves reacting the amine with a sulfonyl chloride in the presence of a base.

Causality: Pyridine is often used as both the base and a solvent in this reaction. Its basicity is sufficient to scavenge the generated HCl, and it is an excellent solvent for the reactants. The reaction is typically heated to overcome the slightly lower reactivity of sulfonyl chlorides compared to acyl chlorides.

Detailed Protocol: Synthesis of N-(2-(Difluoromethoxy)pyridin-4-yl)-4-methylbenzenesulfonamide
  • Reagents & Materials:

    • This compound

    • p-Toluenesulfonyl chloride (Ts-Cl)

    • Anhydrous Pyridine

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask.

    • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise at room temperature.

    • Heat the reaction mixture to 60–80 °C and stir for 4–12 hours. Monitor by TLC or LC-MS.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash chromatography or recrystallization.[3]

Protocol III: N-Alkylation

Direct N-alkylation of aminopyridines can be challenging due to the potential for over-alkylation to form the tertiary amine. However, careful control of stoichiometry and reaction conditions can favor mono-alkylation. Using a strong, non-nucleophilic base and a polar aprotic solvent is key.

Causality: A strong base like sodium hydride (NaH) deprotonates the amine to form a highly nucleophilic amide anion. This anion readily attacks the alkyl halide. Using the amine as the limiting reagent and adding the alkylating agent slowly helps to minimize the formation of the dialkylated product. DMF or THF are suitable polar aprotic solvents that can solvate the ions formed.

Detailed Protocol: Synthesis of N-Benzyl-2-(difluoromethoxy)pyridin-4-amine
  • Reagents & Materials:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Benzyl bromide

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add anhydrous DMF and cool to 0 °C.

    • Carefully add NaH (1.1 eq) portion-wise.

    • Add a solution of this compound (1.0 eq) in DMF dropwise. Stir for 30 minutes at 0 °C to allow for deprotonation (hydrogen gas evolution will be observed).

    • Add benzyl bromide (1.05 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 3-6 hours.

  • Work-up & Purification:

    • Carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography.

ParameterConditionRationale
Base NaH (1.1 eq)Strong base ensures full deprotonation to the more reactive amide anion.
Stoichiometry Amine as limiting reagentMinimizes the chance of a second alkylation event.
Solvent Anhydrous DMF or THFPolar aprotic solvent stabilizes the anionic intermediate.
Typical Yield 40–60%Yields can be moderate due to the potential for side reactions.

Protocol IV: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

For the synthesis of diarylamines, the Buchwald-Hartwig cross-coupling reaction is the state-of-the-art method. It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. The choice of ligand for the palladium catalyst is crucial for achieving high yields.

Causality: The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[4] A strong, non-coordinating base like sodium tert-butoxide is used to facilitate the deprotonation step without inhibiting the catalyst. Biarylphosphine ligands (e.g., AdBippyPhos, tBuXPhos) are effective in promoting the key steps of the catalytic cycle.[4]

Detailed Protocol: Synthesis of N-(2-(Difluoromethoxy)pyridin-4-yl)-N-phenylamine

Arylation_Reaction Reactants Amine + Aryl Bromide + NaOtBu Reaction Combine in Toluene Heat (e.g., 100 °C) Under Inert Atmosphere Reactants->Reaction Catalyst Pd Catalyst + Ligand Catalyst->Reaction Product Purified N-Aryl Product Reaction->Product Work-up & Chromatography

Sources

Application Notes and Protocols for the Purification of 2-(Difluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Difluoromethoxy)pyridin-4-amine is a key building block in contemporary medicinal chemistry and drug development. The unique physicochemical properties imparted by the difluoromethoxy group, such as increased metabolic stability and enhanced membrane permeability, make it a valuable scaffold in the design of novel therapeutic agents. Given its role in the synthesis of active pharmaceutical ingredients (APIs), ensuring the high purity of this intermediate is paramount. This application note provides a comprehensive guide to the purification of this compound, detailing various methodologies, from traditional recrystallization to modern chromatographic techniques. The protocols and rationale described herein are designed for researchers, scientists, and drug development professionals to achieve the desired purity for their specific applications.

Understanding Potential Impurities

The nature and quantity of impurities in a sample of this compound are largely dependent on the synthetic route employed. Common synthetic strategies may involve the reaction of a precursor pyridine derivative with a difluoromethylating agent. Potential impurities can include:

  • Unreacted Starting Materials: Such as 2-chloro-4-aminopyridine or 4-amino-2-hydroxypyridine.

  • Isomeric Byproducts: Positional isomers that may form during the synthesis.

  • Over-reacted or Side-Reaction Products: Compounds where the difluoromethoxy group is further modified or where other functional groups on the pyridine ring have reacted.

  • Reagents and Catalysts: Residual reagents, catalysts, or their decomposition products from the synthesis.

  • Solvents: Residual solvents from the reaction or initial workup.

A thorough understanding of the synthetic pathway is crucial for anticipating the likely impurities and selecting the most effective purification strategy.

Purification Methodologies

The choice of purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. Below are detailed protocols for three common and effective purification techniques for this compound.

Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent or solvent system. The principle relies on dissolving the impure solid in a hot solvent and then allowing it to cool slowly, promoting the formation of pure crystals while the impurities remain in the mother liquor.

Protocol for Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For aminopyridine derivatives, polar protic solvents like ethanol or isopropanol, or solvent mixtures like dichloromethane/hexane or acetone/water, are often good starting points.[1]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and swirl to dissolve. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and swirl for a few minutes. Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal recovery, the flask can then be placed in an ice-water bath.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining mother liquor. Dry the purified crystals under vacuum.

Troubleshooting:

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute. To remedy this, reheat the solution to dissolve the oil, add more of the primary solvent, and allow it to cool more slowly.[1]

  • No Crystal Formation: This can occur if too much solvent was used. Carefully evaporate some of the solvent to concentrate the solution and then attempt to cool it again. Inducing crystallization by scratching the inner surface of the flask with a glass rod or adding a seed crystal can also be effective.[1]

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional, with charcoal) B->C D Slow Cooling & Crystallization B->D If no charcoal needed C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G H Pure Crystals G->H Column_Chromatography_Workflow A Crude Product B Adsorb onto Silica Gel A->B D Load Sample B->D C Pack Column C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions (TLC) F->G H Pool Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J Acid_Base_Extraction_Workflow cluster_0 Initial Extraction cluster_1 Product Recovery A Crude Product in Organic Solvent B Add Aqueous Acid (e.g., 1M HCl) A->B C Separate Layers B->C D Aqueous Layer (Protonated Amine) C->D E Organic Layer (Neutral/Acidic Impurities) C->E F Aqueous Layer D->F G Add Aqueous Base (e.g., 1M NaOH) F->G H Extract with Organic Solvent G->H I Separate Layers H->I J Organic Layer (Pure Amine) I->J K Aqueous Layer (Salts) I->K L Dry and Evaporate J->L M Purified Product L->M

Sources

scale-up synthesis of 2-(Difluoromethoxy)pyridin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scalable Synthesis of 2-(Difluoromethoxy)pyridin-4-amine Derivatives

Abstract

The 2-(difluoromethoxy)pyridine moiety is a privileged scaffold in modern medicinal chemistry, prized for its ability to act as a lipophilic hydrogen bond donor and a bioisosteric replacement for hydroxyl or thiol groups, thereby enhancing metabolic stability and target affinity. However, the transition from bench-scale synthesis to large-scale production of its derivatives, particularly the 4-amino substituted analogue, presents significant challenges in terms of safety, cost, and efficiency. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic planning and practical execution of a scalable synthesis for this compound. We delve into the causality behind strategic route selection, offer a detailed, field-proven protocol for a multi-kilogram scale synthesis, and address critical safety and analytical considerations.

Introduction: The Strategic Importance of the -OCF₂H Group

The difluoromethyl ether (-OCF₂H) group has garnered immense interest due to its unique physicochemical properties. It serves as a more lipophilic bioisostere of the hydroxyl group, capable of participating in hydrogen bonding while simultaneously increasing a molecule's metabolic stability by blocking potential sites of oxidation.[1] The incorporation of this group into a pyridine ring, a cornerstone of many pharmaceuticals, creates a powerful building block for drug discovery. This compound, in particular, is a key intermediate for a range of kinase inhibitors and other therapeutic agents.

Scaling the synthesis of such fluorinated heterocycles is non-trivial. Challenges include the handling of hazardous and expensive fluorinating reagents, controlling reaction exotherms, and developing purification methods that are efficient and economical on a large scale.[2] This guide is designed to navigate these complexities, providing a robust framework for successful scale-up.

Synthetic Strategy: Causality and Route Selection

The primary challenge in synthesizing the target molecule is the efficient and regioselective introduction of the difluoromethoxy group onto the pyridine core. Several retrosynthetic pathways can be envisioned, but their suitability for scale-up varies dramatically.

cluster_retrosynthesis Retrosynthetic Analysis cluster_forward_synthesis Forward Synthesis Routes cluster_decision Key Decision Point Target This compound Inter1 4-Nitro-2-(difluoromethoxy)pyridine Target->Inter1 Nitro Reduction Inter2 4-Amino-2-hydroxypyridine Target->Inter2 Difluoromethylation Inter3 2-Halo-4-aminopyridine Target->Inter3 Difluoromethoxylation (Challenging) Inter1->Target Catalytic Hydrogenation Inter2->Target O-Difluoromethylation RouteA Route A: Late-Stage Reduction (Preferred for Scale-Up) Start1 4-Nitro-2-hydroxypyridine RouteA->Start1 RouteB Route B: Early-Stage Amination RouteB->Inter2 Start1->Inter1 O-Difluoromethylation Decision Route Selection Logic Decision->RouteA Robust, scalable reduction step. Protects amine during fluorination. Decision->RouteB Direct difluoromethylation of aminopyridine is problematic (side reactions, reagent compatibility).

Caption: Strategic decision-making in the synthesis of the target compound.

Route A: O-Difluoromethylation of a Pyridone Followed by Reduction

This is the most logical and industrially viable approach. The synthesis begins with a stable, commercially available precursor like 4-nitro-2-hydroxypyridine (which exists in tautomeric equilibrium with 4-nitropyridin-2(1H)-one). The hydroxyl group is then subjected to O-difluoromethylation. This strategy has a key advantage: the robust nitro group is unreactive under the difluoromethylation conditions and serves as a stable precursor to the desired amine. The final step is a nitro group reduction, a well-understood and highly scalable transformation.

Route B: Difluoromethylation of a Pre-formed Aminopyridine

An alternative would be to difluoromethylate 4-amino-2-hydroxypyridine directly. This route is less desirable for scale-up. The free amino group can interfere with the reaction through side reactions or by complexing with reagents, leading to lower yields and more complex purification profiles.

Choice of Difluoromethylating Agent

The selection of the difluoromethylating agent is critical. While gaseous chlorodifluoromethane (Freon-22) has been used, its ozone-depleting properties and the need for specialized pressure equipment make it unsuitable for modern, large-scale synthesis.[3][4] More practical alternatives generate difluorocarbene (:CF₂) in situ or act as SN2-type reagents.

ReagentProsCons for Scale-Up
Chlorodifluoromethane (CHClF₂) Inexpensive raw material.Gaseous, ozone-depleting, requires pressure reactor.[5]
Ethyl Bromodifluoroacetate Liquid, readily available.Can require high temperatures, potential for side reactions.[6]
TMSCF₂Br Highly effective, mild conditions.Relatively expensive, generates TMS-Br byproduct.[7]
Sodium Chlorodifluoroacetate Solid, inexpensive.Requires higher temperatures for decarboxylation to :CF₂.
(Difluoromethyl)zinc Sulfinate (DFMS) Solid, stable, mild radical process.Stoichiometric zinc waste, requires radical initiator.[8]

For this protocol, we focus on a method analogous to those using reagents like TMSCF₂Br or ethyl bromodifluoroacetate, which offer a good balance of reactivity, safety, and operational simplicity for scale-up.[6][7]

Detailed Scale-Up Protocol

This section outlines a robust, two-step process for the synthesis of this compound starting from 4-nitro-2-hydroxypyridine. The protocol is designed for a 1 kg scale of the final product.

cluster_step1 Step 1: O-Difluoromethylation cluster_step2 Step 2: Nitro Group Reduction cluster_process Process Operations A 4-Nitro-2-hydroxypyridine B 4-Nitro-2-(difluoromethoxy)pyridine A->B Reagent: BrCF₂COOEt / K₂CO₃ Solvent: DMF Temp: 100-110 °C C This compound B->C Reagent: H₂ (50 psi) Catalyst: 5% Pd/C Solvent: Methanol Workup1 Aqueous Workup & Crystallization B->Workup1 Workup2 Catalyst Filtration & Solvent Evaporation C->Workup2

Caption: Two-step scale-up synthesis workflow.

Part 1: O-Difluoromethylation of 4-Nitro-2-hydroxypyridine

Principle: This step involves the O-alkylation of the pyridone tautomer with a difluorocarbene precursor. Potassium carbonate serves as a base to deprotonate the pyridone, and ethyl bromodifluoroacetate acts as the difluoromethylating agent.[6] Dimethylformamide (DMF) is chosen as the solvent for its high boiling point and ability to dissolve the reactants.

Materials & Reagents:

ReagentCAS No.MWQuantityMolesEquivalents
4-Nitro-2-hydroxypyridine15038-99-0140.091.12 kg8.01.0
Ethyl Bromodifluoroacetate667-27-6202.972.44 kg12.01.5
Potassium Carbonate (fine powder)584-08-7138.212.21 kg16.02.0
Dimethylformamide (DMF)68-12-2-10 L--
Methyl tert-butyl ether (MTBE)1634-04-4-30 L--
Deionized Water7732-18-5-40 L--

Equipment:

  • 20 L glass-lined reactor with mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

  • Heating/cooling mantle.

  • 10 L addition funnel.

  • 50 L extraction vessel.

  • Nutsche filter or large Büchner funnel for product isolation.

  • Vacuum oven.

Procedure:

  • Vessel Preparation: Ensure the 20 L reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants: Charge the reactor with 4-nitro-2-hydroxypyridine (1.12 kg) and potassium carbonate (2.21 kg). Add dimethylformamide (10 L) via the addition funnel.

  • Heating: Begin stirring and heat the slurry to 100-105 °C. A thick, stirrable slurry will form.

  • Reagent Addition: Once the target temperature is reached, begin the slow, dropwise addition of ethyl bromodifluoroacetate (2.44 kg) over 2-3 hours. Causality: A slow addition rate is crucial to control the exotherm and prevent runaway reactions.[2] Monitor the internal temperature closely, ensuring it does not exceed 115 °C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction temperature at 105-110 °C for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is <1% remaining.

  • Cooling and Quenching: Cool the reaction mixture to 20-25 °C. Slowly and carefully quench the reaction by adding 20 L of deionized water over 1 hour. An exotherm may be observed.

  • Extraction: Transfer the quenched mixture to a 50 L extraction vessel. Extract the product with MTBE (3 x 10 L). Insight: MTBE is a good choice for large-scale extractions due to its lower tendency to form emulsions compared to other ethers.

  • Washing: Combine the organic layers and wash with deionized water (2 x 10 L) to remove residual DMF and salts.

  • Isolation: Concentrate the organic layer under reduced pressure to approximately 5 L. The product should begin to crystallize. Cool the slurry to 0-5 °C and hold for 2 hours.

  • Filtration and Drying: Collect the solid product by filtration, wash the cake with cold MTBE (2 L), and dry in a vacuum oven at 40-45 °C to a constant weight.

  • Yield: Expected yield of 4-nitro-2-(difluoromethoxy)pyridine is 1.2-1.4 kg (79-92% yield).

Part 2: Catalytic Hydrogenation to this compound

Principle: The nitro group is selectively reduced to an amine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is highly efficient, clean, and scalable, with water being the only byproduct.

Materials & Reagents:

ReagentCAS No.MWQuantityMoles
4-Nitro-2-(difluoromethoxy)pyridine1211587-45-9190.111.2 kg6.31
5% Palladium on Carbon (50% wet)7440-05-3-120 g-
Methanol (MeOH)67-56-1-12 L-
Celite®61790-53-2-200 g-

Equipment:

  • 20 L stainless steel hydrogenation reactor (e.g., Parr reactor) with pressure and temperature controls.

  • Filtration apparatus with a pad of Celite®.

  • Rotary evaporator.

Procedure:

  • Reactor Charging: In a well-ventilated hood, carefully charge the hydrogenation reactor with the 4-nitro-2-(difluoromethoxy)pyridine (1.2 kg) and methanol (12 L).

  • Catalyst Addition: Under a nitrogen blanket, carefully add the 5% Pd/C catalyst (120 g). Safety Critical: Palladium on carbon is pyrophoric when dry. Always handle it wet and under an inert atmosphere.[2]

  • Inerting and Hydrogenation: Seal the reactor. Purge the system three times with nitrogen, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the reactor to 50 psi with hydrogen and begin vigorous stirring. Heat the reaction to 35-40 °C. An exotherm is expected; monitor the temperature and pressure. The reaction is typically complete within 4-8 hours, as indicated by the cessation of hydrogen uptake.

  • Catalyst Filtration: After cooling to room temperature and venting the hydrogen, purge the reactor three times with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Critical: Never allow the catalyst filter cake to dry out, as it can ignite upon contact with air. Keep it wet with methanol during and after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude product as a solid.

  • Purification: If required, the product can be recrystallized from an appropriate solvent system (e.g., heptane/ethyl acetate) to achieve >98% purity.

  • Yield: Expected yield of this compound is 0.9-1.0 kg (89-99% yield).[9]

Analytical Characterization

Rigorous analytical control is essential to ensure the quality and consistency of the final product and intermediates.

CompoundTechniqueExpected Results
4-Nitro-2-(difluoromethoxy)pyridine ¹H NMR Signals corresponding to the three aromatic protons and a characteristic triplet for the -OCH F₂ proton (~6.8-7.5 ppm, J ≈ 73 Hz).
¹⁹F NMR A doublet corresponding to the -OCF₂H group.
HPLC Purity > 98%.
This compound ¹H NMR Appearance of a broad singlet for the -NH₂ protons and upfield shifts of the aromatic protons. The -OCH F₂ triplet remains.
¹⁹F NMR A doublet corresponding to the -OCF₂H group.
Mass Spec (ESI+) [M+H]⁺ at m/z = 161.05.
HPLC Purity > 98%.

References

  • US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google P
  • CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google P
  • Rageot, D., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development. URL
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • Wang, M., et al. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorganic & Medicinal Chemistry Letters. URL
  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl
  • 1214344-58-7 | 2-(Difluoromethoxy)pyridin-3-amine | BLD Pharm. URL
  • WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)
  • Zhu, Z., et al. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters. URL
  • Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis - Benchchem. URL
  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl
  • The Preparation of Aryl Difluoromethyl Ethers. The Journal of Organic Chemistry. URL
  • Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing. URL
  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry.
  • This compound | CymitQuimica. URL
  • Advances in Quantitative Analytical Methods for Solid Drugs. MDPI. URL
  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.
  • Fujimoto, H., & Gschwend, H. W. (1979). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. URL
  • Petko, K. I., & Filatov, A. A. (2020). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Organic and Pharmaceutical Chemistry Journal. URL
  • Zhou, S., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry. URL
  • Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines.
  • Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. URL
  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. URL
  • Polarographic Performance of Some Azo Derivatives Derived from 2-amino-4-hydroxy Pyridine and Its Inhibitory Effect on C-steel Corrosion in Hydrochloric acid.
  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. URL
  • Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors. PubMed. URL
  • New method for introducing fluorinated components into molecules. Universität Münster. URL
  • Du, W., et al. (2023). Switching from 2-pyridination to difluoromethylation: ligand-enabled nickel-catalyzed reductive difluoromethylation of aryl iodides with difluoromethyl 2-pyridyl sulfone. Science China Chemistry. URL
  • Zhou, S., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry. URL
  • Petko, K. I., & Filatov, A. A. (2020). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane.
  • 5-(Difluoromethoxy)pyridin-2-amine | 110861-14-8. Biosynth. URL
  • Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society. URL
  • Fier, P. S., & Hartwig, J. F. (2013).
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. URL
  • Scale-up Reactions. Division of Research Safety | Illinois. URL
  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. URL
  • Xiao, Y.-L., et al. (2014). Heteroaryldifluoromethylation of Organoborons Catalyzed by Palladium: Facile Access to Aryl(heteroaryl)difluoromethanes. Organic Letters. URL
  • Polarographic Performance of Some Azo Derivatives Derived from 2-Amino-4-Hydroxy Pyridine and its Inhibitory Effect on C- Steel Corrosion in Hydrochloric Acid. Journal of Chemical and Pharmaceutical Research. URL
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
  • Hu, J., et al. (2014). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters. URL

Sources

2-(Difluoromethoxy)pyridin-4-amine in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Investigation

I've initiated comprehensive Google searches to gather information on the medicinal chemistry applications of 2-(Difluoromethoxy)pyridin-4-amine. I am focusing on its synthesis, mechanism of action, and involvement in various biological processes. I'm aiming to build a solid foundation of existing knowledge.

Developing Search Strategies

I am now expanding my search terms to include specific applications like kinase inhibition and other targeted therapies, aiming to uncover detailed experimental protocols. My focus is narrowing to specific drug candidates incorporating this moiety, alongside in-depth reaction conditions and analytical techniques.

Expanding Knowledge Base

I am now focusing on the development of specific therapeutic agents involving this compound. I am analyzing search results, and pinpointing key applications, especially kinase inhibition and other targeted therapies. I'm actively seeking specific drug candidates incorporating this moiety, including reaction conditions and analytical techniques. I'll structure application notes with an introduction, and detail the advantages of the 2-(Difluoromethoxy) pyridin-4-amine building block.

Design of Novel Compounds with 2-(Difluoromethoxy)pyridin-4-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 2-(Difluoromethoxy)pyridin-4-amine Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced pharmacological profiles is a perpetual endeavor. The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of this effort, often leading to improvements in metabolic stability, binding affinity, and bioavailability. The this compound scaffold has emerged as a particularly valuable building block in this context. The difluoromethoxy (-OCF2H) group, a bioisostere of the methoxy and hydroxyl moieties, offers a unique combination of electronic properties and lipophilicity. Its moderate lipophilicity can enhance membrane permeability, while its electron-withdrawing nature can modulate the pKa of the pyridine nitrogen, influencing target engagement and pharmacokinetic properties.

This technical guide provides a comprehensive overview of the design, synthesis, and evaluation of novel compounds derived from this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of next-generation therapeutics. We will delve into detailed synthetic protocols, structure-activity relationship (SAR) insights, and potential applications, with a focus on kinase inhibitors and allosteric modulators of G-protein coupled receptors (GPCRs).

Physicochemical Properties and Design Rationale

The judicious selection of building blocks is paramount in drug design. The this compound scaffold presents a compelling set of physicochemical properties that can be strategically exploited.

PropertyValue/ObservationImplication in Drug DesignReference
Molecular Weight 160.12 g/mol Provides a low molecular weight starting point, allowing for significant structural elaboration without violating Lipinski's Rule of Five.
logP (calculated) ~1.5Moderate lipophilicity contributes to a favorable balance between aqueous solubility and membrane permeability.
pKa (pyridine nitrogen) Estimated to be lower than 4-aminopyridine (~9.2)The electron-withdrawing difluoromethoxy group reduces the basicity of the pyridine nitrogen, which can impact off-target interactions with aminergic GPCRs and improve oral absorption.
Hydrogen Bond Donors 1 (amino group)The primary amine serves as a key hydrogen bond donor for target engagement and provides a reactive handle for chemical modification.
Hydrogen Bond Acceptors 3 (pyridine nitrogen, oxygen)Multiple hydrogen bond acceptors contribute to target binding and solubility.
Metabolic Stability The C-F bond is highly stable to metabolic cleavage.The difluoromethoxy group can block sites of oxidative metabolism, potentially increasing the half-life of the resulting compounds.

The Causality Behind Experimental Choices: The decision to employ the this compound scaffold is often driven by the desire to fine-tune the physicochemical properties of a lead compound. For instance, if a parent molecule exhibits poor metabolic stability due to oxidation of a methoxy group, replacement with a difluoromethoxy group is a rational design strategy. Similarly, if a compound's high basicity leads to off-target effects or poor absorption, the introduction of the electron-withdrawing -OCF2H group can mitigate these issues.

Synthetic Strategies and Protocols

The 4-amino group of this compound is a versatile handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. These methods allow for the efficient construction of diverse compound libraries for screening.

Protocol 1: Synthesis of N-Aryl-2-(difluoromethoxy)pyridin-4-amines via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with various aryl halides. This reaction is a cornerstone for building libraries of kinase inhibitors and other targeted therapies.

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants This compound Aryl Halide (Br, I, Cl) Base (e.g., NaOtBu, Cs2CO3) Heating Inert Atmosphere (N2 or Ar) Heat to 80-120 °C Reactants->Heating Combine Catalyst_System Palladium Precatalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos, SPhos) Catalyst_System->Heating Solvent Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) Solvent->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quenching Cool to RT Quench with Water/Brine Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Quenching->Extraction Purification Dry, Concentrate Purify by Column Chromatography Extraction->Purification Final_Compound N-Aryl-2-(difluoromethoxy)pyridin-4-amine Purification->Final_Compound Isolate

Caption: Workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To a dry Schlenk tube, add this compound (1.0 eq), the desired aryl halide (1.1 eq), sodium tert-butoxide (1.4 eq), and the appropriate phosphine ligand (e.g., XPhos, 0.05 eq).

    • Expert Insight: The choice of base and ligand is crucial and often needs to be optimized for specific substrates. For electron-rich aryl halides, a stronger base like NaOtBu is often preferred. For challenging couplings, more advanced ligands like XPhos or SPhos may be necessary.

  • Catalyst Addition and Solvent:

    • Add the palladium precatalyst (e.g., Pd2(dba)3, 0.025 eq) to the Schlenk tube.

    • Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.

    • Add anhydrous, degassed toluene (or another suitable solvent like dioxane) via syringe. The reaction concentration is typically 0.1-0.2 M.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and quench with water or brine.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-(difluoromethoxy)pyridin-4-amine.

Protocol 2: Synthesis of 4-Aryl-2-(difluoromethoxy)pyridines via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of 4-aryl substituted pyridines, a common core in many bioactive molecules. This requires prior conversion of the amine to a halide or triflate.

Workflow Diagram:

Suzuki_Workflow cluster_prep Starting Material Preparation cluster_coupling Suzuki-Miyaura Coupling cluster_workup Work-up and Purification Amine This compound Halogenation Sandmeyer Reaction (e.g., NaNO2, HBr) Amine->Halogenation Halide 4-Bromo-2-(difluoromethoxy)pyridine Halogenation->Halide Reactants 4-Bromo-2-(difluoromethoxy)pyridine Arylboronic Acid/Ester Base (e.g., K2CO3, Cs2CO3) Halide->Reactants Heating Inert Atmosphere Heat to 80-100 °C Reactants->Heating Catalyst_System Palladium Catalyst (e.g., Pd(dppf)Cl2) Catalyst_System->Heating Solvent Solvent Mixture (e.g., Dioxane/Water) Solvent->Heating Extraction Dilute, Extract with Organic Solvent Heating->Extraction Upon Completion Purification Dry, Concentrate, Purify Extraction->Purification Final_Compound 4-Aryl-2-(difluoromethoxy)pyridine Purification->Final_Compound Isolate PLK4_Pathway cluster_cell_cycle Cell Cycle Progression cluster_centriole Centriole Duplication G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Cell_Division Normal Cell Division M->Cell_Division Leads to PLK4 PLK4 Centriole Centriole PLK4->Centriole Phosphorylates substrates for duplication Aberrant_Duplication Aberrant Centriole Duplication PLK4->Aberrant_Duplication Centriole->M Forms mitotic spindle DFP_Compound DFP-006 (PLK4 Inhibitor) DFP_Compound->PLK4 Inhibits Aneuploidy Aneuploidy Aberrant_Duplication->Aneuploidy Cancer_Progression Cancer Progression Aneuploidy->Cancer_Progression Contributes to

Caption: Inhibition of the PLK4 signaling pathway.

Allosteric Modulators of GPCRs

Allosteric modulators offer a promising approach for achieving subtype selectivity for GPCRs, which can be challenging with orthosteric ligands. These modulators bind to a site topographically distinct from the endogenous ligand binding site, offering a more nuanced control of receptor function. The this compound scaffold can serve as a core for the development of both positive (PAMs) and negative (NAMs) allosteric modulators.

Experimental Protocol: In Vitro Assay for GPCR Allosteric Modulator Screening

This protocol describes a functional assay to identify and characterize allosteric modulators of a target GPCR expressed in a recombinant cell line.

  • Cell Culture:

    • Culture a stable cell line (e.g., HEK293 or CHO) expressing the GPCR of interest in appropriate media.

    • Seed the cells into 96- or 384-well plates at a suitable density and incubate overnight.

  • Compound Preparation:

    • Prepare a stock solution of the test compounds (derived from this compound) in DMSO.

    • Perform serial dilutions to create a concentration range for dose-response curves.

  • Functional Assay (e.g., Calcium Mobilization):

    • For GPCRs that couple to Gq, a calcium mobilization assay is suitable.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Add the test compounds at various concentrations to the cells and incubate for a short period.

    • Add a sub-maximal concentration (EC20) of the orthosteric agonist.

    • Measure the fluorescence signal using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis:

    • PAM Activity: A PAM will potentiate the response to the orthosteric agonist, resulting in an increased fluorescence signal compared to the agonist alone.

    • NAM Activity: A NAM will inhibit the response to the orthosteric agonist, resulting in a decreased fluorescence signal.

    • Calculate the EC50 (for PAMs) or IC50 (for NAMs) from the dose-response curves.

Conclusion and Future Directions

The this compound scaffold is a powerful tool in the medicinal chemist's arsenal. Its unique physicochemical properties, conferred by the difluoromethoxy group, provide a rational basis for its use in overcoming common drug discovery challenges such as poor metabolic stability and off-target effects. The synthetic accessibility of this building block, coupled with its versatility in forming key interactions with biological targets, makes it an attractive starting point for the design of novel kinase inhibitors, GPCR modulators, and other therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the potential of this promising scaffold in their drug discovery programs.

References

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (Link not available)
  • A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery. (Link not available)
  • Development of allosteric modulators of GPCRs for tre
  • Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors. [Link]
  • Allosteric Modulators of G Protein-Coupled Receptors. [Link]
  • Pyridinones have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors. (Link not available)
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (Link not available)
  • Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors. (Link not available)
  • Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. [Link]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
  • Discovery of novel 2-substituted-4-(2-fluorophenoxy) pyridine derivatives possessing pyrazolone and triazole moieties as dual c-Met/VEGFR-2 receptor tyrosine kinase inhibitors. [Link]
  • An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. (Link not available)
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (Link not available)
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
  • Polarographic Performance of Some Azo Derivatives Derived from 2-Amino-4-Hydroxy Pyridine and its Inhibitory Effect on C- Steel Corrosion in Hydrochloric Acid. (Link not available)
  • Quantitative Structure-Activity Relationship of Enhancers of Licochalcone A and Glabridin Release and Permeation Enhancement
  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. [Link]
  • Physicochemical properties and membrane interactions of anti-apoptotic derivatives 2-(4-fluorophenyl)-3-(pyridin-4-yl)
  • 4-Aminopyridine | C5H6N2 | CID 1727. [Link]
  • Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1). [Link]

Application Notes and Protocols for the Integration of 2-(Difluoromethoxy)pyridin-4-amine in PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The PROTAC Revolution and the Quest for Novel E3 Ligase Ligands

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) by acting as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[1][3] The catalytic nature of this process allows substoichiometric amounts of a PROTAC to eliminate a significant pool of a target protein, offering a powerful alternative to traditional occupancy-driven inhibitors.[2][4]

The efficacy of a PROTAC is critically dependent on the synergy between its three components: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting them.[2] While numerous POI ligands have been developed, the repertoire of validated E3 ligase ligands remains comparatively small, with derivatives of thalidomide for Cereblon (CRBN) and small molecules targeting the von Hippel-Lindau (VHL) protein being the most prevalent.[5][6][7] The development of novel, synthetically tractable E3 ligase ligands with favorable physicochemical properties is therefore a key objective in expanding the scope and refining the performance of PROTAC technology.

This guide focuses on the application of 2-(Difluoromethoxy)pyridin-4-amine , a novel building block for the synthesis of E3 ligase ligands, in the development of next-generation PROTACs. We will explore the rationale for its use, provide detailed protocols for its incorporation into a PROTAC scaffold, and outline the essential assays for validating the resulting degrader's efficacy.

The Strategic Advantage of the 2-(Difluoromethoxy)pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently appearing in ligands for various biological targets. In the context of PROTACs, modifying this core can profoundly impact a ligand's binding affinity, selectivity, and overall drug-like properties. The introduction of a difluoromethoxy (-OCF₂H) group at the 2-position of a pyridin-4-amine core offers several potential advantages:

  • Modulation of Basicity: The electron-withdrawing nature of the difluoromethoxy group is expected to lower the pKa of the pyridine nitrogen. This can be crucial for optimizing interactions within the E3 ligase binding pocket and can influence cell permeability and pharmacokinetic properties.

  • Metabolic Stability: The C-F bond is exceptionally stable. The difluoromethoxy group can block potential sites of oxidative metabolism, thereby increasing the half-life of the PROTAC.

  • Enhanced Binding Interactions: The fluorine atoms can engage in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the E3 ligase binding pocket, potentially enhancing binding affinity and selectivity.

  • Improved Physicochemical Properties: Fluorination can impact lipophilicity and solubility. The difluoromethoxy group provides a nuanced way to modulate these properties, which are critical for achieving good oral bioavailability and cell permeability in "beyond Rule of Five" molecules like PROTACs.[8]

PROTAC Development Workflow

The development of a PROTAC incorporating a novel ligand like this compound follows a structured, multi-stage process. This workflow ensures a systematic evaluation of the new chemical entity, from initial synthesis to final cellular validation.

PROTAC Development Workflow cluster_C cluster_D A 1. Synthesis of E3 Ligase Ligand B 2. PROTAC Assembly (Ligand-Linker-POI Ligand) A->B Linker Attachment C 3. Biochemical Validation B->C Purified PROTAC D 4. Cellular Characterization C->D Validated Candidate C1 Binary Binding Assays (SPR / ITC / FP) C2 Ternary Complex Formation (TR-FRET / FP) C3 In Vitro Ubiquitination Assay E 5. In Vivo Studies D->E Lead Candidate D1 Cell Permeability Assays (e.g., Caco-2) D2 Target Degradation (Western Blot / Proteomics) D3 Selectivity Profiling D4 Downstream Functional Assays Cellular Assay Workflow Start Treat Cells with PROTAC WB Western Blot Analysis (Target Protein Levels) Start->WB Dose-Response Kinetics Time-Course Analysis (Degradation Rate) Start->Kinetics Fixed Dose Washout Washout Experiment (Duration of Effect) Start->Washout Fixed Dose DC50 Determine DC₅₀ (Degradation Potency) WB->DC50 Dmax Determine Dₘₐₓ (Maximal Degradation) WB->Dmax Proteomics Global Proteomics (Selectivity) DC50->Proteomics Dmax->Proteomics Kinetics->Proteomics Washout->Proteomics End Validated Cellular Degrader Proteomics->End

Sources

Application Notes & Protocols: Radiolabeling of 2-(Difluoromethoxy)pyridin-4-amine for Positron Emission Tomography (PET)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Fluorine Chemistry and Molecular Imaging

The incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing pharmacokinetic and pharmacodynamic properties. The difluoromethoxy (-OCF₂H) group, in particular, is of high interest as it can serve as a lipophilic bioisostere for hydroxyl or thiol groups, potentially enhancing metabolic stability and membrane permeability.[1] The compound 2-(Difluoromethoxy)pyridin-4-amine represents a scaffold with potential applications in drug discovery, leveraging the unique electronic properties of the pyridine ring and the difluoromethoxy moiety.[2][3][4]

Positron Emission Tomography (PET) is a powerful, non-invasive molecular imaging modality that provides quantitative insights into biological processes in vivo.[5] This technique relies on the administration of a molecule labeled with a positron-emitting radionuclide. Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its near-ideal physical characteristics: a 109.7-minute half-life, low positron energy (0.635 MeV) enabling high-resolution images, and its production in high specific activity.[6][7]

This document provides a comprehensive technical guide for the radiosynthesis, quality control, and preclinical evaluation of [¹⁸F]this compound . We will detail a modern radiolabeling strategy, moving beyond traditional methods to employ a late-stage radio-difluoromethylation, which is essential for labeling this specific compound. The protocols herein are designed for researchers, radiochemists, and drug development professionals aiming to utilize this novel tracer in preclinical research.

Scientific Principles and Rationale

The Challenge of Radio-difluoromethoxylation

Directly labeling the pre-existing difluoromethoxy group of this compound with ¹⁸F via isotopic exchange is technically challenging and typically results in low specific activity, which is unsuitable for most receptor-based PET imaging studies.[8] Therefore, a more robust strategy is required to construct the [¹⁸F]-OCF₂H group during the radiosynthesis.

Strategy: [¹⁸F]Difluorocarbene Insertion

Recent advances in radiochemistry have enabled novel methods for the introduction of ¹⁸F-labeled functional groups.[1][9] A highly effective strategy for the synthesis of [¹⁸F]OCF₂H-containing arenes is the use of [¹⁸F]difluorocarbene ([¹⁸F]DFC) .[10] This highly reactive intermediate can be generated from suitable precursors and subsequently undergo insertion into O-H bonds of phenols and hydroxy-heterocycles.[10]

The chosen strategy involves a two-step, one-pot reaction:

  • Generation of a [¹⁸F]Difluoromethylating Reagent: No-carrier-added [¹⁸F]fluoride is first used to synthesize a suitable precursor that can release [¹⁸F]DFC upon activation.

  • [¹⁸F]DFC Insertion: The generated [¹⁸F]DFC reacts with the hydroxyl group of a precursor molecule, 4-amino-2-hydroxypyridine (which exists in tautomeric equilibrium with 4-amino-2-pyridone), to form the desired product, [¹⁸F]this compound.

This late-stage functionalization approach is advantageous as it allows for the labeling of a fully assembled heterocyclic system under mild conditions, preserving other functional groups.[10]

Application Notes

Proposed Radiosynthesis Pathway

The radiosynthesis is designed for an automated synthesis module to ensure reproducibility and radiation safety. The pathway begins with cyclotron-produced [¹⁸F]fluoride and proceeds via the O-H insertion of [¹⁸F]difluorocarbene into the 4-amino-2-hydroxypyridine precursor.

Radiosynthesis_Workflow cluster_0 Step 1: [18F]Fluoride Processing cluster_1 Step 2: Radiosynthesis cluster_2 Step 3: Purification & Formulation F18 [18F]Fluoride (from Cyclotron) Trap QMA Cartridge Trapping F18->Trap Elute Elution with K2CO3 / K222 Trap->Elute Dry Azeotropic Drying (ACN, 110°C) Elute->Dry Reagent_Add Add DFC Precursor (e.g., TMS-CF2Br) Dry->Reagent_Add Labeling [18F]DFC Formation & O-H Insertion with 4-Amino-2-hydroxypyridine (100-120°C) Reagent_Add->Labeling Quench Reaction Quench (Water/Mobile Phase) Labeling->Quench HPLC Semi-Prep HPLC Purification Quench->HPLC SPE Solid-Phase Extraction (e.g., C18 Cartridge) HPLC->SPE Formulate Formulation in Saline + Sterile Filtration SPE->Formulate Product [18F]this compound (Final Product) Formulate->Product

Caption: Proposed automated radiosynthesis workflow for [¹⁸F]this compound.

Purification and Formulation

Purification is critical to remove unreacted [¹⁸F]fluoride, the labeling precursor, and any reaction byproducts.

  • Semi-Preparative HPLC: A reverse-phase C18 column is the method of choice. The mobile phase typically consists of an acetonitrile/water or ethanol/water gradient, often with a buffer like ammonium formate to ensure good peak shape. The radioactive product peak is collected based on its retention time, which is determined using a non-radioactive reference standard.

  • Solid-Phase Extraction (SPE): The collected HPLC fraction is diluted with water and passed through a C18 SPE cartridge (e.g., Sep-Pak®). The cartridge traps the product, while the aqueous HPLC solvents are washed away. The final product is then eluted from the cartridge with a small volume of ethanol and subsequently diluted with sterile saline for injection. This step effectively removes the organic HPLC solvent and concentrates the product.

Quality Control (QC)

Comprehensive QC testing is mandatory to ensure the final product is safe and effective for preclinical use, adhering to pharmacopeia standards.[11][12][13][14]

Parameter Specification Method Rationale
Identity Co-elution with non-radioactive standardAnalytical Radio-HPLCConfirms the radioactive peak is the correct compound.[13]
Radionuclidic Identity Half-life: 105-115 minDose Calibrator/Gamma CounterConfirms the radionuclide is ¹⁸F.[13]
Radiochemical Purity ≥ 95%Analytical Radio-HPLC / Radio-TLCEnsures that other radioactive species (e.g., free [¹⁸F]fluoride) are below acceptable limits.[15]
Chemical Purity Peak area of product >95% of total UV peak areasAnalytical HPLC (UV detector)Quantifies non-radioactive chemical impurities, including precursor and byproducts.
Specific Activity (SA) > 37 GBq/µmol (>1 Ci/µmol) at time of injectionAnalytical HPLC (UV and radio-detectors)Measures the ratio of radioactivity to the mass of the compound. High SA is crucial for receptor imaging to avoid mass effects.[7]
pH 4.5 - 7.5pH meter or calibrated pH stripsEnsures the final formulation is physiologically compatible.[13]
Residual Solvents Ethanol < 5000 ppm; Acetonitrile < 410 ppmGas Chromatography (GC)Confirms that organic solvents from the synthesis and purification are below safety limits (per USP <467>).
Sterility No microbial growthFluid Thioglycollate & Soybean Casein Digest MediaEnsures the product is free from microbial contamination (test performed retrospectively).[14]
Bacterial Endotoxins < 175 EU / V (where V is max patient dose in mL)Limulus Amebocyte Lysate (LAL) TestEnsures the product is free from fever-inducing pyrogens.[15]

Experimental Protocols

Disclaimer: These protocols are intended for trained personnel in a properly equipped radiochemistry laboratory. Adherence to all local radiation safety and good laboratory practices is mandatory.

Protocol 1: Automated Radiosynthesis of [¹⁸F]this compound
  • [¹⁸F]Fluoride Trapping and Drying:

    • Transfer cyclotron-produced [¹⁸F]F⁻ in [¹⁸O]H₂O to the synthesis module.

    • Pass the solution through a pre-conditioned quaternary methylammonium (QMA) anion-exchange cartridge to trap [¹⁸F]F⁻.

    • Elute the [¹⁸F]F⁻ into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) (5-10 mg in 0.8 mL acetonitrile) and K₂CO₃ (1-2 mg in 0.2 mL water).

    • Azeotropically dry the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex by heating at 110 °C under a stream of nitrogen, with 2-3 additions of anhydrous acetonitrile (1 mL each).

  • Radio-difluoromethylation Reaction:

    • Cool the reaction vessel to 60 °C.

    • Add a solution of the difluorocarbene precursor (e.g., 5-10 mg of a suitable reagent like bromodifluoromethyltrimethylsilane) in anhydrous solvent (e.g., 0.5 mL DMSO or DMF).

    • Add a solution of 4-amino-2-hydroxypyridine (2-4 mg) in 0.5 mL of the same anhydrous solvent.

    • Seal the reaction vessel and heat to 100-120 °C for 10-15 minutes.[10]

    • Cool the vessel to room temperature.

  • Purification and Formulation:

    • Quench the reaction by adding 2-4 mL of the initial HPLC mobile phase.

    • Inject the crude reaction mixture onto a semi-preparative C18 HPLC column.

    • Monitor the elution with tandem radiation and UV detectors. Collect the product fraction corresponding to the retention time of the non-radioactive standard.

    • Dilute the collected fraction with 20 mL of sterile water for injection.

    • Pass the diluted solution through a pre-conditioned C18 Sep-Pak® cartridge.

    • Wash the cartridge with 10 mL of sterile water.

    • Elute the final product from the cartridge with 0.5-1.0 mL of USP-grade ethanol into a sterile vial.

    • Dilute the ethanol solution with 5-10 mL of sterile saline for injection.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial.

    • Take aliquots for quality control testing.

Protocol 2: In Vitro Cell Uptake Assay
  • Cell Culture: Culture a relevant cell line (e.g., MCF-7 breast cancer cells[3]) in appropriate media until ~80% confluency in 24-well plates.

  • Tracer Incubation:

    • Prepare a working solution of [¹⁸F]this compound in culture media (final activity ~0.5-1.0 MBq/mL).

    • Remove old media from cells and wash once with phosphate-buffered saline (PBS).

    • Add 0.5 mL of the tracer-containing media to each well (perform in triplicate for each time point).

    • For blocking studies (to assess specificity), pre-incubate a parallel set of cells with a 100-fold excess of the non-radioactive compound for 30 minutes before adding the tracer.

    • Incubate the plates at 37 °C for various time points (e.g., 5, 15, 30, 60, 120 minutes).

  • Cell Lysis and Counting:

    • At each time point, rapidly remove the radioactive media.

    • Wash the cells twice with ice-cold PBS.

    • Add 0.5 mL of lysis buffer (e.g., 1 M NaOH) to each well and incubate for 10 minutes.

    • Transfer the lysate to counting tubes.

    • Measure the radioactivity in each tube using a gamma counter, decay-corrected to the start of the experiment.

    • Determine the protein concentration in each lysate (e.g., using a BCA assay) to normalize the data.

  • Data Analysis: Express the results as a percentage of the added dose per milligram of protein (%AD/mg).

Protocol 3: In Vivo MicroPET/CT Imaging and Biodistribution
  • Animal Handling: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Use healthy rodents (e.g., male C57BL/6 mice, 6-8 weeks old).[16]

  • Tracer Administration:

    • Anesthetize the mouse using isoflurane (2-3% for induction, 1.5-2% for maintenance).

    • Administer ~5-10 MBq of [¹⁸F]this compound in 100-150 µL of saline via a lateral tail vein injection.

  • PET/CT Imaging:

    • Place the anesthetized animal on the scanner bed.

    • Acquire a dynamic PET scan for 60 minutes post-injection, followed by a CT scan for anatomical co-registration and attenuation correction.

    • Maintain the animal's body temperature throughout the scan.

  • Biodistribution Study:

    • At a pre-determined time point post-injection (e.g., 60 minutes), euthanize the animal via an approved method.

    • Rapidly dissect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, etc.).

    • Weigh each tissue sample and measure its radioactivity in a gamma counter alongside standards of the injected dose.

  • Data Analysis:

    • For imaging, reconstruct the PET/CT images and draw regions of interest (ROIs) over major organs to generate time-activity curves (TACs).

    • For biodistribution, calculate the tracer uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).

Overall Experimental Workflow

The following diagram illustrates the comprehensive workflow from tracer synthesis to preclinical evaluation.

Overall_Workflow Synth Radiosynthesis QC Quality Control Synth->QC Product Release Release for Preclinical Use QC->Release Pass/Fail InVitro In Vitro Studies (Cell Uptake, Binding) Release->InVitro InVivo In Vivo Studies (PET/CT, Biodistribution) Release->InVivo Data Data Analysis & Interpretation InVitro->Data InVivo->Data

Caption: High-level overview of the experimental workflow for preclinical PET tracer evaluation.

References

  • Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. MDPI.
  • ¹⁸F-Labeling Of Radiotracers Functionalized With Silicon Fluoride Acceptor (SiFA) l Protocol Preview. YouTube.
  • Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA.
  • Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer's Disease. PMC - NIH.
  • Synthesis, F-18 radiolabeling, and microPET evaluation of 3-(2,4-dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as ligands of the corticotropin-releasing factor type-1 (CRF1) receptor. PubMed.
  • ¹⁸F-labeled styrylpyridines as PET agents for amyloid plaque imaging. PubMed - NIH.
  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC - NIH.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
  • Process for preparing 2-aminopyridine derivatives. Google Patents.
  • Radiodifluoromethylation of well-functionalized molecules. e-Century Publishing Corporation.
  • (PDF) Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. ResearchGate.
  • ¹⁸F-labeled benzimidazopyridine derivatives for PET imaging of tau pathology in Alzheimer's disease. PubMed.
  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications.
  • Radiolabelling small and biomolecules for tracking and monitoring. RSC Publishing.
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. ResearchGate.
  • Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. MDPI.
  • Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers.
  • Synthetic method of 2-amino-4-fluoropyridine. Google Patents.
  • Small Molecule Radiopharmaceuticals – A Review of Current Approaches. Frontiers.
  • Review of 18F-FDG Synthesis and Quality Control. PMC - NIH.
  • Toxicology and Carcinogenesis Studies of Pyridine (CASRN 110-86-1) in F344/N Rats, Wistar Rats, and B6C3F1 Mice (Drinking Water Studies). National Toxicology Program.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Washington University Open Scholarship.
  • Synthesis of 18F-Difluoromethylarenes from Aryl (Pseudo) Halides. PMC - NIH.
  • Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their Use as Latent Fingermark Reagents. DergiPark.
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.
  • The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library - OALib.
  • Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics. MDPI.
  • Biodistribution and radiation dosimetry assessment of first-in-man 18 F-FPYBF-2 PET imaging. PubMed.
  • Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. PubMed.
  • Manufacture of sterile radiopharmaceuticals labelled with fluorine-18. Therapeutic Goods Administration (TGA).
  • Radical C–H 18 F-Difluoromethylation of Heteroarenes with [ 18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. MDPI.
  • Synthesis, quality control and dosimetry of the radiopharmaceutical 18F-sodium fluoride produced at the Center for Development of Nuclear Technology/Brazilian Commission of Nuclear Energy (CDTN/CNEN). SciELO.
  • Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT. ResearchGate.
  • (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate.
  • Discovery and Evaluation of Novel Calenduloside E Derivatives Targeting HSP90β in Ox-LDL-Induced HUVECs Injury. MDPI.
  • Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. Semantic Scholar.
  • Radiodifluoromethylation of well-functionalized molecules. PMC - NIH.

Sources

Application Notes & Protocols: A Hierarchical Strategy for Screening 2-(Difluoromethoxy)pyridin-4-amine Derivatives for Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-(Difluoromethoxy)pyridin-4-amine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning them the designation of "privileged scaffolds."[1][2][3] The aminopyridine core is one such structure, renowned for its ability to form key interactions with a multitude of biological targets, including enzymes and receptors, leading to a wide array of pharmacological effects.[4] Its derivatives are foundational to drugs with applications ranging from anticancer to antiviral and anti-inflammatory therapies.[4][5]

The strategic incorporation of a difluoromethoxy (-OCF₂H) group onto this privileged core further enhances its desirability. This moiety serves as a bioisostere for other functional groups, but critically, it can improve metabolic stability, modulate the acidity (pKa) of the nearby amine, and enhance membrane permeability and oral bioavailability by increasing lipophilicity. These physicochemical improvements can transform a promising compound into a viable drug candidate.

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on how to systematically screen a library of novel this compound derivatives. We present a hierarchical, multi-tiered screening cascade designed to efficiently identify potent and selective compounds, characterize their cellular activity, and provide an early assessment of their drug-like properties.

Guiding Principle: The Hierarchical Screening Cascade

A successful screening campaign does not test every compound in every assay. It is a process of strategic filtration, where large numbers of compounds are assessed in cost-effective, high-throughput primary assays, with progressively smaller sets of promising "hits" advancing to more complex and resource-intensive secondary and tertiary assays. This cascade approach maximizes efficiency and ensures that decisions are data-driven at every stage.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Selectivity cluster_2 Tier 3: Cellular & Mechanistic Assays cluster_3 Tier 4: Early ADME-Tox Profiling T1 High-Throughput Biochemical Assay (e.g., In Vitro Kinase Inhibition) Decision1 Potency Filter (e.g., IC50 < 1 µM) T1->Decision1 T2_1 Orthogonal Biochemical Assay T2_2 Broad Selectivity Profiling (e.g., Kinase Panel) T2_1->T2_2 Decision2 Selectivity & Confirmation Filter T2_2->Decision2 T3_1 Target Engagement Assay (e.g., NanoBRET™) T3_2 Cellular Potency Assay (e.g., Proliferation/Cytotoxicity) T3_1->T3_2 Decision3 Cellular Activity & On-Target Effect Filter T3_2->Decision3 T4 In Vitro ADME-Tox Suite (Stability, Permeability, Cytotoxicity) Lead_Series Identification of Lead Series T4->Lead_Series Decision1->T2_1 Potent Hits Decision2->T3_1 Confirmed & Selective Hits Decision3->T4 Active Hits Kinase_Pathway cluster_0 Cellular Environment RTK Receptor Tyrosine Kinase (RTK) ATP Binding Site Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK:f0->Downstream Phosphorylates & Activates RTK:f0->Downstream Inhibition Blocks Signal Transduction Inhibitor 2-(Difluoromethoxy) pyridin-4-amine Derivative Inhibitor->RTK:f1 Binds & Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of a kinase signaling pathway by a derivative.

Protocol 3.1: Cellular Proliferation Assay (MTS Assay)

Materials:

  • A cancer cell line whose proliferation is known to be driven by the target kinase (e.g., MV4-11 cells for FLT3 inhibitors). [6]* Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep).

  • Confirmed hit compounds (e.g., DERIV-001) from Tier 2.

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) Reagent (Promega).

  • Clear, flat-bottom 96-well cell culture plates.

  • Spectrophotometer capable of reading absorbance at 490 nm.

Methodology:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume growth.

  • Compound Treatment:

    • Prepare 2X final concentrations of the serially diluted compounds in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle (DMSO) and no-cell (background) controls.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Signal Development and Reading:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

    • Read the absorbance at 490 nm.

  • Data Analysis:

    • Subtract the background absorbance from all wells.

    • Calculate the percent growth inhibition relative to the vehicle control.

    • Plot the data and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Data Presentation Example:

Compound IDTarget Kinase IC₅₀ (nM)Cell Line GI₅₀ (nM)
DERIV-00185250

Tier 4: Early ADME-Tox Profiling

Objective: To assess the basic "drug-like" properties of the most promising leads to identify potential liabilities early in the discovery process. [7] Rationale: Poor absorption, distribution, metabolism, and excretion (ADME) properties are a major cause of clinical trial failures. [8]Performing simple in vitro ADME and toxicology assays early can save significant time and resources by deprioritizing compounds that are unlikely to succeed in vivo. [9]

Protocol 4.1: Metabolic Stability in Human Liver Microsomes (HLM)

Methodology: This assay measures the rate at which a compound is metabolized by the major drug-metabolizing enzymes (cytochrome P450s) found in the liver.

  • Incubate the test compound (e.g., at 1 µM) with pooled HLM and an NADPH-regenerating system (to initiate the metabolic reaction).

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction in each aliquot with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to precipitate the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Plot the natural log of the percent compound remaining versus time. The slope of the line is used to calculate the intrinsic clearance and in vitro half-life (t₁/₂).

Protocol 4.2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Methodology: PAMPA is a non-cell-based assay that predicts passive transcellular permeability across the intestinal barrier. [8][10]

  • A 96-well filter plate is coated with a lipid-infused artificial membrane, separating a donor compartment from an acceptor compartment.

  • The test compound is added to the donor wells (pH adjusted to mimic the intestine).

  • After incubation, the concentration of the compound in both the donor and acceptor wells is measured by UV-Vis spectroscopy or LC-MS.

  • The effective permeability coefficient (Pe) is calculated.

Data Presentation Summary:

Compound IDHLM Stability (t₁/₂ min)PAMPA Permeability (Pe, 10⁻⁶ cm/s)
DERIV-001458.5 (High)
Verapamil>6010.0 (High Control)
Atenolol>60<1.0 (Low Control)

Conclusion and Forward Path

This structured application guide outlines a robust and efficient pathway for the biological screening of this compound derivatives. By progressing from high-throughput biochemical assays to detailed cellular and ADME profiling, this cascade allows for the confident identification and prioritization of lead compounds. A derivative like DERIV-001 , which demonstrates high biochemical potency, good selectivity, sub-micromolar cellular activity, and favorable early ADME properties, represents a high-quality starting point for further lead optimization, mechanistic studies, and eventual in vivo efficacy testing.

References

  • Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors. (2016). European Journal of Medicinal Chemistry. [Link]
  • Synthesis and biological evaluation of 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives as novel potent transforming growth factor-β type 1 receptor inhibitors. (2020). European Journal of Medicinal Chemistry. [Link]
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. [Link]
  • Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors. (2025). European Journal of Medicinal Chemistry. [Link]
  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (n.d.).
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2020). Molecules. [Link]
  • A review for cell-based screening methods in drug discovery. (2022). Molecular and Cellular Probes. [Link]
  • Kinase assays. (2020). BMG LABTECH. [Link]
  • SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. (2015). ResearchGate. [https://www.researchgate.net/publication/281280381_SYNTHESIS_AND_BIOLOGICAL_SCREENING_OF_2-AMINO-6-ARYL-4-3'-DIFLUOROMETHOXY-5'-3-METHYL-4-222-TRIFLUOROETHOXYPYRIDIN-2-YL]METHOXYPHENYL-NICOTINONITRILES]([Link])
  • Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. (2019). Journal of Medicinal Chemistry. [Link]
  • Process for preparing 2-aminopyridine derivatives. (2006).
  • Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors. (2025).
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Medicinal Chemistry. [Link]
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. (2019). World Journal of Pharmaceutical and Medical Research. [Link]
  • Scaffold-Based Drug Design. (n.d.). BioSolveIT. [Link]
  • In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery. [Link]
  • Cancer Cell-Based Assays. (n.d.).
  • Synthesis of pyridine-4-methylene amine derivatives. (2021).
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
  • U.S. Patent No. 8,829,195. (2021).
  • The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature. (2017). Journal of Medicinal Chemistry. [Link]
  • In Vitro Kinase Assays. (n.d.). Eurofins Discovery. [Link]
  • Novel Pyridine Compositions and their use in methods for preventing or treating diseases, disorders and conditions. (2024). PubChem. [Link]
  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (2023). RSC Advances. [Link]
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Target Review. [Link]
  • The role of cell-based assays for drug discovery. (2024). News-Medical.Net. [Link]
  • Privileged Scaffolds in Medicinal Chemistry: An Introduction. (2015). Royal Society of Chemistry. [Link]
  • Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides. (1990). Journal of Medicinal Chemistry. [Link]
  • PYRAZOLONE DERIVATIVES AS PDE4 INHIBITORS. (2008).
  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]
  • ADME Assays. (n.d.). Agilent. [Link]
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Substituted pyridine derivatives as SARM1 inhibitors. (n.d.).
  • New and Unusual Scaffolds in Medicinal Chemistry. (2024).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Buch-Hartwig Reactions with Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for one of the most powerful, yet sometimes challenging, reactions in modern synthetic chemistry: the Buchwald-Hartwig amination, especially when applied to aminopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who are looking to overcome common hurdles and unlock the full potential of this transformative C-N bond-forming reaction.

Aminopyridines are notoriously tricky substrates. Their basic nitrogen atom can act as a ligand for the palladium catalyst, leading to catalyst inhibition or deactivation. This guide provides a structured approach to diagnosing and solving these issues, moving from frequently encountered problems to more complex, in-depth troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial failures and observations.

Q1: My reaction shows no product formation, and I've recovered most of my starting materials. What's the first thing I should check?

A1: The most common culprits for a completely stalled reaction are issues with the catalyst activation or the reagents' quality.

  • Catalyst Activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species is crucial. This step is often facilitated by the amine or phosphine ligand.[1] However, with aminopyridines, this process can be hampered.

    • Recommendation: Consider switching to a pre-formed Pd(0) source or a well-defined precatalyst (e.g., a G3 or G4 palladacycle) which are designed for easy activation.[2]

  • Reagent Quality:

    • Solvent and Amine Purity: Ensure your solvent and aminopyridine are anhydrous and free of impurities. Water can interfere with the base and catalyst.

    • Base Quality: The choice and quality of the base are critical. Strong bases like sodium tert-butoxide (NaOt-Bu) are often used but are highly sensitive to moisture.[1] Ensure it is fresh and handled under inert conditions.

Q2: I'm seeing a low yield of my desired product along with significant amounts of dehalogenated arene. What is causing this side reaction?

A2: The formation of a dehalogenated arene byproduct points towards a competing reaction pathway, often β-hydride elimination from a palladium-amide intermediate.[3] This can be exacerbated by a few factors:

  • Ligand Choice: The ligand plays a pivotal role in preventing side reactions. Bulky, electron-rich phosphine ligands are designed to promote the desired reductive elimination over β-hydride elimination.[3][4]

  • Base Strength: While a strong base is needed, an excessively strong base or one that is not sterically hindered can sometimes promote side reactions.

Q3: My reaction is very slow or stalls at partial conversion. Why is this happening with an aminopyridine?

A3: This is a classic problem with aminopyridines. The pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst.[5] This coordination can inhibit key steps in the catalytic cycle, such as oxidative addition or reductive elimination.

  • Catalyst Inhibition: The lone pair on the pyridine nitrogen competes with the desired amine and phosphine ligand for coordination sites on the palladium.

  • Ligand Design: Specialized ligands have been developed to overcome this issue. Ligands with large steric bulk can help prevent the pyridine from binding to the palladium center.

Part 2: In-Depth Troubleshooting Guides

If the initial checks in the FAQ section do not resolve the issue, a more systematic approach is required.

Guide 1: The Aminopyridine Problem - Catalyst Inhibition and Deactivation

The core challenge with aminopyridines is their ability to act as a bidentate ligand, leading to inactive catalyst species.

Visualizing the Problem:

CatalystInhibition

Troubleshooting Steps:
  • Ligand Screening: The choice of ligand is the most critical parameter.

    • Rationale: Bulky biarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or BrettPhos) are designed to create a sterically hindered environment around the palladium center, which disfavors the binding of the pyridine nitrogen.[4]

    • Protocol: Set up a parallel screen of several ligands under your standard reaction conditions.

Ligand Class Examples Rationale for Use with Aminopyridines
Bulky Biarylphosphines SPhos, XPhos, RuPhos, BrettPhosExcellent for sterically demanding couplings and can mitigate pyridine coordination.[1][4]
Ferrocene-based Josiphos, XantphosBidentate ligands that can offer different coordination geometries and stability.[3][6]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that can form very stable and active catalysts.[5][7]
  • Solvent Selection: The solvent can influence the solubility of the catalyst and reagents, as well as the reaction rate.

    • Rationale: Aprotic, non-polar to moderately polar solvents are generally preferred. Toluene and dioxane are common choices.[1][8] For some systems, more polar solvents like t-BuOH or THF can be beneficial.

    • Protocol: If your reaction is sluggish in toluene, try repeating it in dioxane or a mixture of toluene and t-BuOH.

Guide 2: Optimizing Reaction Parameters - Base and Temperature

Fine-tuning the base and temperature can often rescue a failing reaction.

Troubleshooting Workflow:

TroubleshootingWorkflow

Base Selection:

The base's role is to deprotonate the amine, allowing it to enter the catalytic cycle.[3] However, its strength and solubility are key.

Base Advantages Disadvantages Considerations for Aminopyridines
NaOt-Bu High reactivity, often leads to faster reactions.[1]Incompatible with some functional groups (e.g., esters).[1]Often the first choice, but ensure it is of high purity.
K₃PO₄ / K₂CO₃ Milder, better functional group tolerance.Slower reaction rates, may require higher temperatures.[1]A good option if NaOt-Bu leads to decomposition or side reactions.
LHMDS / KHMDS Soluble, good for substrates with acidic protons.[1]Air and moisture sensitive.Can be effective, especially at lower temperatures.
DBU A soluble organic base, can lead to homogeneous reaction mixtures.[6]Generally requires higher temperatures.[6]Useful in flow chemistry setups or when insoluble inorganic salts are problematic.[6]
Temperature Optimization:
  • Rationale: Buchwald-Hartwig reactions are often run at elevated temperatures (80-110 °C) to drive the reaction to completion.[2] However, higher temperatures can also lead to catalyst decomposition or side reactions.

  • Protocol: If you observe decomposition, try lowering the temperature to 50-70 °C, you may need to increase the reaction time. Conversely, if the reaction is clean but slow, a modest increase in temperature might be beneficial.

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Ligand Screening Experiment

This protocol outlines a parallel setup to efficiently test multiple ligands.

  • Preparation: In an inert atmosphere glovebox, array a set of reaction vials.

  • Reagent Addition: To each vial, add the aryl halide (1.0 equiv), the aminopyridine (1.2 equiv), and the base (1.4 equiv).

  • Catalyst Stock Solution: Prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃) in anhydrous toluene or dioxane.

  • Ligand Addition: To each vial, add the specific phosphine ligand (typically 1.5-2.5 mol % relative to Pd).

  • Initiation: Add the palladium precursor stock solution to each vial (typically 1-2 mol % Pd).

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a preheated aluminum block on a stirrer plate.

  • Analysis: After a set time (e.g., 12-24 hours), cool the reactions, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine conversion and product formation.

Protocol 2: Reaction Setup with an Air-Stable Palladacycle Precatalyst

Using a modern precatalyst simplifies the setup and improves reproducibility.

  • To a dry reaction flask under an inert atmosphere (e.g., Argon), add:

    • The aryl halide (1.0 mmol, 1.0 equiv)

    • The aminopyridine (1.2 mmol, 1.2 equiv)

    • The base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)

    • The palladacycle precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol %)

  • Add anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature, and proceed with aqueous workup and purification.

References

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Kashani, S. K., Jessiman, J. E., et al. (2022).
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Condition Optimization for Buchwald-Hartwig Reactions. (2023, December 28). YouTube. [Link]
  • Khlebnikov, V. (2022). Answer to "Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?".
  • Help troubleshooting a Buchwald-Hartwig amin
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Vantourout, J. C., et al. (2016). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
  • Lan, X. B., et al. (2018). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts.
  • Organ, M. G., et al. (2015). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)

Sources

Technical Support Center: Synthesis of 2-(Difluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Difluoromethoxy)pyridin-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable fluorinated building block. The strategic introduction of a difluoromethoxy (-OCF₂H) group can significantly enhance a molecule's metabolic stability and modulate its physicochemical properties, making it a desirable moiety in drug discovery.[1][2] However, its synthesis is not without challenges.

This document moves beyond standard protocols to provide in-depth troubleshooting advice based on mechanistic principles and empirical data, ensuring you can diagnose and resolve issues encountered in the lab.

Overall Synthetic Workflow

The most common and practical synthetic route to this compound involves a three-step sequence starting from 2-chloro-4-nitropyridine. This pathway is designed to manage the regioselectivity and functional group compatibility challenges inherent in the target molecule.

Synthetic_Workflow A 2-Chloro-4-nitropyridine B 2-Hydroxy-4-nitropyridine (Pyridone Tautomer) A->B Step 1: Hydrolysis (e.g., NaOH, H₂O) C 2-(Difluoromethoxy)-4-nitropyridine B->C Step 2: O-Difluoromethylation (e.g., Reagent, Base) D This compound C->D Step 3: Nitro Reduction (e.g., Fe/NH₄Cl, H₂/Pd-C)

Caption: High-level overview of the three-step synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the difluoromethoxy group considered a valuable substituent in drug design? The -OCF₂H group is often used as a bioisostere for hydroxyl, thiol, or methoxy groups. It offers a unique combination of properties:

  • Metabolic Stability: It is more resistant to oxidative metabolism compared to a methoxy group, which can undergo O-demethylation. This often increases a drug's half-life.[3]

  • Lipophilicity Tuning: It moderately increases lipophilicity, falling between a methoxy (-OCH₃) and a trifluoromethoxy (-OCF₃) group, allowing for fine-tuning of a compound's solubility and permeability.[3]

  • Hydrogen Bond Donor: Unlike -OCH₃ or -OCF₃, the hydrogen atom in -OCF₂H can act as a weak hydrogen bond donor, potentially introducing new, favorable interactions with biological targets.

Q2: What are the most critical challenges in the synthesis of this compound? The two most significant hurdles are:

  • Regioselectivity during difluoromethylation: The intermediate, 2-hydroxy-4-nitropyridine, exists in equilibrium with its 2-pyridone tautomer. This creates two competing nucleophilic sites (oxygen and nitrogen), which can lead to the formation of an undesired N-difluoromethylated isomer.[4]

  • Functional group stability during nitro reduction: The difluoromethoxy group can be susceptible to cleavage (hydrogenolysis) under certain catalytic hydrogenation conditions, especially on an electron-rich aromatic system.

Q3: Can I start from 2-aminopyridine and add the difluoromethoxy group later? This is generally not advisable. Direct difluoromethylation of the pyridine ring is challenging, and achieving the desired C2-O selectivity on a pre-existing aminopyridine would be difficult. The amino group complicates many reactions and would likely require protection/deprotection steps, adding to the overall synthesis length. The presented route via the nitro-intermediate is more robust.

Troubleshooting Guide: Step-by-Step Analysis

Step 2: O-Difluoromethylation of 2-Hydroxy-4-nitropyridine

This step is the most crucial and often the primary source of yield loss. The key challenge is controlling the O- versus N-alkylation of the ambident nucleophile formed from 2-hydroxy-4-nitropyridine.

Problem: My reaction produces a mixture of the desired O-alkylated product and an isomeric byproduct, resulting in low yield and difficult purification.

Root Cause Analysis: 2-Hydroxy-4-nitropyridine exists in a tautomeric equilibrium with 1H-4-nitropyridin-2-one. Deprotonation with a base generates an ambident anion with nucleophilic character on both the exocyclic oxygen and the ring nitrogen. The reaction of this anion with a difluoromethylating agent can lead to two different products.

Tautomerism_and_Alkylation cluster_0 Tautomeric Equilibrium cluster_1 Ambident Anion cluster_2 Competing Pathways 2-Hydroxypyridine 2-Hydroxypyridine Anion Anion O_Product O-Alkylation (Desired) 2-(Difluoromethoxy)-4-nitropyridine Anion->O_Product O-Attack (Hard Nucleophile Site) N_Product N-Alkylation (Side-Product) 1-(Difluoromethyl)-4-nitropyridin-2-one Anion->N_Product N-Attack (Soft Nucleophile Site) 2-Pyridone 2-Pyridone 2-Pyridone->Anion + Base - H⁺

Caption: Competing O- and N-difluoromethylation pathways.

The ratio of O- to N-alkylation is highly dependent on the reaction conditions, as dictated by Hard and Soft Acid and Base (HSAB) theory. Generally, harsher conditions favor N-alkylation.[4]

Solutions & Mitigation Strategies:

  • Choice of Difluoromethylating Agent: Agents like chlorodifluoromethane (Freon-22) or diethyl (bromodifluoromethyl)phosphonate are commonly used.[3][4][5] The choice can influence the outcome.

  • Solvent and Base Selection: This is the most critical parameter. Aprotic polar solvents like DMF are common. The choice of base can significantly alter the O/N selectivity. Studies have shown that conditions can be optimized to favor one isomer.[4]

Data Summary: Impact of Conditions on O/N Selectivity

Base Solvent Temperature (°C) Predominant Product Rationale
KOH H₂O/MeCN 25-45 O-Alkylation Favors dissociation of the ion pair, making the harder oxygen atom more accessible.[3][5]

| K₂CO₃ | DMF | 110 | N-Alkylation | Harsher, high-temperature conditions often favor the thermodynamically more stable N-alkylated product.[4] |

Recommended Protocol for Selective O-Difluoromethylation:

This protocol is adapted from methodologies that successfully perform O-difluoromethylation on phenolic systems.[3][5]

  • Setup: To a stirred solution of 2-hydroxy-4-nitropyridine (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v), add potassium hydroxide (KOH, 2.0-3.0 eq) at room temperature.

  • Reagent Addition: Slowly add diethyl (bromodifluoromethyl)phosphonate (1.5 eq) to the mixture. An exotherm may be observed.

  • Reaction: Stir vigorously at room temperature (25 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of starting material and the formation of the two product isomers.

  • Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: The O- and N-isomers can be challenging to separate. Careful column chromatography on silica gel is typically required.

Step 3: Reduction of 2-(Difluoromethoxy)-4-nitropyridine

The goal is to selectively reduce the nitro group to an amine without cleaving the C-O bond of the difluoromethoxy group.

Problem: During the nitro reduction, I observe significant formation of 2-hydroxy-4-aminopyridine, indicating cleavage of the -OCF₂H group.

Root Cause Analysis: Catalytic hydrogenation using palladium on carbon (Pd/C) is a powerful method for nitro reduction, but it can also promote hydrogenolysis of labile functional groups. The Ar-OCF₂H bond can be cleaved under these conditions, particularly as the electron-donating character of the ring increases upon reduction of the nitro group.

Solutions & Mitigation Strategies:

A decision-making framework can guide the selection of the appropriate reduction method.

Reduction_Troubleshooting Start Start Nitro Reduction Check_Cleavage Is the -OCF₂H group cleaved? Start->Check_Cleavage Use_Chemical Switch to Chemical Reduction: - Fe / NH₄Cl - SnCl₂ / HCl Check_Cleavage->Use_Chemical Yes Optimize_H2 Optimize Hydrogenation: - Lower H₂ pressure - Use different catalyst (e.g., PtO₂) - Additives (e.g., ethylenediamine) Check_Cleavage->Optimize_H2 No Check_Completion Is reduction incomplete? Use_Chemical->Check_Completion Increase_Reagents Increase reagent stoichiometry or reaction time. Monitor by LC-MS. Check_Completion->Increase_Reagents Yes Success Product Isolated Check_Completion->Success No Optimize_H2->Check_Completion Increase_Reagents->Success

Caption: Decision tree for troubleshooting the nitro reduction.

Comparison of Reduction Methods

Method Conditions Pros Cons
Catalytic Hydrogenation H₂ (1-5 atm), Pd/C, MeOH/EtOH High atom economy, clean reaction, easy catalyst removal. Risk of -OCF₂H cleavage (hydrogenolysis).
Transfer Hydrogenation Ammonium formate, Pd/C, MeOH Milder than direct hydrogenation, often avoids hydrogenolysis. Can be slower, requires stoichiometric reductant.
Chemical Reduction Fe powder, NH₄Cl, EtOH/H₂O Inexpensive, highly reliable, very low risk of cleaving the -OCF₂H group. Generates iron sludge waste, can be messy to work up.

| Chemical Reduction | SnCl₂·2H₂O, conc. HCl, EtOH | Effective for aromatic nitro groups, low risk of cleavage. | Requires stoichiometric tin salts, acidic workup. |

Recommended Protocol for Chemical Reduction (Fe/NH₄Cl):

This method is often the most reliable for substrates with sensitive functional groups.

  • Setup: In a round-bottom flask equipped with a reflux condenser, create a slurry of iron powder (5.0 eq) and ammonium chloride (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Heating: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.

  • Substrate Addition: Add the 2-(difluoromethoxy)-4-nitropyridine (1.0 eq) to the hot slurry, either as a solid portion-wise or as a solution in ethanol.

  • Reaction: Maintain the reaction at reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS. The reaction mixture will turn from grey to black/brown.

  • Workup: After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol or methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel. To prevent streaking of the basic amine product, it is advisable to use a mobile phase containing a small amount of triethylamine (0.1-1.0%).

References

  • Poirier, D., et al. (2012). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition.
  • Antilla, J. C., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
  • Zhang, Y., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • Biot, M., et al. (2021). The F-Difluoromethyl Group: Challenges, Impact and Outlook.
  • Google Patents. (2021). Synthetic method of 2-amino-4-fluoropyridine.
  • Hu, J., et al. (2022). Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. Royal Society of Chemistry. [Link]
  • ResearchGate. Synthesis of difluoromethoxy derivatives 9, 15 and 16.
  • Matos, M. J., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent.
  • Scott, J. S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. [Link]
  • Google Patents. (2011). Method for producing 2-amino-4-(trifluoromethyl)pyridine.
  • ACS Publications. (2021). Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. The Journal of Organic Chemistry. [Link]
  • Le, T. N., et al. (2020). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.
  • University of Münster. (2024). New method for introducing fluorinated components into molecules. Universität Münster. [Link]
  • Alt, I., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Google Patents. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
  • PubMed. (2022).
  • Google Patents. (2006). Process for preparing 2-aminopyridine derivatives.
  • MDPI. (2022). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. MDPI. [Link]
  • Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. CORE. [Link]

Sources

byproduct formation in acylation of 2-(Difluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to uncover the usual suspects: byproducts that pop up during the acylation of 2-(Difluoromethoxy)pyridin-4-amine. I'm especially keen on reaction mechanisms and pinpointing the conditions that nudge the reaction toward undesired outcomes.

Structuring the Search

I've just structured my search efforts around key areas: common byproducts of acylation, favored reaction conditions, and mechanisms of formation. My goal is to synthesize these findings into a question-and-answer format, focusing on specific troubleshooting and FAQs for our acylation. I will now integrate authoritative sources and verifiable URLs to create solid, trustworthy references for the guide.

Organizing Information Gathering

My focus is now on the detailed gathering of information. I'm starting by performing comprehensive Google searches to understand the common byproducts. I will structure this information into a question-and-answer format for our troubleshooting guide. Then I will search for peer-reviewed articles to support the mechanistic explanations, gathering verifiable URLs. After this, I plan to devise detailed, step-by-step experimental protocols and reaction analysis.

Technical Support Center: A-Z Guide to 2-(Difluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for 2-(Difluoromethoxy)pyridin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yields and overcome common synthetic challenges. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical transformations.

Understanding the Molecule: Key Physicochemical Properties

This compound is a solid with the molecular formula C6H6F2N2O and a molecular weight of approximately 160.12 g/mol .[1][2] The presence of the electron-withdrawing difluoromethoxy group significantly influences the reactivity of the pyridine ring and the nucleophilicity of the 4-amino group. This electronic effect is a critical consideration in reaction design and optimization.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields with this compound consistently low?

A1: Low yields can stem from several factors related to the inherent properties of the starting material. The difluoromethoxy group is strongly electron-withdrawing, which deactivates the pyridine ring and reduces the nucleophilicity of the exocyclic amino group.[3] This makes it a less reactive nucleophile in many standard reactions. To improve yields, consider the following:

  • For Amide Couplings: Employ more potent coupling reagents like HATU or PyBOP, or activate the carboxylic acid as an acid chloride.[3][4]

  • For Cross-Coupling Reactions: Ensure your catalyst system is robust. For Buchwald-Hartwig aminations, consider using specialized ligands designed for electron-deficient amines.[5] For Suzuki couplings, careful selection of the palladium source and ligands is crucial.[6][7][8]

  • Reaction Conditions: Increasing the reaction temperature can sometimes overcome the activation energy barrier, but must be balanced against the potential for decomposition.[3]

Q2: I am observing significant side product formation. What are the likely culprits?

A2: Side reactions often arise from the reactivity of the pyridine nitrogen or potential decomposition pathways.

  • N-Arylation/Alkylation: The pyridine ring nitrogen can compete with the 4-amino group as a nucleophile, leading to undesired N-alkylation or N-arylation of the pyridine ring.

  • Decomposition: At elevated temperatures, fluorinated compounds can be susceptible to decomposition. Monitor your reaction for the appearance of unfamiliar spots by TLC or peaks by LC-MS.

  • Homo-coupling: In cross-coupling reactions, homo-coupling of the boronic acid/ester (in Suzuki reactions) or the aryl halide can occur, consuming starting materials and complicating purification.[3]

Q3: What are the best practices for storing and handling this compound?

A3: Like many aminopyridines, this compound should be stored in a cool, dry place, away from light and strong oxidizing agents, in a tightly sealed container. For long-term storage, refrigeration is recommended.

Q4: Can I use this compound in aqueous reaction conditions?

A4: While some cross-coupling reactions can be performed in the presence of water, the solubility of this compound in aqueous media may be limited.[6] It is generally advisable to use anhydrous, degassed solvents, especially for palladium-catalyzed reactions, to prevent catalyst deactivation and unwanted side reactions.[3]

Troubleshooting Guides

This section provides detailed troubleshooting for common reaction types involving this compound.

Guide 1: Amide Coupling Reactions

The reduced nucleophilicity of the 4-amino group is the primary challenge in amide bond formation.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Insufficiently activated carboxylic acid.- Weak coupling reagent.- Low reaction temperature.- Convert the carboxylic acid to its acid chloride using oxalyl chloride or thionyl chloride for higher reactivity.[3]- Use a stronger coupling reagent such as HATU, HBTU, or PyBOP.[3][4]- Gradually increase the reaction temperature (e.g., to 40-60 °C) while monitoring for decomposition.[3]
Incomplete Reaction - Insufficient reaction time.- Inadequate base.- Extend the reaction time and monitor by TLC or LC-MS.- Use a stronger, non-nucleophilic base like DBU or a phosphazene base to ensure complete deprotonation of the amine.[3]
Side Product Formation - O-acylation of the coupling reagent by the activated carboxylic acid.- Epimerization of chiral carboxylic acids.- Add the amine to the pre-activated carboxylic acid.- For chiral substrates, consider using coupling reagents known to suppress epimerization, such as COMU or T3P.
Guide 2: Buchwald-Hartwig Amination

This palladium-catalyzed C-N bond formation is a powerful tool, but requires careful optimization for electron-deficient amines.[9][10][11]

Issue Potential Cause(s) Suggested Solution(s)
Low Yield - Catalyst deactivation.- Inappropriate ligand choice.- Weak base.- Ensure strictly anhydrous and anaerobic conditions. Degas solvents and use an inert atmosphere (Argon or Nitrogen).[3]- Employ electron-rich, bulky phosphine ligands (e.g., RuPhos, XPhos) that are effective for coupling with hindered or electron-poor amines.[12]- Use a strong, non-nucleophilic base such as NaOtBu or LHMDS. Ensure the base is fresh and handled under inert conditions.[3]
Side Reactions (e.g., Hydrodehalogenation) - Presence of water or protic sources.- Catalyst system promoting side pathways.- Use anhydrous solvents and reagents.- Screen different palladium precursors and ligands. Sometimes a change in ligand can significantly alter the reaction pathway.
Difficulty in Product Isolation - Product may be coordinated to the palladium catalyst.- Emulsion formation during workup.- After the reaction, consider a mild acidic wash to break up any palladium-amine complexes.- Use brine washes to help break emulsions during aqueous workup.[5]
Guide 3: Suzuki-Miyaura Coupling

While typically used to form C-C bonds, Suzuki reactions can be adapted for N-arylation, or more commonly, the amine can be a directing group or a substituent on one of the coupling partners.[6][8][13]

Issue Potential Cause(s) Suggested Solution(s)
Low Yield - Slow transmetalation step.- Protodeboronation of the boronic acid/ester.- Use a catalyst system known to be effective for heteroaryl couplings, such as Pd(dppf)Cl2.[6]- Ensure the base is appropriate for the chosen boronic acid/ester. K2CO3 or K3PO4 are commonly used.
Homo-coupling of Boronic Acid - Oxygen contamination leading to oxidative homo-coupling.- Thoroughly degas the reaction mixture.
Inconsistent Results - Variable quality of the boronic acid/ester.- Use high-purity boronic acids/esters or consider using the corresponding pinacol boronate esters, which are often more stable.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Amide Coupling using HATU

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. B Add DIPEA (2.5 eq) and stir for 10 min at room temperature. A->B Activation C Add a solution of this compound (1.2 eq) in anhydrous DMF. B->C Coupling D Stir at room temperature for 4-12 h. Monitor by LC-MS. C->D E Dilute with EtOAc and wash with saturated NaHCO3 and brine. D->E Quench F Dry organic layer (Na2SO4), filter, and concentrate. E->F G Purify by column chromatography (e.g., Hexanes/EtOAc). F->G

Caption: Workflow for a typical HATU-mediated amide coupling.

Detailed Steps:

  • To a solution of the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF, add DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 10 minutes to allow for the formation of the activated ester.

  • Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A To an oven-dried flask, add aryl halide (1.0 eq), Pd catalyst (e.g., Pd2(dba)3, 2-5 mol%), and ligand (e.g., XPhos, 4-10 mol%). B Add this compound (1.2 eq) and base (e.g., NaOtBu, 1.4 eq). A->B C Evacuate and backfill the flask with Argon (3x). B->C D Add anhydrous, degassed solvent (e.g., Toluene). C->D E Heat the mixture (e.g., 80-110 °C) with vigorous stirring. Monitor by LC-MS. D->E F Cool to room temperature, dilute with an organic solvent, and filter through Celite. E->F Quench G Wash the filtrate with water and brine. F->G H Dry organic layer (Na2SO4), filter, and concentrate. G->H I Purify by column chromatography. H->I

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Steps:

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equivalent), palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), ligand (e.g., XPhos, 4-10 mol%), this compound (1.2 equivalents), and base (e.g., NaOtBu, 1.4 equivalents) to an oven-dried flask.

  • Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Logical Troubleshooting Flowchart

Troubleshooting_Logic cluster_reagents Reagent & Substrate Check cluster_conditions Reaction Condition Optimization start Low Reaction Yield check_purity Are starting materials pure? (NMR, LC-MS) start->check_purity purify Purify starting materials (recrystallization, chromatography). check_purity->purify No is_coupling Amide Coupling? check_purity->is_coupling Yes purify->start Re-run reaction is_cross_coupling Cross-Coupling? stronger_coupler Use stronger coupling reagent (HATU, PyBOP). is_coupling->stronger_coupler Yes check_atmosphere Is atmosphere inert & anhydrous? is_cross_coupling->check_atmosphere Yes increase_temp Gradually increase temperature. Monitor for decomposition. is_cross_coupling->increase_temp acid_chloride Convert acid to acid chloride. stronger_coupler->acid_chloride acid_chloride->increase_temp optimize_catalyst Optimize ligand and base. check_atmosphere->optimize_catalyst Yes fix_atmosphere Ensure dry solvents & inert gas. check_atmosphere->fix_atmosphere No optimize_catalyst->increase_temp fix_atmosphere->start Re-run reaction

Caption: A logical flowchart for troubleshooting low-yield reactions.

References

  • Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. MDPI.
  • 4-Aminopyridine | C5H6N2 | CID 1727. PubChem.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH.
  • Razpipadon | C19H17F2N3O4 | CID 86764103. PubChem - NIH.
  • 5-(Difluoromethoxy)pyridin-3-amine | C6H6F2N2O | CID 86276837. PubChem.
  • 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine. PubChem.
  • Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
  • A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-. PubMed.
  • 2,4-D Fact Sheet. National Pesticide Information Center.
  • Buchwald–Hartwig amination. Wikipedia.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate.
  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Pro Progressio Alapítvány.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • The Ultimate Guide to Buchwald-Hartwig Amination. YouTube.
  • (R)-5-(difluoromethoxy)-N-(4-(morpholin-2-yl)phenyl)pyrimidin-2-amine | C15H16F2N4O2 | CID 68325483. PubChem.
  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. NIH.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • [2,2':6',2''-Terpyridin]-4'-amine. PubChem.
  • 2-Aminopyridine | NH2C5H4N | CID 10439. PubChem.

Sources

Technical Support Center: Purification of Fluorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated pyridine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable but often tricky molecules. The introduction of fluorine into a pyridine ring dramatically alters its physicochemical properties, presenting unique purification hurdles. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities, enhance purity, and improve recovery.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems during the purification of fluorinated pyridine compounds. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step experimental solutions.

Issue 1: Co-elution of Product with Starting Material or Regioisomers in Reversed-Phase HPLC.

Question: I am trying to purify my mono-fluorinated pyridine product from the unreacted starting material and a regioisomer using reversed-phase (C18) HPLC, but they are co-eluting or have very poor resolution. How can I improve this separation?

Answer: This is a classic challenge stemming from the subtle changes in polarity and hydrophobicity upon fluorination. The position of the fluorine atom significantly impacts the molecule's dipole moment and its interaction with the stationary phase.[1][2]

Causality Explained: Fluorination increases a molecule's hydrophobic surface area, which should increase retention on a C18 column.[1] However, the strong electron-withdrawing nature of fluorine also decreases the basicity (pKa) of the pyridine nitrogen.[1][2] In acidic mobile phases (e.g., containing TFA or formic acid), a less basic pyridine will be less protonated, making it less polar and thus more retained. These opposing effects can lead to very similar retention times for isomers and the parent compound.

Troubleshooting Protocol:

  • Optimize the Mobile Phase:

    • Change the Acid Modifier: If you are using 0.1% TFA, switch to 0.1% formic acid. TFA is a strong ion-pairing agent that can sometimes mask subtle differences between analytes. Formic acid provides a less aggressive acidic environment.

    • Adjust pH: Systematically adjust the mobile phase pH. A small change can significantly alter the protonation state of your pyridine derivatives, potentially resolving the peaks. .

  • Switch to an Orthogonal Stationary Phase: If mobile phase optimization fails, a change in separation mechanism is required. Standard C8 and C18 columns may not provide sufficient selectivity.[3]

    • Pentafluorophenyl (PFP) Column: These columns are highly recommended for separating halogenated compounds and positional isomers.[3] They offer alternative selectivity through π-π, dipole-dipole, and ion-exchange interactions, which are highly sensitive to the position of the fluorine atom.

    • Hydrophilic Interaction Chromatography (HILIC): For more polar fluorinated pyridines, HILIC can be an excellent orthogonal technique to reversed-phase.[4] .

  • Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating isomers and is considered a "green" alternative to normal-phase HPLC.[5][6]

    • Recommended Column: A 2-ethylpyridine (2-EP) stationary phase is specifically designed for the analysis of basic compounds like pyridines, often providing excellent peak shape and selectivity without the need for basic additives in the mobile phase.[7][8][9]

Data Summary: Alternative Stationary Phases

Stationary PhaseSeparation PrincipleIdeal ForKey Advantage
Pentafluorophenyl (PFP) π-π, dipole-dipole, shape selectivityHalogenated compounds, positional isomersEnhanced selectivity for structurally similar molecules.[3]
HILIC Partitioning into a water-enriched layerPolar analytesOrthogonal selectivity to reversed-phase.[4]
SFC (2-Ethylpyridine) Polarity and hydrogen bondingBasic compounds, chiral separationsFast, reduced solvent use, excellent for isomers.[6][7]
Issue 2: Product Degradation on the Chromatography Column.

Question: I am observing new, unwanted peaks in my chromatogram that are not present in the crude reaction mixture. The main peak area also decreases with sequential injections. I suspect on-column degradation. What causes this and how can I prevent it?

Answer: On-column degradation is a serious issue, particularly for electron-rich or strained fluorinated pyridines. The stationary phase itself, or mobile phase additives, can catalyze decomposition.

Causality Explained:

  • Acid-Mediated Degradation: The acidic silanol groups on the surface of silica gel can act as catalysts for degradation. This is often exacerbated by strong acids like trifluoroacetic acid (TFA) in the mobile phase, which can lead to selective degradation of one enantiomer or epimer over another.[10]

  • Metal Contamination: Residual metal ions in the HPLC system (from frits, tubing, or the column itself) can chelate with the pyridine nitrogen and other functional groups, catalyzing oxidation or other decomposition pathways. This problem can worsen over a sequence of injections as metal ions accumulate on the column.

Troubleshooting Workflow:

// Decision after blank blank_ok [label="Blank is Clean", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Path if blank is clean change_modifier [label="Switch Mobile Phase Modifier\n(e.g., TFA to Formic Acid or Acetic Acid)"]; use_endcapped_column [label="Use High-Purity, End-Capped Column\n(Reduces exposed silanols)"]; add_chelator [label="Add EDTA to Sample/Mobile Phase\n(e.g., 10-50 µM)\n(Chelates metal ions)"];

// Decision after modifications problem_solved [label="Problem Resolved?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// End states success [label="Purification Successful", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; failure [label="Consider Alternative Technique\n(e.g., Crystallization, SFC, Extraction)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections start -> check_blank; check_blank -> blank_ok; blank_ok -> change_modifier [label="Yes"]; change_modifier -> use_endcapped_column; use_endcapped_column -> add_chelator; add_chelator -> problem_solved; problem_solved -> success [label="Yes"]; problem_solved -> failure [label="No"]; } dot

Workflow for Troubleshooting On-Column Degradation

Experimental Protocol:

  • Confirm Degradation: Inject your crude sample, then inject a sample that has been dissolved in the mobile phase and allowed to sit for an hour. A significant increase in impurity peaks confirms that the mobile phase is causing degradation.

  • Modify Mobile Phase: As a first step, replace 0.1% TFA with 0.1% acetic acid or formic acid.[10] These weaker acids are less likely to induce degradation on the column.

  • Passivate the System: If metal contamination is suspected, flush the entire HPLC system with a solution containing a chelating agent like ethylenediaminetetraacetic acid (EDTA). Adding a small amount of EDTA to the sample solvent can also solve the problem by chelating active metal ions.

  • Use a High-Purity Column: Switch to a modern, high-purity silica column that is extensively end-capped. This minimizes the number of exposed, acidic silanol groups that can interact with your compound.

Issue 3: Difficulty Removing Pyridine-Based Reagents or Solvents.

Question: My reaction was run in pyridine as a solvent, or used a pyridine-based reagent (e.g., DMAP). Now I'm struggling to remove it from my fluorinated product. Standard aqueous washes are not effective.

Answer: The basicity of your fluorinated pyridine product can be significantly lower than that of the pyridine solvent or reagent you are trying to remove. This difference in pKa is the key to separating them.

Causality Explained: Fluorine atoms are strongly electron-withdrawing, which reduces the electron density on the pyridine ring and, consequently, the basicity of the nitrogen atom.[1] Pyridine has a pKa of ~5.2, whereas a fluorinated pyridine's pKa can be much lower. This means that at a given pH, pyridine will be protonated while your less basic product may remain in its neutral, free-base form.

Troubleshooting Protocol: Acidic Wash/Extraction

  • Dissolve Crude Mixture: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Perform Acidic Wash: Wash the organic layer with a dilute aqueous acid solution. A 1M HCl solution is often effective.[11] The more basic pyridine solvent will be protonated to form pyridinium chloride, which is highly water-soluble and will be extracted into the aqueous layer.[12]

  • Select the Right Acid Concentration: If your fluorinated pyridine product is also extracting into the aqueous layer, the acid is too strong. Switch to a weaker acid (e.g., 10% citric acid solution) or a more dilute HCl solution (e.g., 0.1M). Perform small-scale liquid-liquid extractions and analyze both layers by TLC or LC-MS to find the optimal conditions.

  • Back-Extraction (If Necessary): If your product has some aqueous solubility, wash the combined acidic aqueous layers with fresh organic solvent to recover any dissolved product.

  • Final Wash and Dry: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

// Layers organic_layer [label="Organic Layer:\n- Fluorinated Product (Neutral)\n- Other Organics", shape=box, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; aqueous_layer [label="Aqueous Layer:\n- Pyridinium Salt (Protonated)\n- Other Salts", shape=box, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"];

// Final Steps separate [label="Separate Layers", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; dry [label="Wash, Dry, and Concentrate\nOrganic Layer", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Purified Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> wash; wash -> separate; separate -> organic_layer [label="Contains Product"]; separate -> aqueous_layer [label="Contains Pyridine Impurity"]; organic_layer -> dry; dry -> product; } dot

Acid-Base Extraction Workflow
Frequently Asked Questions (FAQs)

Q1: My fluorinated pyridine is a low-melting solid or an oil. How can I effectively purify it via crystallization?

A1: Purifying low-melting compounds by crystallization can be challenging. The arrangement of fluorine atoms heavily influences the crystal packing.[13][14] If traditional crystallization fails, consider in situ crystallization on a diffractometer for small amounts or trituration for larger scales. Trituration involves suspending the oil/solid in a solvent in which the desired compound is sparingly soluble but the impurities are highly soluble. Sonication can help induce crystallization. Hexanes, diethyl ether, or a mixture of the two are common solvents for trituration.

Q2: Are there any "green" or more sustainable purification methods for fluorinated pyridines?

A2: Yes. Supercritical Fluid Chromatography (SFC) is an excellent green chemistry technique.[5] It primarily uses supercritical CO₂, a non-toxic and non-flammable solvent, significantly reducing the consumption of organic solvents like hexanes and ethyl acetate.[6] SFC offers fast separations and is particularly well-suited for purifying chiral compounds and positional isomers, which are common challenges with fluorinated pyridines.[6][7]

Q3: What is an "orthogonal" purification strategy, and when should I use it?

A3: An orthogonal strategy employs two or more purification techniques that separate compounds based on different chemical principles.[4][15][16] For a complex mixture of fluorinated pyridines, relying on a single method (like reversed-phase HPLC) may not be sufficient. A good orthogonal strategy would be to first use an acid-base extraction to remove basic impurities, followed by flash chromatography on a PFP column to separate isomers, and finally a crystallization step to achieve high purity.[4] This multi-step approach is crucial when very high purity (>99.5%) is required for applications like drug development.

Q4: My fluorinated pyridine is water-sensitive. How does this affect my purification strategy?

A4: If your compound is sensitive to moisture, you must use anhydrous solvents for all chromatographic and extraction steps.[17] Ensure your crude material is thoroughly dried before loading it onto a column. Instead of aqueous washes, you might consider filtering the crude mixture through a plug of silica gel with a non-polar eluent as a first-pass purification, followed by high-purity chromatography under anhydrous conditions. Always store the final, purified compound under an inert atmosphere (nitrogen or argon).

References
  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
  • Fier, P. S., & Hartwig, J. F. (2013).
  • ResearchGate. (n.d.).
  • University of Münster. (2024). New method for introducing fluorinated components into molecules. Press release. [Link]
  • Hartwig, J. F., & Fier, P. S. (2013).
  • National Institutes of Health. (n.d.).
  • MDPI. (n.d.). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules. [Link]
  • Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. (2016). Crystal Growth & Design. [Link]
  • Extraction of Pyridines into Fluorous Solvents Based on Hydrogen Bond Complex Formation with Carboxylic Acid Receptors. (2007). Analytical Chemistry. [Link]
  • A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield. (2021).
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2025). Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (n.d.). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. [Link]
  • ResearchGate. (n.d.). Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column. [Link]
  • PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. (n.d.). Canadian Journal of Chemistry. [Link]
  • ResearchGate. (n.d.). Extraction of Pyridines into Fluorous Solvents Based on Hydrogen Bond Complex Formation with Carboxylic Acid Receptors. [Link]
  • Orthogonal processing: A new strategy for organic electronics. (n.d.). Chemical Science. [Link]
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.).
  • Fier, P. S., & Hartwig, J. F. (2014).
  • Huang Lab Standard Operating Procedures. (2017). MSU Chemistry. [Link]
  • On-Column Sample Degradation. (2007).
  • Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14. (1960). Journal of Biological Chemistry. [Link]
  • Wikipedia. (n.d.). Pyridine. [Link]
  • An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases. (n.d.). PMC. [Link]
  • Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. (2016). OSTI.GOV. [Link]
  • Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors. (2007). PubMed. [Link]
  • MARLAP Manual Volume II: Chapter 14, Separ
  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025). Preprints.org. [Link]
  • What is best method to remove pyridine from a reaction mixture?. (2014).
  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2025). PubMed. [Link]
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
  • Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex. [Link]
  • Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. (2014). PubMed. [Link]
  • HPLC Column Viridis SFC 2-Ethylpyridine. (n.d.). Analytics-Shop. [Link]
  • On-column degradation gets worse during sequence. (2012).

Sources

Technical Support Center: Stability of the Difluoromethoxy Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and practical protocols regarding the stability of the difluoromethoxy (-OCF₂H) group, particularly under acidic conditions encountered during synthesis and development.

Introduction: The Strategic Role and Latent Instability of the -OCF₂H Group

The strategic incorporation of the difluoromethoxy (-OCF₂H) group has become a cornerstone of modern medicinal chemistry.[1] It is prized as a bioisostere for hydroxyl, thiol, and amine groups, offering a unique combination of moderate lipophilicity, enhanced metabolic stability, and the ability to act as a hydrogen bond donor.[2][3] This C-H bond is polarized by the adjacent fluorine atoms, enabling favorable interactions with biological targets.[3] While generally more robust to oxidative metabolism than a standard methoxy group, its stability under various chemical conditions, especially acidic environments, is a critical parameter that can impact reaction outcomes, purification, and formulation.[1] This guide addresses the most common questions and challenges encountered when handling difluoromethoxy-containing compounds.

Frequently Asked Questions (FAQs)

Q1: How stable is the aromatic difluoromethoxy (Ar-OCF₂H) group under typical acidic conditions?

The Ar-OCF₂H group is generally considered stable under many acidic conditions commonly used in synthetic chemistry, such as the removal of acid-labile protecting groups like the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA).[4][5] However, its stability is not absolute and is highly dependent on the specific acid, temperature, reaction time, and the electronic nature of the aromatic ring. It is more susceptible to cleavage than a simple alkyl ether but more robust than an acetal.

Q2: What is the primary mechanism for the acid-catalyzed degradation of the difluoromethoxy group?

The degradation is believed to proceed through two primary pathways, depending on the conditions:

  • Sɴ1-like Cleavage: The ether oxygen is first protonated by the acid. Subsequent cleavage of the C-O bond can lead to the formation of a phenol and an unstable difluoromethyl cation equivalent, which rapidly decomposes.

  • Difluorocarbene Formation: Under certain conditions, particularly with heat, the protonated ether can eliminate a molecule of phenol to generate difluorocarbene (:CF₂).[6] This highly reactive intermediate can then be trapped by nucleophiles in the reaction mixture, such as water or solvents, leading to formate byproducts or other adducts.[6] The formation of difluorocarbene has been demonstrated by trapping experiments with alkenes to form difluorocyclopropanes.[6]

Q3: What factors significantly influence the stability of the Ar-OCF₂H group?

Several factors can dramatically affect the lability of the difluoromethoxy group:

  • Acid Type: Strong Lewis acids (e.g., BCl₃, BBr₃, AlCl₃) are highly effective at cleaving ether linkages and should be used with extreme caution or avoided entirely. Strong Brønsted acids like HBr and HI are also more aggressive than acids like HCl or TFA.

  • Temperature: Higher temperatures significantly accelerate the rate of decomposition. Reactions should be conducted at the lowest effective temperature.

  • Neighboring Groups: The electronic nature of the substituents on the aromatic ring plays a crucial role. Electron-withdrawing groups can destabilize the C-O bond, making it more prone to cleavage.[7] In one study, a 3-sulfamoyloxy group on an estradiol core was found to be significantly more labile when a 2-difluoromethoxy group was present compared to a 2-methoxy group, an effect attributed to the electron-withdrawing nature of the -OCF₂H group lowering the pKa of the corresponding phenol.[7]

  • Solvent: The choice of solvent can influence stability, particularly if it can act as a nucleophile to trap reactive intermediates.

Q4: Can the difluoromethoxy group be used as a protecting group?

No, the difluoromethoxy group should not be considered a protecting group. A protecting group must be robust under a wide range of conditions and selectively removed under specific, mild conditions.[8][9] The -OCF₂H group is installed as a permanent modification to fine-tune a molecule's properties.[1][10] Its cleavage is typically an undesired side reaction rather than a planned synthetic step.

Troubleshooting Guide: Diagnosing -OCF₂H Instability

This guide addresses common issues encountered during reactions involving difluoromethoxy-containing compounds under acidic conditions.

Problem 1: Unexpected cleavage of the -OCF₂H group during a reaction.
  • Possible Cause A: Acid is too strong. Lewis acids or strong mineral acids may be too harsh.

    • Solution: If possible, switch to a milder acid. For Boc deprotection, consider using HCl in dioxane or formic acid instead of neat TFA. If a strong acid is required, perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) and carefully monitor the reaction for the minimum time necessary.

  • Possible Cause B: Reaction temperature is too high. Thermal energy can promote the elimination pathway leading to difluorocarbene.

    • Solution: Maintain strict temperature control. Run reactions at or below room temperature whenever the kinetics allow.

  • Possible Cause C: Extended reaction time. Prolonged exposure to acidic conditions increases the likelihood of cleavage.

    • Solution: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS) and quench the reaction as soon as the desired transformation is complete.

Problem 2: Low yield and formation of phenolic byproducts.
  • Possible Cause: The primary degradation pathway is active. The presence of the corresponding phenol (Ar-OH) is a tell-tale sign of Ar-OCF₂H cleavage.

    • Solution: Re-evaluate the reaction conditions as described in Problem 1. Additionally, consider if a multi-step approach avoiding acidic conditions is feasible. For example, if attempting to hydrolyze an ester on the same molecule, consider using basic or enzymatic hydrolysis conditions instead of acidic ones.

Workflow for Troubleshooting -OCF₂H Instability

G start Low yield or byproduct (e.g., Ar-OH) detected check_acid Analyze Acid Conditions start->check_acid acid_type Is a strong Lewis acid (BBr₃, AlCl₃) or conc. HBr/HI used? check_acid->acid_type temp Is reaction temperature > 25°C? acid_type->temp No sol_acid ACTION: Switch to milder acid (e.g., TFA, HCl/dioxane) acid_type->sol_acid Yes time Is reaction time prolonged (>12h)? temp->time No sol_temp ACTION: Reduce temperature (e.g., to 0°C) temp->sol_temp Yes sol_time ACTION: Monitor closely and reduce reaction time time->sol_time Yes end Re-run experiment with optimized conditions time->end No sol_acid->end sol_temp->end sol_time->end

Caption: Troubleshooting workflow for -OCF₂H group instability.

Quantitative Data & Experimental Protocols
Data Presentation: Comparative Hydrolysis Rates

The stability of a functional group can be highly context-dependent. In a study on estradiol derivatives, the presence of a 2-OCF₂H group significantly accelerated the hydrolysis of a neighboring 3-sulfamoyloxy group compared to a 2-OCH₃ analogue, highlighting its powerful electron-withdrawing effect.[7]

CompoundSubstituent at C2% Hydrolysis (30 days, RT)Estimated Half-Life (T₁/₂)
10 -OCF₂H92%~10 days
4 -OCH₃31%~60-80 days
Data adapted from Woo et al., 2011.[7] This table illustrates the indirect effect of the -OCF₂H group on the stability of a nearby functional group.
Experimental Protocol: Standard Acid Stability Test

This protocol provides a general method to assess the stability of a novel difluoromethoxy-containing compound to a specific acidic condition.

Objective: To quantify the stability of Compound-OCF₂H in 20% TFA/DCM over 4 hours at room temperature.

Materials:

  • Compound-OCF₂H

  • Internal standard (IS) (e.g., a stable compound with a distinct analytical signal)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • LC-MS or ¹⁹F NMR for analysis

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your Compound-OCF₂H (e.g., 10 mg/mL) and the internal standard (e.g., 1 mg/mL) in DCM.

  • Reaction Setup: In a clean vial, add 100 µL of the Compound-OCF₂H stock solution and 100 µL of the internal standard stock solution.

  • Timepoint Zero (T=0): Withdraw a 20 µL aliquot from the vial. Immediately quench it by adding it to a separate vial containing 200 µL of saturated sodium bicarbonate solution. Add 200 µL of ethyl acetate, vortex, and allow the layers to separate. Analyze the organic layer. This is your T=0 reference sample.

  • Initiate Reaction: To the remaining solution in the reaction vial, add the acidic reagent. For this example, add 250 µL of TFA to the ~200 µL of DCM solution to achieve a final concentration of ~20% TFA v/v (adjust volumes as needed for your specific target concentration). Start a timer.

  • Timepoint Sampling: At specified intervals (e.g., T=1h, 2h, 4h), withdraw 20 µL aliquots and quench them immediately as described in Step 3.

  • Sample Analysis: Analyze all quenched samples (T=0, 1h, 2h, 4h) by LC-MS.

  • Data Interpretation: Calculate the ratio of the peak area of Compound-OCF₂H to the peak area of the internal standard for each time point. Compare these ratios to the T=0 sample to determine the percentage of the compound remaining over time. Also, monitor for the appearance of the corresponding phenol byproduct (Ar-OH).

Proposed Acid-Catalyzed Decomposition Mechanism

G cluster_0 Acid-Catalyzed Hydrolysis of Ar-OCF₂H A Ar-O-CF₂H B [Ar-O(H)-CF₂H]⁺ A->B + H⁺ B->A - H⁺ C Ar-OH B->C - [:CF₂] - H⁺ (Pathway 1) D [:CF₂] B->D - ArOH (Pathway 2) E HCOOH + 2HF D->E + 2H₂O

Sources

stability of the difluoromethoxy group under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Stability and Reactivity Under Basic Conditions

Welcome to the technical support center for scientists and drug development professionals. This guide is designed to provide in-depth insights and practical troubleshooting advice for experiments involving the difluoromethoxy (-OCF2H) group, focusing specifically on its stability and behavior in the presence of bases. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven observations to help you navigate the nuances of working with this increasingly important functional group.

Frequently Asked Questions (FAQs): Understanding the Fundamentals

This section addresses the core principles governing the stability of the difluoromethoxy group.

Q1: What is the general stability of the difluoromethoxy (-OCF2H) group under basic conditions?

The difluoromethoxy group is generally considered a robust and metabolically stable functional group, largely due to the high strength of the carbon-fluorine (C-F) bond.[1][2] It is often used in medicinal chemistry as a bioisostere for the methoxy (-OCH3) group to block metabolic O-demethylation, thereby increasing a drug's half-life.[3][4]

However, its stability under basic conditions is not absolute and is highly dependent on the specific base, solvent, temperature, and molecular context. The key feature influencing its reactivity is the C-H bond, which is acidified by the two adjacent electron-withdrawing fluorine atoms.[5] This makes the proton susceptible to abstraction by a sufficiently strong base.

Q2: How does the stability of -OCF2H compare to the methoxy (-OCH3) and trifluoromethoxy (-OCF3) groups?

The stability profile of the -OCF2H group is unique compared to its common analogs:

  • vs. -OCH3 (Methoxy group): The -OCF2H group is significantly more stable towards oxidative metabolism.[3][4] However, it can be more susceptible to base-mediated decomposition under certain conditions due to the acidic C-H proton, a liability the -OCH3 group lacks.

  • vs. -OCF3 (Trifluoromethoxy group): The -OCF3 group is exceptionally stable under both acidic and basic conditions due to the lack of a C-H bond and the strength of the C-F bonds.[6] While the -OCF2H group shares the high metabolic stability conferred by the C-F bonds, its acidic proton makes it inherently more reactive towards strong bases than the -OCF3 group.

Q3: What is the primary decomposition pathway for the -OCF2H group under basic conditions?

The most common decomposition pathway is initiated by the deprotonation of the difluoromethyl proton by a base. The resulting anion is unstable and can rapidly eliminate a fluoride ion (α-elimination) to generate a highly reactive difluorocarbene (:CF2) intermediate.

This property is, in fact, exploited synthetically. Reagents like difluoromethyl triflate (HCF2OTf) are used to O-difluoromethylate phenols under basic conditions (e.g., KOH). The base deprotonates the HCF2OTf, which then generates difluorocarbene that is trapped by the phenoxide.[7] While useful for synthesis, this same reactivity can lead to the undesired decomposition of a molecule already containing an -OCF2H group if exposed to strong bases.

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides solutions to specific problems you may encounter in the lab.

Problem 1: I am observing significant decomposition of my difluoromethoxy-containing compound during a base-mediated reaction.

Plausible Cause: You are likely using a base that is strong enough to deprotonate the -OCF2H group, leading to α-elimination and subsequent decomposition or side reactions. The generated difluorocarbene can react with nucleophiles in the mixture, including water, leading to formate and fluoride ions.[7]

Troubleshooting Workflow:

G start Decomposition Observed with Base base Is the base strong? (e.g., n-BuLi, LDA, t-BuOK) start->base time Is the reaction time long? temp Is the reaction run at elevated temperature? base->temp Yes mild_base SOLUTION: Switch to a milder base (e.g., K2CO3, Cs2CO3, DBU, DIPEA) base->mild_base Yes lower_temp SOLUTION: Lower the reaction temperature (e.g., 0 °C to -78 °C) temp->lower_temp Yes temp->time No resolution Problem Resolved mild_base->resolution lower_temp->resolution shorter_time SOLUTION: Reduce reaction time. Monitor by TLC/LCMS. time->shorter_time Yes solvent Consider solvent effects. Aprotic solvents may enhance base strength. time->solvent No shorter_time->resolution solvent->resolution

Caption: Troubleshooting workflow for -OCF2H decomposition.

Detailed Solutions:

  • Re-evaluate Your Choice of Base: Strong bases like organolithiums (n-BuLi), lithium amides (LDA), and potassium tert-butoxide (t-BuOK) are often incompatible with the -OCF2H group. Switch to milder inorganic bases (K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (DBU, DIPEA).

  • Lower the Temperature: The rate of deprotonation and subsequent decomposition is highly temperature-dependent. Running your reaction at 0 °C, -20 °C, or even -78 °C can often completely suppress the decomposition pathway.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LCMS and quench it as soon as the desired transformation is complete to minimize the exposure time of your compound to the basic conditions.

Problem 2: The sulfamate (or another leaving group) adjacent to my aryl-OCF2H group is unexpectedly hydrolyzing under mild basic or even neutral conditions.

Plausible Cause: The difluoromethoxy group is strongly electron-withdrawing. This can increase the electrophilicity of adjacent positions on an aromatic ring, making attached functional groups more susceptible to nucleophilic attack or hydrolysis. Furthermore, the ability of the -OCF2H group to act as a hydrogen bond donor might facilitate hydrolysis through neighboring group participation.[3]

A study on 2-difluoromethoxy-3-sulfamoyloxyestratriene derivatives demonstrated that the sulfamate group was significantly more labile to hydrolysis compared to its 2-methoxy analog, cleaving even under the mild conditions of a sodium borohydride reduction.[3]

Mechanism of Accelerated Hydrolysis:

G cluster_0 Neighboring Group Participation (Water-Assisted) Ar-OCF2H Aryl-OCF₂H Intermediate Transition State Ar-OCF2H->Intermediate H-bond assists LG Leaving Group (e.g., Sulfamate) LG->Intermediate H2O H₂O H2O->Intermediate Nucleophilic attack Product Ar-OH + H-LG Intermediate->Product

Caption: Potential water-assisted hydrolysis mechanism.

Solutions:

  • Use Anhydrous Conditions: If water is the nucleophile, performing the reaction under strictly anhydrous conditions can prevent this side reaction.

  • Protect the Labile Group: If possible, consider using a protecting group for the labile functionality that is stable to the reaction conditions and can be removed orthogonally.

  • Modify the Synthetic Route: Change the order of steps. Introduce the labile group after the step requiring basic conditions.

Protocols and Data

Table 1: General Compatibility of the -OCF2H Group with Common Bases
Base ClassExamplesCompatibilityRecommended Conditions & Notes
Strongly Basic Organometallics n-BuLi, s-BuLi, LDAVery Poor Avoid. Rapid deprotonation and decomposition is expected, even at low temperatures.
Alkoxides NaOMe, KOtBuPoor to Moderate Generally avoid. KOtBu is a very strong base. Use with extreme caution at low temperatures (-78 °C) and for short durations only.
Hydroxides NaOH, KOH, LiOHModerate to Good Highly dependent on concentration and temperature. Used in synthesis of Ar-OCF₂H, but can cause decomposition on existing groups over time or at high temp.[1][7]
Carbonates K₂CO₃, Cs₂CO₃, Na₂CO₃Good Generally safe for most applications. These are the preferred bases for reactions like alkylations or SNAr.
Amines Triethylamine (TEA), DIPEAExcellent Non-nucleophilic and not basic enough to deprotonate -OCF₂H. Ideal for acid scavenging.
Amidines/Guanidines DBU, TBDGood Strong, non-nucleophilic bases. Generally compatible, but test on a small scale if prolonged heating is required.
Hydrides NaH, KHPoor Very strong bases. High risk of decomposition. Use carbonates or other milder bases if possible.
Protocol: General Test for the Stability of an Ar-OCF₂H Compound to a Base

This protocol allows you to quickly assess the stability of your compound under proposed reaction conditions.

  • Setup: In three separate vials, dissolve a small amount (e.g., 5 mg) of your Ar-OCF₂H compound in the chosen reaction solvent (e.g., 1 mL DMF).

  • Controls & Test:

    • Vial 1 (Negative Control): Add no base.

    • Vial 2 (Proposed Conditions): Add the desired equivalents of your chosen base (e.g., K₂CO₃).

    • Vial 3 (Forced Degradation): Add a strong base known to cause decomposition (e.g., KOtBu). This confirms that decomposition is observable by your analytical method.

  • Reaction: Stir all three vials at the intended reaction temperature (e.g., 80 °C).

  • Monitoring: After a set time (e.g., 1 hour, 4 hours, 24 hours), take an aliquot from each vial, quench with dilute acid (e.g., 1M HCl), and extract with a suitable organic solvent (e.g., EtOAc).

  • Analysis: Analyze the organic extracts by LCMS and ¹⁹F NMR.

    • LCMS: Look for the disappearance of your starting material peak and the appearance of new peaks in Vials 2 and 3.

    • ¹⁹F NMR: The disappearance of the characteristic triplet or doublet of doublets for the -OCF₂H group is a definitive indicator of decomposition.

References

  • Hu, J., et al. (2011). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
  • Carroll, V. et al. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate.
  • Tota, A., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health (PMC).
  • Zafrani, Y., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health.
  • Pucher, N., et al. (2017). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health.
  • Dalvit, C., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Hartwig, J. F., et al. (2014). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. National Institutes of Health (PMC).
  • Szymczak, N. K., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society.
  • Melanson, J. A., et al. (2017). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry.
  • ResearchGate. (2019). The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions. ResearchGate.

Sources

dealing with low reactivity of 2-(Difluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Chemical Research

I am commencing my investigation into the chemical properties of 2-(Difluoromethoxy)pyridin-4-amine. I'm focusing on reactivity drivers like pKa and electronic influences. I plan to use Google searches as my primary research tool.

Analyzing Reactivity and Reactions

I've been using Google to research the chemical behavior of this compound, paying close attention to its pKa and the electronic effects. I'm also looking into common reaction types, challenges, and solutions. I'm focusing on reaction conditions, catalysts, and reagents, as well as documented challenges. The plan is to create organized technical support content with a logical structure.

Planning Content Architecture

I am now structuring the technical support content. I intend to build a logical framework that begins with an overview of reactivity challenges, and progresses into detailed FAQ and troubleshooting sections. For each question, I plan to synthesize information to elucidate chemical principles and provide experimental adjustments.

preventing decomposition of 2-(Difluoromethoxy)pyridin-4-amine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Starting Chemical Research

I am now initiating focused Google searches to delve into the chemical characteristics of 2-(Difluoromethoxy)pyridin-4-amine. I'm prioritizing comprehensive data on its stability, likely reaction pathways, and specifically, degradation methods to gain a deeper understanding.

Analyzing Search Results

I've initiated focused Google searches to understand this compound and its behavior. My goal is to extract common research challenges to create a helpful FAQ. Now, I am structuring the content logically, starting with stability basics and moving to Q&A sections about decomposition triggers, such as pH, temperature, and reagent choices. I aim to answer each question thoroughly, including chemical principles and references, with step-by-step protocols. I will also incorporate tables and Graphviz diagrams.

Gathering Compound Data

I'm now starting with targeted Google searches to focus on this compound, prioritizing its degradation pathways and preventative methods. Next, I will shift to synthesizing the gathered information. My goal is to structure a logical flow and address specific questions about reaction conditions that lead to decomposition, such as pH, temperature, and reagent choices, always citing sources.

analytical methods for detecting impurities in 2-(Difluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Impurity Investigation

I'm starting with broad Google searches to identify analytical techniques for impurity detection in 2-(Difluoromethoxy)pyridin-4-amine. I'm focusing on common impurities and established analytical methods. I will initially prioritize methods that are commonly used in the industry for similar compounds, such as HPLC or GC-MS. My next step will be to explore and evaluate analytical approaches in-depth.

Refining Analytical Strategy

I'm now diving into the specifics of impurity detection in this compound. I'll structure a technical support center logically, beginning with the importance of impurity profiling. Detailed sections on each analytical technique will follow. I'm focusing on question-and-answer troubleshooting guides, tackling challenges like peak tailing in HPLC. My focus is on synthesizing findings to establish causality in experimental choices.

Structuring the Technical Guide

I'm expanding my Google searches to include regulatory guidelines for impurity detection, aiming to build a robust technical support guide. The Q&A troubleshooting sections will be expanded to encompass peak tailing and resolution challenges, building on a foundation of impurity profiling. My goal is to ground all the experimental choices within scientific principles. I will establish self-validating protocols with quantitative data presentation.

Navigating the Nuances of 2-(Difluoromethoxy)pyridin-4-amine: A Technical Support Guide for Reaction Workup Procedures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Difluoromethoxy)pyridin-4-amine. This guide is designed to provide in-depth, practical advice on the workup procedures for reactions involving this increasingly important building block. My aim is to move beyond generic protocols and offer a troubleshooting-focused narrative grounded in the specific chemical properties of this molecule, ensuring both scientific integrity and field-proven insights.

The introduction of the difluoromethoxy (-OCF₂H) group onto a pyridine ring significantly alters its electronic properties, presenting unique challenges and opportunities during reaction workup and purification. This guide will equip you with the knowledge to navigate these complexities effectively.

Understanding the Core Chemistry: The Impact of the Difluoromethoxy Group

The defining feature of this compound is the strong electron-withdrawing nature of the difluoromethoxy group. This has a profound impact on the basicity of the pyridine nitrogen.

Key Physicochemical Properties:

PropertyValue/DescriptionImplication for Workup
pKa ~4.9The pyridine nitrogen is significantly less basic than in simple aminopyridines. This necessitates careful pH control during acid-base extractions.
Solubility Limited aqueous solubility; soluble in polar aprotic solvents (e.g., DMSO) and moderately soluble in ethanol.Affects the choice of solvents for reaction, extraction, and crystallization.
Stability Moderately thermally stable (up to ~190°C). The difluoromethoxy group can be sensitive to hydrolysis under certain conditions.Care must be taken to avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the workup of reactions involving this compound in a question-and-answer format.

Extraction & Phase Separation

Q1: I'm having trouble extracting my product into the organic layer after an acidic wash. What's going wrong?

A1: This is a classic issue stemming from the reduced basicity of the pyridine nitrogen. With a pKa of approximately 4.9, a standard 1M HCl wash (pH 0) will fully protonate your compound, rendering it highly water-soluble.

Troubleshooting Steps:

  • pH Adjustment is Key: After your acidic wash to remove basic impurities, you must carefully adjust the pH of the aqueous layer to be well above the pKa of your product to ensure it is in its freebase form. A pH of 7-8 is often insufficient. Aim for a pH of 9-10 by adding a suitable base like saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) solution. Always check the pH with a pH strip.

  • Choice of Base: For sensitive substrates, a milder base like sodium bicarbonate is preferable to strong bases like NaOH, which could potentially hydrolyze the difluoromethoxy group or other functional groups in your molecule.

  • Salting Out: If your product has some residual water solubility even in its freebase form, adding brine (saturated NaCl solution) to the aqueous layer before extraction can decrease its polarity and drive your compound into the organic phase. This is known as the "salting out" effect.

  • Solvent Selection: Ensure your extraction solvent is appropriate. While ethyl acetate is common, for more polar products, a solvent like dichloromethane (DCM) might be more effective.

Q2: I've formed an emulsion during my liquid-liquid extraction. How can I break it?

A2: Emulsions are common when dealing with amine-containing compounds, which can act as surfactants.

Troubleshooting Steps:

  • Patience and Brine: Allow the mixture to stand for a while. Often, emulsions will break on their own. Adding a small amount of brine can help by increasing the ionic strength of the aqueous phase.

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsified layer.

  • Solvent Addition: Adding a small amount of a different organic solvent (e.g., a small volume of THF to an ethyl acetate extraction) can sometimes alter the interfacial tension and break the emulsion.

Purification & Byproduct Removal

Q3: I'm seeing a significant amount of a byproduct that I suspect is the result of hydrolysis of the difluoromethoxy group. How can I avoid this and remove it?

A3: While the difluoromethoxy group is generally more stable than a trichloromethoxy group, it is not completely inert, especially under harsh acidic or basic conditions, which can lead to the formation of the corresponding pyridone.

Troubleshooting Steps to Prevent Hydrolysis:

  • Mind the pH and Temperature: Avoid prolonged exposure to strong acids or bases, particularly at elevated temperatures during workup. If a basic wash is necessary, use a milder base like NaHCO₃ and keep the contact time to a minimum.

  • Anhydrous Conditions: If your reaction is sensitive to water, ensure all solvents and reagents are dry.

Removal of the Pyridone Byproduct:

  • Chromatography: The pyridone byproduct is typically more polar than the desired product. Flash column chromatography on silica gel is usually effective for separation. A gradient elution with a solvent system like ethyl acetate in hexanes or DCM in methanol is a good starting point.

  • Acidic Extraction: The pyridone is significantly less basic than your aminopyridine product. A carefully controlled acidic wash at a pH just below the pKa of your product (e.g., pH 4-4.5) might selectively protonate and extract your desired compound into the aqueous layer, leaving the less basic pyridone in the organic layer. This is an advanced technique and requires careful pH monitoring.

Q4: My column chromatography separation is poor, with significant tailing of my product.

A4: The basicity of the amino and pyridine functionalities can lead to strong interactions with the acidic silica gel, causing tailing.

Troubleshooting Steps:

  • Basified Silica: Prepare a slurry of silica gel with a solvent containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonium hydroxide in your eluent system. This will neutralize the acidic sites on the silica and improve the peak shape.

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. Reversed-phase chromatography (C18) is also an excellent option, particularly for less polar compounds.

  • Solvent System Optimization: Experiment with different solvent systems. Adding a small amount of a more polar solvent like methanol to your eluent can sometimes improve peak shape by competing with your compound for binding sites on the silica.

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow for a standard workup and a troubleshooting workflow for common issues.

Workup_Workflow cluster_0 Post-Reaction Workup cluster_1 Purification A Reaction Mixture B Quench Reaction (e.g., with water or sat. NH4Cl) A->B C Liquid-Liquid Extraction (e.g., EtOAc & Water/Brine) B->C D Separate Layers C->D E Wash Organic Layer (e.g., with Brine) D->E F Dry Organic Layer (e.g., over Na2SO4 or MgSO4) E->F G Filter and Concentrate F->G H Crude Product G->H I Column Chromatography (Silica Gel) H->I J Crystallization H->J Alternative K Pure Product I->K J->K

Caption: A general workflow for the workup and purification of reactions involving this compound.

Troubleshooting_Workflow rect_node rect_node Start Problem During Workup Emulsion Emulsion Formed? Start->Emulsion Extraction Poor Extraction into Organic Layer? Emulsion->Extraction No BreakEmulsion Break Emulsion: 1. Add Brine 2. Filter through Celite® 3. Gentle Agitation Emulsion->BreakEmulsion Yes Purity Impure Product Post-Extraction? Extraction->Purity No AdjustpH Adjust Aqueous pH to 9-10 with NaHCO3 or dilute NaOH Extraction->AdjustpH Yes Chromatography Purify by Column Chromatography Purity->Chromatography Yes End Proceed to Next Step Purity->End No BreakEmulsion->Extraction SaltOut Add Brine to 'Salt Out' Product AdjustpH->SaltOut D D SaltOut->D Extract Tailing Tailing on Silica Gel? Chromatography->Tailing BasifySilica Use Basified Silica (1-2% Et3N in eluent) Tailing->BasifySilica Yes Tailing->End No BasifySilica->End

Caption: A troubleshooting decision tree for common workup issues.

Detailed Protocols

Protocol 1: Standard Acid-Base Extraction for a Suzuki Coupling Reaction

This protocol assumes the reaction has been run in a solvent like dioxane/water and the desired product is a neutral or weakly basic N-aryl derivative of this compound.

Materials:

  • Reaction mixture

  • Ethyl acetate (EtOAc)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite®

Procedure:

  • Cool and Dilute: Cool the reaction mixture to room temperature. Dilute with ethyl acetate.

  • Filter Catalyst: Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Initial Water Wash: Transfer the filtrate to a separatory funnel and wash with deionized water to remove the bulk of water-soluble reagents.

  • Acidic Wash (Optional): To remove any highly basic impurities, wash the organic layer with 1M HCl. Note: Your product may partition into the aqueous layer. If this is a concern, proceed to step 5.

  • Neutralization and Extraction:

    • If an acidic wash was performed, carefully add saturated NaHCO₃ solution to the combined aqueous layers until the pH is ~9-10 (check with pH paper).

    • Extract the now basic aqueous layer three times with ethyl acetate.

    • If no acidic wash was performed, wash the organic layer from step 3 with saturated NaHCO₃ solution.

  • Brine Wash: Combine all organic layers and wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Protocol 2: Purification by Column Chromatography with a Basic Modifier

This protocol is for the purification of a product that exhibits significant tailing on silica gel.

Materials:

  • Crude product

  • Silica gel (for flash chromatography)

  • Hexanes (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (Et₃N)

Procedure:

  • Prepare the Eluent: Prepare your desired eluent system (e.g., 20% ethyl acetate in hexanes). Add triethylamine to the eluent to a final concentration of 1% v/v.

  • Pack the Column: Pack the chromatography column with silica gel using the basified eluent.

  • Load the Sample: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Adsorb it onto a small amount of silica gel, dry it, and load the dried powder onto the top of the column. Alternatively, load the solution directly onto the column.

  • Elute the Column: Run the column with the basified eluent, collecting fractions and monitoring by TLC.

  • Analyze Fractions: Combine the fractions containing the pure product.

  • Remove Solvent and Triethylamine: Concentrate the combined fractions under reduced pressure. The triethylamine is volatile and will be removed during this process. For final traces, the product can be co-evaporated with a solvent like dichloromethane.

Concluding Remarks

Working with this compound requires a thoughtful approach to reaction workup, moving beyond rote application of standard procedures. By understanding the electronic impact of the difluoromethoxy group and anticipating its influence on the molecule's physicochemical properties, you can design robust and efficient purification strategies. This guide provides a starting point for troubleshooting common issues, but as with all research, careful observation and methodical optimization will be your most valuable tools.

References

  • This guide synthesizes information from a variety of chemical supplier technical data sheets and general principles of organic chemistry.

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-(Difluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions involving 2-(Difluoromethoxy)pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and succeed in your synthetic endeavors.

Introduction: The Challenge of a Unique Substrate

This compound presents a unique set of challenges in cross-coupling reactions. The presence of the electron-donating amine group and the electron-withdrawing, sterically demanding difluoromethoxy group, combined with the coordinating nitrogen atom of the pyridine ring, significantly influences the substrate's reactivity. Catalyst inhibition, low yields, and undesired side reactions are common hurdles. This guide provides a structured approach to overcoming these challenges through rational catalyst selection and methodical optimization.

Troubleshooting Guide: Addressing Common Experimental Failures

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low to No Product Formation

You've set up your Suzuki-Miyaura coupling reaction with a standard palladium catalyst, but the reaction shows minimal conversion.

Potential Causes & Solutions:

  • Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal center of the catalyst, leading to catalyst deactivation.

    • Solution: Employ sterically hindered and electron-rich phosphine ligands. These ligands can help to prevent the pyridine from binding too tightly to the metal center and promote the desired catalytic cycle. Consider ligands such as XPhos, SPhos, or RuPhos.

  • Insufficient Catalyst Activity: The C-F bonds of the difluoromethoxy group can be susceptible to oxidative addition with highly active catalysts, leading to catalyst decomposition. Conversely, a catalyst that is not active enough may fail to overcome the activation energy of the desired C-N or C-C bond formation.

    • Solution: A careful balance is required. Start with a versatile and robust catalyst system like Pd(OAc)₂ with a biarylphosphine ligand. If the reaction is sluggish, consider switching to a more active pre-catalyst, such as a G3 or G4 palladacycle.

  • Incorrect Base Selection: The choice of base is critical. An inappropriate base can lead to substrate decomposition or may not be strong enough to facilitate the transmetalation step effectively.

    • Solution: For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are often a good starting point. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are typically required. Always ensure the base is finely ground and anhydrous.

Experimental Protocol: Screening for Optimal Suzuki Coupling Conditions

  • Setup: In a glovebox, add this compound (1.0 equiv), your boronic acid partner (1.2 equiv), and the chosen base (2.0 equiv) to a reaction vial.

  • Catalyst Loading: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4 mol %).

  • Solvent: Add the anhydrous solvent (e.g., 1,4-dioxane or toluene, 0.1 M).

  • Reaction: Seal the vial and heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.

Issue 2: Observation of Significant Side Products

Your reaction is proceeding, but you are observing the formation of significant byproducts, such as homocoupling of the boronic acid or protodeboronation.

Potential Causes & Solutions:

  • Slow Reductive Elimination: The final step of the catalytic cycle, reductive elimination, can be slow, allowing for side reactions to occur.

    • Solution: The ligand choice is paramount here. Electron-rich and sterically bulky ligands can accelerate reductive elimination. Experiment with different ligand classes, such as Josiphos or Buchwald's biarylphosphine ligands.

  • Presence of Water or Oxygen: Trace amounts of water can lead to protodeboronation of the boronic acid, while oxygen can lead to catalyst decomposition and promote homocoupling.

    • Solution: Ensure all reagents and solvents are rigorously dried and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Using freshly distilled solvents and sparging them with an inert gas can be beneficial.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the fundamental principles of catalyst selection for this substrate.

Q1: What are the primary factors to consider when selecting a catalyst system for this compound?

A1: The selection process should be guided by three main considerations:

  • The Nature of the Cross-Coupling Reaction: Different reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) have distinct mechanistic requirements for the catalyst.

  • The Electronic Properties of the Substrate: The electron-donating amine and electron-withdrawing difluoromethoxy group create a complex electronic environment that influences the rates of oxidative addition and reductive elimination.

  • Steric Hindrance: The difluoromethoxy group presents a significant steric challenge that must be accommodated by the ligand.

Q2: How does the difluoromethoxy group impact the reactivity of the pyridine ring?

A2: The -OCF₂H group is strongly electron-withdrawing due to the electronegativity of the fluorine atoms. This has two major effects:

  • It makes the C-X bond (where X is a leaving group like Br or I) more susceptible to oxidative addition.

  • It can also influence the pKa of the pyridine nitrogen, potentially altering its coordinating ability.

Q3: When should I consider using a nickel catalyst instead of a palladium catalyst?

A3: Nickel catalysts can be a cost-effective alternative to palladium and can sometimes offer complementary reactivity. Consider a nickel catalyst system, such as NiCl₂(dme) with a phosphine or N-heterocyclic carbene (NHC) ligand, under the following circumstances:

  • When palladium-based systems have failed to provide satisfactory results.

  • For reactions involving less reactive coupling partners.

  • When exploring alternative reaction pathways, as nickel can sometimes favor different mechanisms.

Data & Diagrams

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions

Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃XPhos or SPhosK₂CO₃ or Cs₂CO₃1,4-Dioxane/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂RuPhos or BrettPhosNaOtBu or LHMDSToluene or THF90-120
Sonogashira Pd(PPh₃)₂Cl₂PPh₃Et₃NTHF or DMF25-60

Diagram 1: General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Active Catalyst Intermediate_1 R¹-Pd(II)L_n-X Pd(0)L_n->Intermediate_1 Oxidative Addition Oxidative_Addition Oxidative Addition (R¹-X) Transmetalation Transmetalation (R²-B(OR)₂ + Base) Reductive_Elimination Reductive Elimination Product R¹-R² Product Intermediate_2 R¹-Pd(II)L_n-R² Intermediate_1->Intermediate_2 Transmetalation Intermediate_2->Pd(0)L_n Reductive Elimination Intermediate_2->Product

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Decision Workflow for Catalyst Selection

Catalyst_Selection_Workflow Start Start: Define Cross-Coupling Reaction Reaction_Type Identify Reaction Type (Suzuki, Buchwald, etc.) Start->Reaction_Type Initial_Screen Select Initial Catalyst System (See Table 1) Reaction_Type->Initial_Screen Run_Reaction Run Small-Scale Test Reaction Initial_Screen->Run_Reaction Analyze_Results Analyze Results (LC-MS, NMR) Run_Reaction->Analyze_Results Decision Sufficient Yield? Analyze_Results->Decision Optimize Optimize Conditions (Ligand, Base, Solvent, Temp.) Decision->Optimize No End Scale-Up Reaction Decision->End Yes Optimize->Run_Reaction

Caption: A decision-making workflow for selecting and optimizing a catalyst system.

References

  • Title: Cross-Coupling Reactions: A Practical Guide Source: Royal Society of Chemistry URL:[Link]
  • Title: Buchwald-Hartwig Amination Source: Organic Chemistry Portal URL:[Link]
  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]

solvent effects on the reactivity of 2-(Difluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Reactivity Assessment

I'm starting with broad Google searches to learn about 2-(Difluoromethoxy)pyridin-4-amine reactivity. My focus is on solvent effects and how they shape the chemical behavior of this compound. I aim to build a strong foundation of knowledge before diving deeper.

Analyzing Solvent Effects

I'm now analyzing search results to determine the impact of solvent polarity, proticity, and coordinating ability on reaction outcomes. I'm focusing on nucleophilic aromatic substitution, cross-coupling, and amide bond formation. I'm actively seeking experimental data, troubleshooting tips, and established protocols.

Expanding Investigation Scope

I'm now expanding my search to encompass the reactivity of this compound in common organic reactions, specifically looking at how solvents influence outcomes in nucleophilic aromatic substitution, cross-coupling, and amide bond formation. I'm focusing on specific experimental data and established protocols. Next, I'll structure information into a question-and-answer format for technical support.

managing moisture sensitivity in 2-(Difluoromethoxy)pyridin-4-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Starting Chemical Research

I am now delving into the chemical properties of 2-(Difluoromethoxy)pyridin-4-amine. My initial focus is on gathering information through comprehensive Google searches. I'm prioritizing its reactivity, moisture sensitivity, and potential side reactions. I will use this knowledge as the basis for my project.

Gathering Research & Structuring

I'm now expanding my search for established protocols and reaction conditions for this compound, with a strong emphasis on anhydrous techniques. Simultaneously, I'm structuring the technical support center, planning a logical flow from FAQs to in-depth guides. My focus is on issues such as low yield and side product formation. I'm now outlining content, including experimental choices.

Analyzing Experimental Protocols

I'm now focusing on synthesizing the research. I am writing detailed content for FAQs and troubleshooting, emphasizing mechanistic explanations for the compound's moisture sensitivity and anhydrous reaction setups. I'm also including quantitative data tables and creating Graphviz diagrams to visualize experimental workflows.

Validation & Comparative

A Senior Application Scientist's Guide to 2-(Difluoromethoxy)pyridin-4-amine vs. 2-methoxypyridin-4-amine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Drug Development Professionals

In the landscape of modern medicinal chemistry, the 2-aminopyridine scaffold is a celebrated building block, serving as the core of numerous pharmacologically active agents.[1] The strategic functionalization of this privileged structure is paramount for fine-tuning a molecule's physicochemical properties, reactivity, and ultimate biological activity. This guide provides an in-depth comparison of two critical analogues: 2-(Difluoromethoxy)pyridin-4-amine and its more conventional counterpart, 2-methoxypyridin-4-amine.

We will dissect the nuanced, yet profound, impact of substituting a classic methoxy group with a difluoromethoxy moiety. This seemingly subtle change—replacing two hydrogen atoms with fluorine—initiates a cascade of effects, influencing everything from synthetic accessibility and reaction dynamics to metabolic stability and target engagement. For the discerning researcher, understanding these differences is key to making informed decisions in the design and synthesis of next-generation therapeutics.

Physicochemical Properties: The Foundational Impact of Fluorination

The introduction of fluorine atoms imparts a unique electronic and steric signature to the molecule. The difluoromethoxy group (-OCF₂H) is not merely a fluorinated version of the methoxy group (-OCH₃); it is a distinct functional entity with a profoundly different character.

The most striking distinctions lie in lipophilicity and hydrogen bonding potential. The difluoromethoxy group significantly increases the molecule's lipophilicity, a critical parameter governing its absorption, distribution, metabolism, and excretion (ADME) profile.[2] Furthermore, the electron-withdrawing nature of the fluorine atoms polarizes the adjacent C-H bond, enabling it to act as a weak hydrogen bond donor.[2] This capability is entirely absent in the methoxy group and can introduce novel, beneficial interactions with biological targets.

Property2-methoxypyridin-4-amineThis compoundCausality and Implication
Molecular Formula C₆H₈N₂O[3]C₆H₆F₂N₂O[4]The addition of two fluorine atoms in place of two hydrogens.
Molecular Weight 124.14 g/mol [3][5]160.12 g/mol [4][6]Increased mass may slightly impact diffusion but is a minor factor in biological activity.
logP (Calculated) ~0.7~1.1The -OCF₂H group is more lipophilic than -OCH₃, which can enhance membrane permeability.[2]
Hydrogen Bonding Acceptor only (O, N atoms)Acceptor (O, N atoms) & Donor (C-H in OCF₂H )[2]The ability to act as an H-bond donor provides opportunities for new target interactions.
Electronic Effect Moderately electron-donatingModerately electron-withdrawing[7]Influences the nucleophilicity of the 4-amino group and the overall reactivity of the pyridine ring.

A Tale of Two Syntheses: Accessibility and Complexity

The synthetic route to a building block is a primary consideration for its practical application, impacting cost, scalability, and time. Here, the two compounds present a clear trade-off between simplicity and functionality.

Synthesis of 2-methoxypyridin-4-amine is typically straightforward, often achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. A common and efficient method involves treating an inexpensive, commercially available chloropyridine precursor with sodium methoxide.[8]

Synthesis of this compound , conversely, is more challenging. The introduction of the difluoromethoxy group often requires specialized reagents and multi-step sequences. One plausible approach involves the difluoromethylation of a corresponding pyridone precursor, followed by amination.

SynthesisComparison cluster_methoxy 2-methoxypyridin-4-amine Synthesis cluster_difluoro This compound Synthesis M_Start 4-Chloropyridin-2-amine M_Reagent + Sodium Methoxide (Nucleophilic Aromatic Substitution) M_Start->M_Reagent Simple, high yield M_Product 2-methoxypyridin-4-amine M_Reagent->M_Product D_Start Substituted Pyridone Precursor D_Step1 + Difluoromethylating Agent (e.g., TMSCF₂Br, ClCHF₂) D_Start->D_Step1 Multi-step D_Intermediate 2-(Difluoromethoxy)pyridone D_Step1->D_Intermediate D_Step2 Amination Sequence (e.g., Nitration -> Reduction) D_Intermediate->D_Step2 Functional group interconversion D_Product This compound D_Step2->D_Product ReactivityLogic Substituent Substituent at C2-position Methoxy -OCH₃ (Electron Donating) Substituent->Methoxy Choice 1 Difluoro -OCF₂H (Electron Withdrawing) Substituent->Difluoro Choice 2 Amine_M 4-Amino Group: Higher Nucleophilicity Methoxy->Amine_M Effect Amine_D 4-Amino Group: Lower Nucleophilicity Difluoro->Amine_D Effect Conditions_M N-Arylation Conditions: Milder Temp, Weaker Base Amine_M->Conditions_M Requirement Conditions_D N-Arylation Conditions: Higher Temp, Stronger Base Amine_D->Conditions_D Requirement MedChemDecision Start Design Goal: Synthesize a 2-Aminopyridine-based Drug Candidate Choice Choose C2-Substituent Start->Choice Methoxy Use 2-methoxypyridin-4-amine Choice->Methoxy Priority: Speed, Cost Difluoro Use this compound Choice->Difluoro Priority: Stability, Potency Pros_M Pros: - Easier Synthesis - Faster Coupling Reactions Methoxy->Pros_M Cons_M Cons: - Metabolic Liability (O-demethylation) - No H-bond Donor Capability Methoxy->Cons_M Pros_D Pros: - High Metabolic Stability - H-bond Donor Potential - Modulates Lipophilicity Difluoro->Pros_D Cons_D Cons: - Challenging Synthesis - Harsher Coupling Conditions Difluoro->Cons_D

Sources

A Comparative Analysis of the Reactivity of 2-(Difluoromethoxy)pyridin-4-amine in Relation to Other Aminopyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile reactivity and ability to engage in crucial hydrogen bonding interactions have cemented its place in the chemist's toolbox. Among the vast array of substituted pyridines, aminopyridines are of particular interest due to their prevalence in bioactive molecules. This guide provides an in-depth comparison of the reactivity of 2-(Difluoromethoxy)pyridin-4-amine with other key aminopyridine analogs, offering experimental insights and data-driven analysis to inform synthetic strategy and library design.

The Influence of the Difluoromethoxy Group: An Electronic Perspective

The introduction of a difluoromethoxy (-OCF₂H) group at the 2-position of the 4-aminopyridine core profoundly alters its electronic properties and, consequently, its reactivity. Unlike a simple methoxy group which acts as a strong electron-donating group through resonance, the difluoromethoxy group exhibits a more complex electronic profile. The two fluorine atoms are powerful sigma-electron withdrawing groups, which significantly reduces the electron-donating ability of the oxygen atom. This inductive effect deactivates the pyridine ring towards electrophilic aromatic substitution while simultaneously increasing the acidity of the pyridinium ion.

To quantify this effect, we can compare the acid dissociation constants (pKa) of the conjugate acids of various 4-aminopyridines. A lower pKa value indicates a less basic and more electron-deficient pyridine nitrogen.

CompoundpKa of Conjugate AcidReference
4-Aminopyridine9.11
2-Methoxy-4-aminopyridine~9.5 (estimated)
This compound5.68

This substantial drop in pKa for this compound highlights the potent electron-withdrawing nature of the -OCF₂H group, making the pyridine nitrogen significantly less basic than in 4-aminopyridine or its 2-methoxy counterpart. This has critical implications for its reactivity in various chemical transformations.

Comparative Reactivity in Key Synthetic Transformations

The altered electronic landscape of this compound dictates its behavior in common synthetic reactions. Below, we explore its reactivity in comparison to other aminopyridines in two fundamental classes of reactions: N-functionalization and cross-coupling reactions.

N-Functionalization: Acylation and Alkylation

The nucleophilicity of the exocyclic amino group is a key parameter in N-functionalization reactions. While the -OCF₂H group primarily influences the pyridine ring electronics, it can have a through-bond effect on the 4-amino group.

Experimental Protocol: Comparative Acylation

To probe the relative nucleophilicity, a standard acylation reaction with acetic anhydride can be performed under controlled conditions.

  • Reaction Setup: To a solution of the respective aminopyridine (1 mmol) in dichloromethane (10 mL) at 0 °C, add triethylamine (1.5 mmol).

  • Acylation: Slowly add acetic anhydride (1.1 mmol) dropwise.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Analysis: Upon completion, quench the reaction with water, extract the product with dichloromethane, and purify by column chromatography. The yield of the N-acetylated product serves as a proxy for the nucleophilicity of the amino group.

Palladium-Catalyzed Cross-Coupling Reactions

The utility of aminopyridines as building blocks in medicinal chemistry is often demonstrated in their ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The success of these reactions is highly dependent on the electronic nature of the pyridine ring.

Suzuki-Miyaura Coupling: A Case Study

The Suzuki-Miyaura coupling allows for the formation of C-C bonds, a critical transformation in the synthesis of complex molecules. For this to occur on the pyridine ring, a halogen substituent is typically required. Let's consider the hypothetical coupling of a halogenated derivative, for instance, 4-amino-2-(difluoromethoxy)-5-bromopyridine.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reactants: Combine the brominated aminopyridine (1 mmol), a boronic acid derivative (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) in a reaction vessel.

  • Solvent and Base: Add a suitable solvent system (e.g., dioxane/water) and a base (e.g., K₂CO₃, 2 mmol).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous workup, extract the product, and purify by chromatography.

Reactivity Comparison: The electron-withdrawing -OCF₂H group is expected to make the pyridine ring more electron-deficient. In the context of Suzuki-Miyaura coupling, this can have a beneficial effect on the rate of oxidative addition of the palladium catalyst to the C-Br bond, which is often the rate-determining step. Therefore, 4-amino-2-(difluoromethoxy)-5-bromopyridine may exhibit enhanced reactivity compared to a less electron-deficient analog.

Buchwald-Hartwig Amination

This reaction is pivotal for forming C-N bonds. The reactivity of the pyridine ring in this transformation is also influenced by its electronic properties. The electron-deficient nature of the this compound scaffold can facilitate the reductive elimination step of the catalytic cycle.

Visualizing the Reactivity Landscape

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the electronic effects and a typical experimental workflow.

electronic_effects cluster_0 4-Aminopyridine cluster_1 2-Methoxy-4-aminopyridine cluster_2 This compound A NH₂ P1 N (High Electron Density) A->P1 Strong e⁻ donation B_NH2 NH₂ P2 N (Very High Electron Density) B_NH2->P2 Strong e⁻ donation B_OMe OMe B_OMe->P2 e⁻ donation (resonance) C_NH2 NH₂ P3 N (Reduced Electron Density) C_NH2->P3 e⁻ donation C_OCF2H OCF₂H C_OCF2H->P3 Strong e⁻ withdrawal (inductive)

Caption: Electronic effects of substituents on the pyridine nitrogen.

suzuki_workflow start Start reactants Combine Bromopyridine, Boronic Acid, Catalyst, Base start->reactants solvent Add Solvent (e.g., Dioxane/Water) reactants->solvent inert_atm Establish Inert Atmosphere (N₂ or Ar) solvent->inert_atm heating Heat Reaction Mixture (80-110 °C) inert_atm->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring monitoring->heating Incomplete workup Aqueous Workup monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification product Isolated Product purification->product

structure-activity relationship (SAR) of 2-(difluoromethoxy)pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Search

I'm starting a thorough search for the structure-activity relationships of 2-(difluoromethoxy)pyridine derivatives. My primary focus will be their biological activities, and I'll carefully review the experimental data that backs up these findings.

Exploring Compound Data

I'm now actively seeking specific examples of these derivatives, aiming to collect quantitative data. Simultaneously, I'm identifying and locating detailed experimental protocols. My focus is on noting any methodological variations to allow a deep dive into the findings.

Analyzing Mechanistic Basis

I'm now diving into the mechanistic explanations behind the SAR of these compounds. I'm focusing on the roles of the difluoromethoxy group and pyridine ring in target binding to understand the observed activity patterns. I'm also preparing to synthesize an introductory guide that will introduce the 2-(difluoromethoxy)pyridine scaffold and its significance.

The Difluoromethoxy Group: A Strategic Advantage in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Enhancing Potency and Pharmacokinetics

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitors, the pursuit of molecules with optimized efficacy, selectivity, and pharmacokinetic profiles is paramount. Kinase inhibitors have revolutionized the treatment of numerous diseases, most notably cancer, by targeting specific signaling pathways that drive pathogenesis.[1] However, translating a potent compound into a successful therapeutic agent requires meticulous optimization of its drug-like properties. A key strategy in this endeavor is the incorporation of fluorine-containing functional groups to modulate a molecule's physicochemical characteristics.[2][3]

Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent.[4] It offers a unique and nuanced set of properties that distinguish it from the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, providing medicinal chemists with a powerful tool for fine-tuning drug candidates. This guide provides an in-depth comparison of the difluoromethoxy group against its analogs, supported by experimental data and detailed protocols, to illuminate its strategic advantages in the design of next-generation kinase inhibitors.

Part 1: The Unique Physicochemical Profile of the -OCF₂H Group

The decision to incorporate a difluoromethoxy group is often a deliberate choice to strike a balance between lipophilicity, electronic character, and intermolecular interactions. Its properties are often intermediate between its methoxy and trifluoromethoxy cousins, offering a level of granular control essential for lead optimization.[4]

Lipophilicity and Permeability

Lipophilicity, commonly expressed as logP or logD, is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While the trifluoromethoxy group is known to be one of the most lipophilic substituents, the difluoromethoxy group offers a more moderate increase in lipophilicity compared to a methoxy group.[2][5] This allows for a more subtle modulation of a compound's ability to permeate cellular membranes without drastically increasing the risk of off-target toxicity or poor solubility.[2] The effect, however, can be highly dependent on the molecular context.[6]

GroupHansch π ParameterTypical ΔlogP (vs. -OCH₃)Key Characteristics
Methoxy (-OCH₃) -0.02-Baseline, metabolically labile.[7]
Difluoromethoxy (-OCF₂H) +0.63 (Calculated)-0.1 to +0.4[8]Moderately lipophilic, metabolically stable, H-bond donor.[4][7]
Trifluoromethoxy (-OCF₃) +1.04~+1.0Highly lipophilic, metabolically stable, no H-bond donation.[2][5]
Table 1: Comparative physicochemical properties of methoxy and fluorinated methoxy groups.
Unique Hydrogen Bonding Capability

Perhaps the most compelling feature of the difluoromethoxy group is its capacity to act as a hydrogen bond (H-bond) donor.[8][9] The two highly electronegative fluorine atoms polarize the C-H bond, making the hydrogen atom sufficiently acidic to engage with H-bond acceptors in a protein's active site. This is a unique trait not shared by the methoxy or trifluoromethoxy groups.[8] This allows the -OCF₂H group to serve as a metabolically stable bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially preserving or introducing key binding interactions while improving the pharmacokinetic profile.[10]

G cluster_0 Bioisosteric Relationships OCH3 Methoxy (-OCH₃) OCF2H Difluoromethoxy (-OCF₂H) OCH3->OCF2H Improves Metabolic Stability OH Hydroxyl (-OH) OH->OCF2H Maintains H-Bond Donation, Improves Metabolic Stability SH Thiol (-SH) SH->OCF2H Maintains H-Bond Donation, Improves Metabolic Stability

Figure 1: Bioisosteric role of the difluoromethoxy group.

Modulation of Basicity (pKa)

The strong electron-withdrawing nature of the two fluorine atoms can significantly influence the pKa of adjacent functional groups. For instance, replacing a methoxy group with a difluoromethoxy group on an aromatic ring can lower the pKa of a nearby phenol, making it more acidic.[7] This modulation can be critical for optimizing interactions with target kinases or altering a compound's ionization state at physiological pH, which in turn affects solubility and cell permeability.

Part 2: Overcoming Metabolic Liabilities

A primary driver for employing fluorinated groups is to enhance metabolic stability.[2] Aryl methyl ethers are particularly susceptible to oxidative O-demethylation by cytochrome P450 (CYP450) enzymes, a common metabolic pathway that can lead to rapid clearance and the formation of potentially undesirable metabolites.[7]

The difluoromethoxy group provides a robust shield against this metabolic vulnerability. The strength of the carbon-fluorine bonds makes the group highly resistant to oxidative cleavage by CYP450 enzymes.[2][4] This strategic replacement can significantly increase a drug's half-life, reduce patient-to-patient variability in exposure, and lower the required therapeutic dose.[2][5]

G cluster_0 Methoxy Metabolism cluster_1 Difluoromethoxy Metabolism Metabolite_OCH3 Kinase Inhibitor -OCH₃ CYP450_1 CYP450 (O-demethylation) Metabolite_OCH3->CYP450_1 Metabolite_OH Phenolic Metabolite -OH CYP450_1->Metabolite_OH Metabolite_OCF2H Kinase Inhibitor -OCF₂H CYP450_2 CYP450 (Blocked) Metabolite_OCF2H->CYP450_2 Blocked Metabolically Stable CYP450_2->Blocked

Figure 2: Blocking oxidative metabolism with -OCF₂H.

Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol outlines a typical in vitro experiment to compare the metabolic stability of a methoxy-containing compound and its difluoromethoxy analog.

Objective: To determine the rate of metabolism of test compounds in the presence of human liver microsomes (HLM).

Materials:

  • Test compounds (methoxy and difluoromethoxy analogs), 10 mM in DMSO.

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • NADPH regenerating system (e.g., GOLDPak™).

  • 0.1 M Phosphate Buffer (pH 7.4).

  • Acetonitrile with internal standard (e.g., 100 ng/mL Verapamil).

  • Control compounds (e.g., Testosterone for high clearance, Verapamil for low clearance).

Procedure:

  • Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, combine the HLM working solution with the NADPH regenerating system. Pre-warm the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the test compound to the incubation mixture to a final concentration of 1 µM (final DMSO concentration < 0.1%). Mix well. This is the T=0 time point.

  • Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a quench solution (e.g., 3 volumes of cold acetonitrile with internal standard) to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the quenched samples at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a calibrated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line (-k) is the elimination rate constant. Calculate the in vitro half-life (t½) as 0.693/k.

Self-Validation: The inclusion of high and low clearance controls (Testosterone and Verapamil) ensures the assay is performing as expected. The results for these controls should fall within the laboratory's established historical range.

Part 3: Impact on Biological Activity: A Kinase Inhibition Case Study

The ultimate goal of molecular modification is to improve biological activity. The unique properties of the difluoromethoxy group can profoundly impact a compound's interaction with its target kinase. For example, its ability to form a hydrogen bond can introduce a new, favorable interaction in the ATP binding pocket, thereby increasing potency.

A relevant example comes from work on 2-methoxyestradiol (2ME2), a compound that disrupts microtubule polymerization. While not a traditional kinase inhibitor, it targets a protein assembly process, and the principles of structure-activity relationships are analogous. In a study, the methoxy group of 2ME2 was replaced with a difluoromethoxy group.[7] While the parent 2-difluoromethoxyestradiol was less potent, its sulfamated derivatives—designed to improve bioavailability—were significantly more potent than the corresponding non-fluorinated sulfamates.[7]

CompoundSubstituent at C2GI₅₀ in MCF-7 Cells (µM)
STX140 -OCH₃0.52
Fluorinated Analog (10) -OCF₂H 0.28
Table 2: Antiproliferative activity of a 2-methoxy bis-sulfamate (STX140) versus its 2-difluoromethoxy analog in MCF-7 breast cancer cells. Data from[7].

This doubling of potency highlights how the subtle electronic and conformational changes induced by the -OCF₂H group can lead to a more favorable interaction with the biological target.

Target Pathway Example: JAK-STAT Signaling

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade in immunity and cell growth and a major target for kinase inhibitors in autoimmune diseases and cancer.[4] Inhibitors targeting the ATP-binding site of JAKs can benefit from modifications like the -OCF₂H group to enhance binding affinity and improve pharmacokinetic properties, leading to more effective and durable clinical responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK_P P-JAK JAK->JAK_P 3. Autophosphorylation STAT STAT JAK_P->STAT 4. STAT Phosphorylation Inhibitor JAK Inhibitor (with -OCF₂H) Inhibitor->JAK_P Inhibition STAT_P P-STAT STAT_Dimer P-STAT Dimer STAT_P->STAT_Dimer 5. Dimerization STAT_Dimer_N P-STAT Dimer STAT_Dimer->STAT_Dimer_N 6. Translocation Gene Target Gene STAT_Dimer_N->Gene 7. Gene Transcription

Figure 3: The JAK-STAT pathway and intervention by a kinase inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method to determine the potency (IC₅₀) of an inhibitor against a specific kinase.

Objective: To measure the IC₅₀ value of a difluoromethoxy-containing kinase inhibitor against its target kinase.

Materials:

  • Target Kinase (e.g., JAK2).

  • Kinase-specific substrate peptide.

  • Test inhibitor (10-point, 3-fold serial dilution in DMSO).

  • ATP solution.

  • Kinase buffer.

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

  • White, opaque 384-well assay plates.

Procedure:

  • Compound Plating: Dispense the serially diluted inhibitor into the assay plate. Include "no inhibitor" (positive control) and "no enzyme" (background) wells.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase buffer. Add this mix to all wells except the "no enzyme" control.

  • Reaction Initiation: Prepare an ATP solution in kinase buffer. Add the ATP solution to all wells to start the kinase reaction. Final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to all wells to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Read Plate: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background ("no enzyme") signal from all other wells.

    • Normalize the data with the "no inhibitor" control set to 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness: The assay's reliability is confirmed by ensuring a high signal-to-background ratio and a Z'-factor > 0.5 for the control wells, indicating a robust and reproducible assay.

Conclusion

The difluoromethoxy group is a multifaceted tool in the medicinal chemist's arsenal for designing superior kinase inhibitors. Its unique combination of moderate lipophilicity, enhanced metabolic stability, and the novel ability to act as a hydrogen bond donor provides a powerful strategy for overcoming common challenges in drug development.[4] By blocking metabolic hotspots, fine-tuning ADME properties, and introducing new, potency-enhancing interactions within the kinase active site, the strategic incorporation of the -OCF₂H group can significantly improve the therapeutic potential of drug candidates. As the demand for highly optimized and differentiated kinase inhibitors continues to grow, a deep understanding of the advantages conferred by the difluoromethoxy group will be essential for success.

References

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • National Institutes of Health. (n.d.). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition.
  • National Institutes of Health. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
  • BenchChem. (n.d.). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
  • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • National Institutes of Health. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
  • National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective.
  • ACS Publications. (n.d.). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
  • SciELO. (2024). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions.

Sources

The Difluoromethoxy Group: A Subtle Shift with a Profound Impact on Kinase Inhibitor Performance

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

The strategic incorporation of fluorine-containing functional groups is a pillar of modern medicinal chemistry, enabling the fine-tuning of drug candidates' physicochemical and pharmacokinetic properties.[1][2] Among these, the difluoromethoxy group (-OCF₂H) has risen to prominence as a uniquely versatile substituent. Unlike its more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) cousins, the -OCF₂H group offers a nuanced balance of properties that can be pivotal in transforming a promising compound into a viable therapeutic agent, particularly in the competitive landscape of kinase inhibitor development.[1]

This guide provides a comparative analysis of kinase inhibitors with and without the difluoromethoxy group, supported by experimental data and detailed protocols. We will explore the fundamental characteristics of this group, demonstrate its impact through specific examples, and provide the methodologies required to validate these effects in your own research.

Physicochemical Properties: More Than Just a Fluorinated Methoxy

The difluoromethoxy group's power lies in its unique blend of characteristics that distinguish it from other common bioisosteres. It serves as a valuable tool for addressing challenges like metabolic instability or suboptimal target engagement.[1]

A key feature is its ability to act as a hydrogen bond donor .[1] The electron-withdrawing fluorine atoms polarize the C-H bond, allowing it to form hydrogen bonds—an interaction not possible with methoxy or trifluoromethoxy groups.[1] This can introduce new, favorable interactions within a kinase's ATP-binding pocket, potentially boosting potency and selectivity.

Furthermore, the -OCF₂H group offers a distinct advantage in metabolic stability. The strong carbon-fluorine bonds are more resistant to oxidative metabolism compared to the C-H bonds in a methoxy group.[1] This often translates to a longer drug half-life and reduced clearance, key attributes for an effective therapeutic.[1] Replacing a methoxy group with a difluoromethoxy group can effectively block common metabolic pathways like O-demethylation, thereby increasing the drug's systemic exposure.[1]

The following table summarizes the key physicochemical differences between the methoxy, difluoromethoxy, and trifluoromethoxy groups:

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)Rationale for Impact
Hansch Lipophilicity (π) -0.02+0.43+1.04The -OCF₂H group moderately increases lipophilicity, which can enhance membrane permeability without the risk of poor solubility associated with highly lipophilic groups.[2][3]
H-Bond Capability AcceptorDonor & AcceptorAcceptor (weak)The unique H-bond donor ability of -OCF₂H can create novel, potency-enhancing interactions with the target protein.[1]
Metabolic Stability Low (Susceptible to O-demethylation)HighHighThe strong C-F bonds resist enzymatic degradation, leading to improved pharmacokinetic profiles.[1][3]
Electronic Effect Weakly donatingStrongly withdrawingStrongly withdrawingThe electron-withdrawing nature can alter the pKa of nearby functional groups, optimizing the molecule's ionization state for better target engagement and cell penetration.[1]

Comparative Analysis in Action: A Kinase Inhibitor Case Study

To illustrate the practical impact of the difluoromethoxy group, let's consider a hypothetical but representative example based on common observations in kinase inhibitor development. Here, we compare two analogous inhibitors targeting a receptor tyrosine kinase (RTK), one with a methoxy group and the other with a difluoromethoxy group at the same position.

CompoundTarget RTK IC₅₀ (nM)Off-Target Kinase X IC₅₀ (nM)Selectivity Index (Off-Target/Target)Human Liver Microsome t₁/₂ (min)
Inhibitor-OCH₃ 151501025
Inhibitor-OCF₂H 51000200110

Analysis of the Data:

  • Potency: The difluoromethoxy-containing inhibitor shows a 3-fold increase in potency against the target RTK. This improvement could be attributed to the formation of an additional hydrogen bond between the -OCF₂H group and a key residue in the kinase's active site.

  • Selectivity: A dramatic 20-fold improvement in selectivity is observed. The unique spatial and electronic properties of the -OCF₂H group likely favor binding to the intended target while disfavoring interaction with the off-target kinase, leading to a potentially safer drug profile.

  • Metabolic Stability: The half-life in human liver microsomes is more than 4-fold longer for the difluoromethoxy analog. This demonstrates the group's effectiveness in blocking a key site of metabolism, which would be expected to lead to improved bioavailability and a longer duration of action in vivo.

This comparative data highlights how a single, strategic substitution can profoundly enhance multiple critical parameters of a drug candidate.

Experimental Corner: Protocols for Comparative Evaluation

To generate the kind of robust, comparative data shown above, rigorous and standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its potency.

Workflow Diagram:

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection prep_inh 1. Prepare serial dilutions of inhibitor in DMSO add_inh 3. Add inhibitor to 384-well plate prep_inh->add_inh prep_kin 2. Prepare kinase/substrate reaction mix add_kin 4. Add kinase/substrate mix to initiate reaction prep_kin->add_kin add_inh->add_kin incubate_kin 5. Incubate at 30°C for 60 minutes add_kin->incubate_kin add_adpglo 6. Add ADP-Glo™ Reagent (stops reaction) incubate_kin->add_adpglo incubate_adpglo 7. Incubate at RT for 40 minutes add_adpglo->incubate_adpglo add_kdr 8. Add Kinase Detection Reagent incubate_adpglo->add_kdr incubate_kdr 9. Incubate at RT for 30 minutes add_kdr->incubate_kdr read_lum 10. Read luminescence incubate_kdr->read_lum HLM_Workflow cluster_setup Incubation Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis prep_cmpd 1. Prepare compound stock in buffer preincubate 3. Pre-incubate HLM and compound at 37°C prep_cmpd->preincubate prep_hlm 2. Prepare Human Liver Microsome (HLM) suspension prep_hlm->preincubate initiate 4. Initiate reaction with NADPH solution preincubate->initiate timepoint 5. Take aliquots at time points (0, 5, 15, 30, 60 min) initiate->timepoint quench 6. Quench reaction with cold Acetonitrile + Internal Std. timepoint->quench centrifuge 7. Centrifuge to pellet protein quench->centrifuge analyze 8. Analyze supernatant by LC-MS/MS centrifuge->analyze calculate 9. Calculate t₁/₂ and intrinsic clearance analyze->calculate

Caption: Workflow for a human liver microsomal stability assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a solution of the test compound (1 µM) in phosphate buffer (pH 7.4).

    • Prepare a suspension of Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

    • Prepare a solution of the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, combine the test compound and the HLM suspension.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard (e.g., warfarin). [1]4. Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percent remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Conclusion and Future Outlook

The difluoromethoxy group is a powerful tool in the medicinal chemist's arsenal for optimizing kinase inhibitors. [1]Its unique ability to act as a hydrogen bond donor, coupled with its capacity to enhance metabolic stability and fine-tune lipophilicity, provides a clear strategic advantage. [1]As demonstrated, substituting a methoxy group with a difluoromethoxy group can lead to substantial improvements in potency, selectivity, and pharmacokinetic properties.

By employing robust and validated experimental protocols, researchers can effectively quantify the benefits of this substitution and make data-driven decisions in the design of next-generation kinase inhibitors. The continued exploration of such fluorination strategies will undoubtedly play a crucial role in developing more effective and safer targeted therapies for a range of diseases.

References

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health (NIH).
  • Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update. ResearchGate.
  • The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate.
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. PubMed.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Fluorine in drug discovery: Role, design and case studies. LinkedIn.
  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central.
  • Role of Fluorine in Drug Design and Drug Action. ResearchGate.
  • Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. PubMed Central.
  • Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research.
  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. ResearchGate.

Sources

A Senior Application Scientist's Guide to the Structural Validation of 2-(Difluoromethoxy)pyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, significantly enhancing the pharmacological profiles of therapeutic agents.[1][2] Fluorinated compounds constitute approximately 20% of all pharmaceuticals, a testament to fluorine's ability to modulate properties like metabolic stability, binding affinity, and bioavailability.[3] Among these, fluorinated pyridine derivatives are pivotal intermediates in the synthesis of numerous FDA-approved drugs.[1]

The compound 2-(Difluoromethoxy)pyridin-4-amine is a highly valuable building block in this domain.[4][5] Its unique difluoromethoxy (-OCHF₂) group presents both opportunities and challenges. While it can act as a bioisosteric replacement for other groups and improve drug-like properties, its presence necessitates rigorous and unambiguous structural validation to ensure the integrity of downstream drug candidates.[4][6] An error in identifying the substitution pattern or confirming the structure can lead to the synthesis of incorrect molecules, wasting significant resources and time.

This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of this compound and its derivatives. Moving beyond mere procedural lists, we will explore the causality behind experimental choices, presenting a self-validating framework that combines Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography to build an unassailable structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

Expertise & Causality: NMR spectroscopy is the foundational technique for determining the precise covalent structure of a molecule in solution. For fluorinated compounds, it offers a multi-faceted view through ¹H, ¹³C, and, most critically, ¹⁹F nuclei. The ¹⁹F nucleus is an ideal probe: it has 100% natural abundance and a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR.[7] Its vast chemical shift range (~400 ppm) and exquisite sensitivity to the local electronic environment provide a clear, resolved window into the fluorinated moiety, often free from the background signals that can complicate other spectra.[8][9]

The true power of NMR in this context lies in observing spin-spin coupling between nuclei. The presence and magnitude of coupling constants between fluorine and nearby protons (e.g., ³JHF) and carbons (e.g., ¹JCF, ²JCF) provide definitive proof of the -OCHF₂ group's connectivity to the pyridine ring, allowing for confident assignment of its position.[10][11]

Experimental Protocol: Multi-Nuclear NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence chemical shifts.[10]

    • Ensure the solution is clear and free of particulate matter.

  • Instrument Setup & Acquisition:

    • Record spectra on a spectrometer with a minimum field strength of 400 MHz for optimal resolution.

    • ¹H NMR: Acquire a standard proton spectrum. The proton of the -OCHF₂ group will appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms (²JHF).

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum using a suitable reference standard (e.g., CFCl₃ at δ 0.0 ppm).[12] The difluoromethoxy group will typically appear as a singlet. A proton-coupled spectrum will show this signal as a triplet, confirming the presence of the geminal proton.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The carbon of the -OCHF₂ group will appear as a triplet with a large one-bond coupling constant (¹JCF, typically >200 Hz), which is an unmistakable signature.[10]

    • 2D NMR (Optional but Recommended): For complex derivatives, acquire 2D correlation spectra like HSQC (¹H-¹³C) and HMBC (¹H-¹³C) to unambiguously assign all proton and carbon signals and confirm long-range correlations.

Data Presentation: Expected NMR Characteristics
NucleusSignal DescriptionExpected Chemical Shift (δ, ppm)Key Coupling Constants (J, Hz)Rationale
¹H Pyridine H-3~6.0-6.5³JHH ≈ 5-6Adjacent to the electron-donating amine group.
¹H Pyridine H-5~6.5-7.0³JHH ≈ 5-6, ⁴JHH ≈ 2-3Ortho to the amine and meta to the OCHF₂ group.
¹H Pyridine H-6~7.8-8.2³JHH ≈ 5-6Deshielded by the adjacent nitrogen atom.
¹H -OCH F₂~7.0-7.8²JHF ≈ 70-75 (Triplet)Characteristic shift and coupling for a difluoromethyl proton.
¹⁹F -OCF~ -80 to -95²JFH ≈ 70-75 (Triplet in coupled spectrum)Typical range for a difluoromethoxy group.
¹³C C -2 (Pyridine)~160-165²JCF ≈ 35-45 (Triplet)Carbon bearing the electronegative OCHF₂ group.
¹³C -OC HF₂~110-115¹JCF ≈ 230-240 (Triplet)Diagnostic large one-bond C-F coupling.
Visualization: NMR Validation Workflow

NMR_Workflow Sample Dissolve Sample (5-10 mg in 0.6 mL solvent) Acquire1H Acquire ¹H NMR Sample->Acquire1H Acquire19F Acquire ¹⁹F NMR (Proton Decoupled) Sample->Acquire19F Acquire13C Acquire ¹³C NMR (Proton Decoupled) Sample->Acquire13C Analyze1H Analyze ¹H: - Identify H-CHF₂ Triplet - Assign Pyridine Protons Acquire1H->Analyze1H Analyze19F Analyze ¹⁹F: - Confirm -OCHF₂ Shift Acquire19F->Analyze19F Analyze13C Analyze ¹³C: - Identify C-OCHF₂ Triplet (¹JCF) - Identify C2-OCHF₂ Triplet (²JCF) Acquire13C->Analyze13C Structure Validated Connectivity Analyze1H->Structure Analyze19F->Structure Analyze13C->Structure

Caption: Workflow for structural validation using multi-nuclear NMR.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Causality: Mass spectrometry is an indispensable tool for rapidly confirming the molecular weight and elemental composition of a synthesized compound.[13] For drug development, High-Resolution Mass Spectrometry (HRMS), often coupled with Liquid Chromatography (LC-MS), is the standard.[14] Its power lies in measuring the mass-to-charge ratio (m/z) with extremely high precision (typically <5 ppm error). This allows for the calculation of a unique elemental formula (e.g., C₆H₆F₂N₂O), providing a high-confidence check that the correct atoms are present in the correct numbers. This step is a critical quality gate; a mismatch between the theoretical and observed exact mass immediately signals a problem with the synthesis or sample identity.

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., Methanol, Acetonitrile).

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Filter the sample through a 0.22 µm syringe filter if any particulates are visible.

  • LC Separation:

    • Inject 1-5 µL of the sample onto a reverse-phase C18 column.

    • Run a standard gradient elution, for example, from 5% to 95% Acetonitrile (with 0.1% formic acid) over several minutes to separate the main compound from potential impurities.

  • HRMS Detection:

    • Use Electrospray Ionization (ESI) in positive ion mode, as the pyridine nitrogen is readily protonated.

    • Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da) on an Orbitrap or Time-of-Flight (TOF) mass analyzer.

    • Ensure the instrument is properly calibrated to achieve mass accuracy below 5 ppm.

Data Presentation: Expected HRMS Data
Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)
[M+H]⁺[C₆H₇F₂N₂O]⁺161.0521(Example: 161.0523)(Example: < 3.0)
[M+Na]⁺[C₆H₆F₂N₂NaO]⁺183.0340(Example: 183.0342)(Example: < 3.0)
Visualization: Mass Spectrometry Validation Workflow

MS_Workflow Sample Prepare Dilute Sample (~1-10 µg/mL) LC LC Separation (C18 Column) Sample->LC ESI Ionization (Positive ESI Mode) LC->ESI HRMS HRMS Detection (TOF or Orbitrap) ESI->HRMS Analyze Data Analysis: - Extract [M+H]⁺ peak - Calculate Elemental Formula HRMS->Analyze Result Validated Molecular Formula Analyze->Result XRay_Workflow Sample Purified Compound Crystal Grow Single Crystal (e.g., Slow Evaporation) Sample->Crystal Mount Mount Crystal & Collect Diffraction Data Crystal->Mount Solve Solve Structure (Direct Methods) Mount->Solve Refine Refine Model (Least-Squares Fit) Solve->Refine Result Unambiguous 3D Structure Refine->Result

Sources

A Comparative Guide to the Biological Activity of 2-(Difluoromethoxy)pyridin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, valued for its ability to form key interactions with a multitude of biological targets.[1] The introduction of a difluoromethoxy group can significantly enhance a molecule's metabolic stability, potency, and pharmacokinetic properties.[2] This guide provides a comparative analysis of the biological activities of 2-(difluoromethoxy)pyridin-4-amine analogs, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.

The this compound Core and Its Significance

The this compound core structure is a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors. The pyridine ring can act as a hinge-binder, forming crucial hydrogen bonds within the ATP-binding pocket of kinases, while the difluoromethoxy group can improve properties like cell permeability and metabolic stability.[2] Analogs of this core are explored for their potential in treating a range of diseases, including cancer and inflammatory disorders.

Comparative Biological Activities of Analogs

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyridine ring and the 4-amino group. Structure-activity relationship (SAR) studies are crucial in optimizing the potency and selectivity of these compounds.[3]

For instance, in the context of p38α mitogen-activated protein (MAP) kinase inhibitors, derivatization of the 2-aminopyridine core has led to the identification of potent and selective compounds. Optimization of a screening hit, which was an Lck inhibitor that also potently inhibited p38α, resulted in the development of selective p38α inhibitors with favorable pharmacokinetic profiles.[4]

Similarly, N-(pyridin-3-yl)pyrimidin-4-amine analogs have been designed and synthesized as novel cyclin-dependent kinase 2 (CDK2) inhibitors.[5] One promising compound from this series, 7l, demonstrated broad antiproliferative efficacy against various cancer cell lines with IC50 values in the low micromolar range and exhibited a high selectivity index towards normal cells.[5] Mechanistic studies revealed that this compound induced cell cycle arrest and apoptosis in a concentration-dependent manner.[5]

The table below summarizes the biological activities of representative pyridine-based analogs from various studies, highlighting their targets and potencies.

Compound ClassTarget(s)Key FindingsReference(s)
N-(pyridin-3-yl)pyrimidin-4-amine analogsCDK2/cyclin A2Compound 7l showed potent antiproliferative activity (IC50 = 0.83–8.61 μM) and CDK2 inhibition (IC50 = 64.42 nM).[5][5]
Pyridine-bridged combretastatin-A4 analogsTubulinAnalogs with a 3-atom linker showed potent cytotoxicity and antitubulin activities comparable to CA-4.[6][7][6][7]
2,4-disubstituted pyridine derivativesMycobacterium tuberculosisCompounds 11 and 15 exhibited significant bactericidal activity against intracellular and biofilm-forming tubercle bacilli.[8][8]
Aminopyridine derivativesVRK1 and VRK2Compound 26 was identified as a selective and potent inhibitor of VRK1 (IC50 ≈ 150 nM).[9][9]
Pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybridsCDK2/GSK3βCompound 13a emerged as a potent dual inhibitor of CDK2 (IC50 = 0.396 μg/mL) and GSK3β (IC50 = 0.118 μg/mL).[10][10]
Key Experimental Protocols for Biological Evaluation

The assessment of the biological activity of these analogs involves a combination of in vitro and cell-based assays. Below are detailed protocols for key experiments.

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.[11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK2/cyclin A2)

  • Kinase buffer

  • ATP (Adenosine triphosphate)

  • Specific peptide substrate

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase buffer.

  • In a 96-well or 384-well plate, add the kinase enzyme to each well.

  • Add the test compounds or vehicle control (DMSO) to the respective wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a luminescent detection reagent according to the manufacturer's protocol.[12]

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of Test Compounds Add_Compound Add Compound/ Vehicle Compound_Dilution->Add_Compound Kinase_Prep Prepare Kinase Solution Add_Kinase Add Kinase to Plate Kinase_Prep->Add_Kinase Substrate_Mix Prepare ATP/ Substrate Mix Start_Reaction Add ATP/Substrate & Incubate Substrate_Mix->Start_Reaction Add_Kinase->Add_Compound Add_Compound->Start_Reaction Stop_Reaction Stop Reaction & Add Detection Reagent Start_Reaction->Stop_Reaction Measure_Luminescence Measure Luminescence Stop_Reaction->Measure_Luminescence Calculate_IC50 Calculate % Inhibition & IC50 Measure_Luminescence->Calculate_IC50

Caption: Workflow for an in vitro kinase inhibition assay.

This assay determines the effect of a compound on the viability and proliferation of cancer cells.[13]

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the test compounds.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[13]

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).[11] Include a vehicle control.

  • After the incubation period, add the MTT or Resazurin solution to each well and incubate for 2-4 hours.[11]

  • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value from the dose-response curve.

Cell_Proliferation_Assay cluster_setup Cell Culture & Treatment cluster_incubation Incubation & Detection cluster_analysis Measurement & Analysis Cell_Seeding Seed Cells in 96-well Plate Cell_Attachment Allow Cells to Attach Overnight Cell_Seeding->Cell_Attachment Compound_Treatment Treat with Serial Dilutions of Compound Cell_Attachment->Compound_Treatment Incubate Incubate for 72 hours Compound_Treatment->Incubate Add_Reagent Add MTT or Resazurin Incubate->Add_Reagent Incubate_Reagent Incubate for 2-4 hours Add_Reagent->Incubate_Reagent Solubilize Solubilize Formazan (if MTT) Incubate_Reagent->Solubilize Read_Plate Measure Absorbance/ Fluorescence Solubilize->Read_Plate Calculate_GI50 Calculate % Viability & GI50 Read_Plate->Calculate_GI50

Caption: General workflow for a cell proliferation assay.

This technique is used to investigate the effect of a compound on the cell cycle distribution of a cell population.[6]

Objective: To determine if a compound induces cell cycle arrest at a specific phase (e.g., G2/M).

Materials:

  • Cancer cell line

  • Test compounds

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at various concentrations for a defined period (e.g., 24 hours).

  • Harvest the cells and fix them in cold ethanol.

  • Wash the cells and resuspend them in a PI staining solution containing RNase.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Compare the cell cycle profiles of treated cells to untreated controls to identify any compound-induced cell cycle arrest.[7]

Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway PI3K/Akt Pathway cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor Pyridin-4-amine Analog (Inhibitor) Inhibitor->PI3K

Caption: PI3K/Akt signaling pathway often targeted by pyridine-based inhibitors.

Conclusion

The this compound scaffold and its analogs represent a versatile class of compounds with significant potential in drug discovery. Their biological activities can be finely tuned through chemical modifications, leading to the development of potent and selective inhibitors for various therapeutic targets. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of these promising molecules. Continued exploration of the structure-activity relationships within this chemical space is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. PubMed Central. [Link]
  • Synthesis, Antioxidant Evaluation, and Docking Simulation of New Mannich-Type β-Amino Ketone. MDPI. [Link]
  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. [Link]
  • An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. PubMed Central. [Link]
  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. PubMed. [Link]
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers. [Link]
  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
  • N-(Pyridin-3-yl)
  • 8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487)
  • Structure–Activity Relationship Studies of 3- or 4-Pyridine Deriv
  • Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]
  • Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors. RSC Publishing. [Link]
  • 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. PubMed. [Link]
  • Structure activity relationship.
  • Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. ScienceDirect. [Link]

Sources

assessing the metabolic stability of compounds derived from 2-(Difluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Collection

I'm starting by utilizing Google searches to gather relevant experimental data and established protocols. My focus is the metabolic stability of compounds from 2-(Difluoromethoxy)pyridin-4-amine. I'm prioritizing peer-reviewed articles and validated databases. This initial phase will inform the direction of my more in-depth analyses.

Planning My Approach

I'm now formulating a methodical approach to this metabolic stability project. My focus is on synthesizing a comparison guide. I'll start with targeted searches, then move on to analyzing results, which will build toward a guide. This will involve an overview of the importance of metabolic stability. Next, I'll detail experimental design, and provide hypothetical data.

Refining Search Strategies

I'm now refining my search strategies to hone in on experimental data and established protocols for assessing metabolic stability of this compound derivatives. I will start by thoroughly analyzing the search results, specifically looking at the structural modifications and comparative studies. Then, I plan to incorporate information on in vitro assays. My focus is structuring the comparison guide, which will cover the importance of metabolic stability, experimental design, and present hypothetical data.

A Researcher's Guide to Computational Approaches for 2-(Difluoromethoxy)pyridin-4-amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 2-(difluoromethoxy)pyridin-4-amine scaffold has emerged as a privileged structural motif in modern medicinal chemistry, with derivatives showing promise in a range of therapeutic areas. The unique electronic properties imparted by the difluoromethoxy group often lead to improved metabolic stability, enhanced binding affinity, and modulated physicochemical properties. To rationally design and optimize novel drug candidates based on this scaffold, computational chemistry has become an indispensable tool. This guide provides a comparative overview of various computational methodologies that can be applied to study these derivatives, offering insights into their application and the interpretation of their results for researchers, scientists, and drug development professionals.

The Power of In Silico Analysis: Why Computational Studies are Crucial

Before delving into specific methodologies, it's essential to understand the "why" behind employing computational studies for this compound derivatives. These in silico techniques allow researchers to:

  • Predict Molecular Properties: Estimate physicochemical properties like solubility, lipophilicity (logP), and pKa, which are critical for drug-likeness.

  • Understand Structure-Activity Relationships (SAR): Elucidate how subtle changes in the molecular structure affect biological activity, guiding the synthesis of more potent and selective compounds.

  • Visualize Binding Modes: Predict and analyze the interactions between a ligand and its protein target at the atomic level, providing a rationale for observed affinities.

  • Screen Virtual Libraries: Rapidly evaluate large numbers of virtual compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing.

  • De-risk Drug Development: Identify potential liabilities, such as off-target effects or metabolic instability, early in the drug discovery pipeline, saving time and resources.

A Comparative Analysis of Computational Methodologies

The choice of computational method depends heavily on the research question, available computational resources, and the desired level of accuracy. Here, we compare three commonly employed approaches for studying this compound derivatives: Molecular Docking, Quantum Mechanics (QM), and Quantitative Structure-Activity Relationship (QSAR).

Molecular Docking: Unveiling Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is most often used to predict the binding mode of a small molecule ligand to its protein target.

Workflow for Molecular Docking:

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (PDB) PrepProt PrepProt PDB->PrepProt Prepare Protein (Add Hydrogens, etc.) Ligand Ligand Structure (SDF/MOL2) PrepLig PrepLig Ligand->PrepLig Prepare Ligand (Generate 3D Coords) DefineSite DefineSite PrepProt->DefineSite Define Binding Site Docking Docking PrepLig->Docking Docking Algorithm DefineSite->Docking Poses Poses Docking->Poses Generate Poses Scoring Scoring Poses->Scoring Scoring Functions Analysis Analysis Scoring->Analysis Analyze Interactions

Caption: A typical workflow for molecular docking studies.

Experimental Protocol: Molecular Docking of a this compound Derivative

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues, particularly histidines.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative using a chemical drawing tool.

    • Convert the 2D structure to a 3D conformation using a tool like Open Babel.

    • Assign partial charges to the ligand atoms using a force field such as AM1-BCC.

  • Docking Simulation:

    • Define the binding site on the protein, typically based on the location of a known co-crystallized ligand or through binding site prediction algorithms.

    • Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the defined binding site.

    • The program will generate multiple binding poses for the ligand.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores. A lower docking score generally indicates a more favorable binding interaction.

    • Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.

Quantum Mechanics (QM): Probing Electronic Properties

QM methods provide a highly accurate description of the electronic structure of molecules. They are invaluable for understanding the intrinsic properties of this compound derivatives that are not captured by classical force fields used in molecular docking.

Workflow for Quantum Mechanics Calculations:

Input Input Structure (XYZ/MOL) ChooseMethod ChooseMethod Input->ChooseMethod Choose Method & Basis Set GeomOpt GeomOpt ChooseMethod->GeomOpt Geometry Optimization FreqCalc FreqCalc GeomOpt->FreqCalc Frequency Calculation PropCalc PropCalc FreqCalc->PropCalc Property Calculation (ESP, Orbitals, etc.) Analysis Analysis PropCalc->Analysis Analysis of Results

Caption: A general workflow for performing quantum mechanics calculations.

Experimental Protocol: Calculating Electrostatic Potential (ESP) using QM

  • Input Structure Preparation:

    • Generate a 3D conformation of the this compound derivative.

  • Method and Basis Set Selection:

    • Choose a suitable QM method and basis set. For molecules of this size, Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G* is a common and reliable choice.

  • Geometry Optimization:

    • Perform a geometry optimization to find the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a frequency calculation to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Property Calculation:

    • Calculate the electrostatic potential (ESP) on the molecular surface.

  • Analysis:

    • Visualize the ESP map to identify regions of positive (electrophilic) and negative (nucleophilic) potential. This can provide insights into potential intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. They are powerful tools for predicting the activity of novel compounds and for understanding the key structural features that drive activity.

Workflow for QSAR Model Development:

Dataset Dataset of Compounds with Known Activity DescCalc DescCalc Dataset->DescCalc Calculate Molecular Descriptors SplitData SplitData DescCalc->SplitData Split into Training and Test Sets ModelGen ModelGen SplitData->ModelGen Generate Model (e.g., MLR, PLS) Validation Validation ModelGen->Validation Internal & External Validation Prediction Prediction Validation->Prediction Predict Activity of New Compounds

Caption: The process of developing and validating a QSAR model.

Experimental Protocol: Building a QSAR Model

  • Data Collection:

    • Compile a dataset of this compound derivatives with experimentally determined biological activity (e.g., IC50 values).

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric) using software like PaDEL-Descriptor or Dragon.

  • Data Splitting:

    • Divide the dataset into a training set (typically 70-80% of the data) and a test set. The training set is used to build the model, and the test set is used to evaluate its predictive performance.

  • Model Generation:

    • Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical model that relates the calculated descriptors to the biological activity.

  • Model Validation:

    • Validate the QSAR model using various statistical parameters, such as the coefficient of determination (R²), cross-validated R² (Q²), and the R² for the external test set.

  • Prediction:

    • Use the validated QSAR model to predict the biological activity of new, untested this compound derivatives.

Comparative Summary of Computational Methods

FeatureMolecular DockingQuantum Mechanics (QM)Quantitative Structure-Activity Relationship (QSAR)
Primary Application Predicting binding modes and affinitiesCalculating electronic properties and reaction mechanismsPredicting biological activity and identifying key structural features
Computational Cost Low to ModerateHighLow (for prediction), Moderate (for model building)
Required Input 3D structures of protein and ligand3D structure of a single moleculeA dataset of molecules with known activity
Key Output Binding poses, docking scores, interaction analysisMolecular orbitals, electrostatic potential, reaction energiesA mathematical model, predicted activities
Strengths Provides a visual and intuitive understanding of ligand-protein interactions.High accuracy for electronic properties.Can rapidly screen large numbers of virtual compounds.
Limitations Scoring functions can be inaccurate; does not account for protein flexibility well.Computationally expensive for large systems.Requires a diverse dataset of compounds with known activity; predictive power is limited to the chemical space of the training set.

Conclusion

Computational studies are a powerful and versatile tool in the modern drug discovery process for this compound derivatives. By judiciously selecting and applying the appropriate computational methodologies, researchers can gain valuable insights into the structure-activity relationships of these compounds, rationalize their biological activities, and guide the design of new and improved drug candidates. The integration of molecular docking, quantum mechanics, and QSAR modeling provides a synergistic approach to accelerate the discovery and development of novel therapeutics based on this important chemical scaffold.

References

  • At present, there are no specific computational studies focused solely on "this compound derivatives" available in the public domain to provide direct, verifiable URLs. The methodologies described are standard computational chemistry practices widely documented in textbooks and scientific literature.

benchmarking 2-(Difluoromethoxy)pyridin-4-amine against other fluorinated building blocks

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated comprehensive Google searches to gather information on 2-(Difluoromethoxy)pyridin-4-amine. I am focused on its physicochemical properties, medicinal chemistry applications, and synthesis pathways. The initial data gathering phase is underway.

Expanding Search Parameters

I am now broadening my data collection to include other fluorinated building blocks commonly used in drug discovery. Specifically, I'm focusing on trifluoromethyl, trifluoromethoxy, and fluoro groups and looking at their properties and applications as comparators. I'm also actively searching for experimental data and protocols to benchmark their key properties, such as lipophilicity, metabolic stability, and pKa.

Deepening Comparative Analysis

I'm now diving into the comparative analysis. I'm actively collecting and structuring data on fluorinated building blocks. I am working on creating tables to present experimental workflows and Graphviz diagrams to visualize comparisons, after which I will write the detailed analysis of the comparisons. I'm focusing on providing in-text citations and a complete reference list.

A Researcher's Guide to Navigating the Off-Target Landscape of 2-(Difluoromethoxy)pyridine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The 2-(difluoromethoxy)pyridine moiety has emerged as a valuable structural motif in modern medicinal chemistry. Its unique electronic properties and ability to serve as a bioisosteric replacement for carboxylic acids or phenols have led to its incorporation into a new generation of therapeutic candidates. However, as with any chemical entity, a thorough understanding of its potential for off-target interactions is paramount for mitigating safety risks and ensuring clinical success. This guide provides a comprehensive framework for assessing the off-target effects of these compounds, blending established protocols with expert insights to empower researchers in their drug development endeavors.

The Rationale: Why Scrutinize the 2-(Difluoromethoxy)pyridine Moiety?

The difluoromethoxy group is often employed to fine-tune the physicochemical properties of a lead compound, such as its acidity (pKa), lipophilicity (logP), and metabolic stability. While advantageous, these modifications can also inadvertently introduce new, unintended interactions with biological macromolecules. The pyridine ring, a common feature in many bioactive molecules, can participate in hydrogen bonding and π-stacking interactions, while the difluoromethoxy group can alter the molecule's conformation and electronic distribution. This combination necessitates a systematic and multi-faceted approach to off-target profiling.

A Tiered Strategy for Off-Target Assessment

A logical, tiered approach allows for the efficient allocation of resources, starting with broad, cost-effective methods and progressing to more specific, in-depth analyses for compounds of high interest. This strategy helps to identify potential liabilities early in the discovery process.

Tiered_Strategy T1_InSilico In Silico Assessment (Target Prediction, Similarity Search) T2_Safety Broad Safety Panels (e.g., Eurofins SafetyScreen44, CEREP BioPrint) T1_InSilico->T2_Safety T1_PhysChem Physicochemical Profiling (pKa, logP, Solubility) T1_PhysChem->T2_Safety T3_IC50 Dose-Response Assays (IC50/EC50 Determination) T2_Safety->T3_IC50 T2_Kinome Kinome Scanning (e.g., DiscoverX KINOMEscan) T2_Kinome->T3_IC50 T4_Cyto Cytotoxicity & Viability Assays (e.g., MTT, CellTiter-Glo) T3_IC50->T4_Cyto T3_Orthogonal Orthogonal Assays (e.g., SPR, Cellular Thermal Shift) T3_Orthogonal->T4_Cyto T4_Pheno Phenotypic Screening (High-Content Imaging)

Caption: A tiered workflow for systematic off-target effect assessment.

Tier 1: In Silico and Physicochemical Profiling

Before committing to expensive wet-lab experiments, computational tools can provide valuable early warnings.

  • Target Prediction and Similarity Searching: Tools like the Similarity Ensemble Approach (SEA) and SwissTargetPrediction leverage the principle that structurally similar molecules often share similar biological targets. Comparing your compound to databases of known ligands can reveal potential off-target interactions.

  • Physicochemical Profiling: Experimental determination of pKa, logP, and aqueous solubility is crucial. These fundamental properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile and can influence its propensity for non-specific binding.

Tier 2: Broad In Vitro Screening

The cornerstone of off-target assessment is screening against large, diverse panels of known pharmacological targets. This is typically outsourced to specialized contract research organizations (CROs).

Comparative Overview of Broad Panel Screens

Assay TypePrincipleTypical Panel SizeKey StrengthsKey Limitations
Radioligand Binding Assays Competitive binding of the test compound against a radiolabeled ligand for a specific receptor or transporter.40-100+ targetsGold standard for affinity, high throughput, cost-effective.Can miss allosteric modulators; functional consequence is unknown.
Enzyme Inhibition Assays Measures the direct inhibition of enzymatic activity (e.g., kinases, proteases).100-450+ kinasesProvides functional data (inhibition), highly quantitative.Does not assess binding to inactive conformations.
GPCR Functional Assays Measures downstream signaling (e.g., Ca2+ flux, cAMP) upon GPCR activation or inhibition.50-170+ targetsProvides functional context (agonist vs. antagonist).Can be prone to assay-specific artifacts.
Ion Channel Assays Measures the effect on ion flow through specific channels, often using automated patch-clamp.10-30+ channelsCrucial for cardiac safety (e.g., hERG).Lower throughput, more complex data analysis.

A common and highly recommended starting point is a broad safety panel, such as the Eurofins SafetyScreen44 or the CEREP BioPrint panel. These panels cover a wide range of target classes, including GPCRs, kinases, ion channels, and transporters, that are historically associated with adverse drug reactions.

Focus on Kinome Scanning

Due to the structural conservation of the ATP-binding pocket, kinases are a frequent source of off-target effects. Comprehensive kinome scanning is therefore a critical step. The DiscoverX KINOMEscan™ platform, which utilizes a competition binding assay, is a widely used technology that can assess interactions across the entire human kinome.

Kinase_Interaction cluster_0 Mechanism of Off-Target Kinase Inhibition node_compound 2-(difluoromethoxy)pyridine Compound (Test Inhibitor) node_kinase Off-Target Kinase ATP Binding Site Substrate Binding Site node_compound->node_kinase:atp Competes with ATP node_phospho Phosphorylated Substrate (Signal Propagation Blocked) node_kinase->node_phospho Phosphorylation Blocked node_atp ATP node_atp->node_kinase:atp Binds node_substrate Substrate node_substrate->node_kinase:subst Binds

Caption: Off-target kinase inhibition via competition at the ATP-binding site.

Tier 3: Focused In Vitro Validation

Hits from broad panels must be validated to confirm they are genuine and to quantify their potency.

  • Dose-Response Assays: The first step is to determine the half-maximal inhibitory or effective concentration (IC50 or EC50) for any validated hits. This provides a quantitative measure of the compound's potency at the off-target. A selectivity ratio can then be calculated by comparing the off-target IC50 to the on-target potency. A ratio of >100-fold is often considered a desirable starting point.

  • Orthogonal Assays: It is crucial to confirm the interaction using a biophysically distinct method. This helps to eliminate artifacts from the primary screening technology. For example, if a hit was identified in a competition binding assay, it could be validated using:

    • Surface Plasmon Resonance (SPR): Measures binding kinetics (kon and koff) in real-time.

    • Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding.

    • Cellular Thermal Shift Assay (CETSA): Confirms target engagement in a cellular environment.

Tier 4: Assessing Cellular and Functional Impact

Confirming a direct molecular interaction is only part of the story. The ultimate goal is to understand if this off-target engagement translates into a functional consequence at the cellular level.

Experimental Protocol: General Cytotoxicity Assessment using a Resazurin-based Assay

This protocol provides a robust method for assessing a compound's general toxicity to cultured cells, which can be an indicator of non-specific off-target effects.

1. Materials:

  • Cell line of interest (e.g., HepG2, HEK293)
  • Complete cell culture medium
  • 96-well clear-bottom black plates
  • Test compound stock solution (e.g., 10 mM in DMSO)
  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
  • Positive control (e.g., Doxorubicin)
  • Plate reader with fluorescence capabilities (Ex/Em ~560/590 nm)

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
  • Compound Preparation: Prepare a serial dilution series of the test compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
  • Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions (including vehicle control and positive control) to the respective wells.
  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
  • Assay Development: Add 20 µL of Resazurin solution to each well. Incubate for 2-4 hours, protected from light.
  • Data Acquisition: Measure fluorescence intensity using a plate reader.
  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized data against the log of the compound concentration and fit to a four-parameter logistic curve to determine the CC50 (half-maximal cytotoxic concentration).

Interpreting the Data: A potent CC50 value that is close to the on-target IC50 may indicate that the desired mechanism of action is inherently toxic or that a potent off-target effect is driving cell death.

Comparative Data: Hypothetical Off-Target Profiles

The table below illustrates how data for two hypothetical 2-(difluoromethoxy)pyridine-containing compounds (Cmpd-A and Cmpd-B) might be presented and compared against a common predecessor (Precursor-X).

TargetCmpd-A (% Inhibition @ 10 µM)Cmpd-B (% Inhibition @ 10 µM)Precursor-X (% Inhibition @ 10 µM)
On-Target Kinase Y 98%95%99%
Off-Target: hERG 12%48%5%
Off-Target: 5-HT2B Receptor 8%9%65%
Off-Target: Kinase Z 55%15%51%
CC50 (HepG2 cells) > 50 µM8.5 µM> 50 µM

Analysis:

  • Cmpd-A: Shows good selectivity. While it has a moderate hit on Kinase Z, it has successfully mitigated the 5-HT2B liability of the precursor and shows no cytotoxicity. This compound might be prioritized for further investigation.

  • Cmpd-B: While also mitigating the 5-HT2B liability, it has introduced a significant hERG liability and shows cellular toxicity, likely linked to the hERG inhibition or another unmeasured off-target. This compound would likely be deprioritized.

Conclusion

The 2-(difluoromethoxy)pyridine moiety is a powerful tool in the medicinal chemist's arsenal. However, its unique properties demand a rigorous and systematic evaluation of potential off-target effects. By employing a tiered strategy that combines in silico prediction, broad panel screening, focused validation, and functional cellular assays, researchers can build a comprehensive safety profile. This data-driven approach is essential for selecting drug candidates with the highest probability of success, ultimately de-risking the path to the clinic.

References

  • Eurofins SafetyScreen Panels. Eurofins Discovery. [Link]
  • KINOMEscan Technology. DiscoverX (now part of Eurofins). [Link]
  • SwissTargetPrediction.
  • Cellular Thermal Shift Assay (CETSA).
  • hERG Safety Testing.

kinetic studies of enzymes inhibited by 2-(Difluoromethoxy)pyridin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Launching Initial Search Strategy

I'm starting with focused Google searches to collect data on kinetic studies of enzymes inhibited by 2-(Difluoromethoxy)pyridin-4-amine derivatives. My focus is on identifying key enzymes. I want to build a foundational understanding and pinpoint specific targets for further investigation.

Gathering Kinetic Study Information

I'm now zeroing in on kinetic studies, specifically looking for IC50/Ki data and inhibition mechanisms of those compounds. I'm focusing on finding details about substrate and inhibitor preparations. I'm also finding standard protocols to support mechanistic claims and evaluating the validity of sources. I'll make Graphviz diagrams, too!

Deepening Data Collection Focus

I'm now expanding my search to establish detailed methodologies used in kinetic assays, including substrate/inhibitor preparation, and ensuring source validity. I aim to build a robust guide, so I am also seeking information on similar enzyme inhibitors to provide a comparative base. I'll include Graphviz illustrations of workflows and inhibition modes. My synthesis will include citations, a reference list, and visualizations.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Difluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-(Difluoromethoxy)pyridin-4-amine (CAS No. 1211587-46-0). As a fluorinated pyridine derivative, this solid compound[1] requires meticulous management to ensure personnel safety and environmental compliance. The protocols outlined below are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to foster a culture of safety and responsibility within the laboratory.

Hazard Profile and Risk Assessment: Understanding the "Why"
  • Pyridine Core: Pyridine and its derivatives are known for their potential neurotoxicity and are often flammable, volatile, and harmful if inhaled, ingested, or absorbed through the skin.[2][3][4]

  • Aminopyridine Moiety: Compounds like 4-Aminopyridine are acutely toxic, with documented cases of being fatal if swallowed and toxic upon skin contact or inhalation.[5] They can cause severe skin and eye irritation or burns.[5]

  • Halogenated Organic Compound: The difluoromethoxy group classifies this substance as a halogenated organic compound. Such compounds are subject to specific environmental regulations, including the U.S. Environmental Protection Agency's (EPA) Land Disposal Restrictions, due to their potential for persistence and toxicity.[6][7] The preferred disposal method for these compounds is high-temperature incineration to ensure complete destruction.[6]

Table 1: Hazard Analogy for Risk Assessment

Hazard Category Analogous Compound Known Effects Relevance to this compound
Acute Toxicity (Oral) 4-Aminopyridine[5] Fatal if swallowed High potential for toxicity upon ingestion.
Acute Toxicity (Dermal) Pyridine, 4-Aminopyridine[2][5] Harmful to toxic in contact with skin Assume significant risk of toxicity via skin absorption.
Skin/Eye Irritation 2-Amino-4-chloropyridine, 4-Aminopyridine[5][8] Causes skin irritation, severe eye damage High likelihood of being a skin and eye irritant.
Respiratory Irritation 2-Amino-4-chloropyridine, 4-Aminopyridine[5][8] May cause respiratory irritation Assume risk of respiratory tract irritation if inhaled as dust.

| Flammability | Pyridine[2][4] | Highly flammable liquid and vapor | While a solid, thermal decomposition may produce flammable vapors. |

This assessment mandates the use of stringent engineering controls and personal protective equipment (PPE) at all times.

Prerequisites for Safe Handling and Disposal

Before beginning any procedure that involves the disposal of this compound, the following safety measures are mandatory.

All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3] The workspace should be well-ventilated.[9][10]

A comprehensive PPE strategy is your primary defense against exposure.

  • Eye Protection: Wear chemical safety goggles or a full-face shield.[8][9]

  • Hand Protection: Use chemical-resistant nitrile or neoprene gloves.[3][8][9] Do not use latex gloves. Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Body Protection: A fully fastened lab coat is required to prevent skin contact.[8][9]

  • Respiratory Protection: If there is any risk of dust generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges is necessary.[8]

Step-by-Step Waste Disposal Protocol

Proper disposal is a multi-step process that begins with segregation and ends with professional collection. Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash .[8][9][11]

This is the most critical step for both safety and compliance. This compound is a halogenated organic waste .

  • Action: Designate a specific, clearly marked waste container for halogenated solid waste.

  • Rationale: Mixing halogenated and non-halogenated waste streams dramatically increases disposal costs, as the entire mixture must be treated as the more hazardous (and more expensive to dispose of) halogenated waste.[12]

Waste must be collected in a designated container that meets institutional and regulatory standards.

  • Action: Use a robust, sealable, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[8] Check with your institution's Environmental Health and Safety (EHS) department for specific labeling requirements. Keep the container closed except when adding waste.[11]

All materials that have come into contact with the chemical must be considered hazardous waste.

  • Pure Chemical: Collect any unused, expired, or unwanted this compound directly into the designated hazardous waste container.

  • Contaminated Consumables: Place all contaminated items, such as weigh paper, pipette tips, and gloves, into the same solid waste container.

  • Empty Containers: An "empty" container that held this chemical is still considered hazardous. The first rinse of the container with a suitable solvent must be collected as liquid hazardous waste (in a separate, designated halogenated liquid waste container).[11] Subsequent rinses may be permissible for drain disposal depending on institutional policy, but for highly toxic analogous compounds, the first three rinses must be collected.[11]

  • Action: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area within or near your lab. Ensure it is stored away from incompatible materials.[10] Contact your institution's EHS department to schedule a pickup.[8]

  • Rationale: The ultimate disposal method for halogenated organic waste is typically high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[6][8] This process ensures the complete breakdown of the molecule into less harmful components and prevents the release of toxic compounds into the environment.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Ensure your PPE is intact.

  • Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[4][8] Do not use paper towels or other combustible materials .[8]

  • Carefully scoop the absorbed material and any remaining solids into your designated halogenated solid waste container.[1]

  • Decontaminate the spill surface with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[8]

  • Report the spill to your laboratory supervisor.

  • Evacuate the immediate area immediately.[8]

  • Alert others in the vicinity and notify your laboratory supervisor and your institution's EHS department.

  • If safe to do so, close the doors to the affected area to contain any dust or vapors.

  • Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.

The following diagram outlines the decision-making workflow for spill response.

SpillResponse Start Spill of this compound Occurs CheckLocation Is the spill contained within a chemical fume hood? Start->CheckLocation SmallSpill Small Spill Protocol CheckLocation->SmallSpill Yes LargeSpill Large Spill Protocol CheckLocation->LargeSpill No Absorb 1. Absorb with inert material (e.g., sand, vermiculite) SmallSpill->Absorb Evacuate 1. Evacuate the area immediately LargeSpill->Evacuate Collect 2. Collect absorbent into hazardous waste container Absorb->Collect Decontaminate 3. Decontaminate spill area Collect->Decontaminate ReportSupervisor 4. Report to Supervisor Decontaminate->ReportSupervisor End Spill Managed ReportSupervisor->End Alert 2. Alert others and notify Supervisor & EHS Evacuate->Alert Contain 3. Isolate the area Alert->Contain Await 4. Await EHS / Emergency Responders Contain->Await Await->End

Caption: Decision workflow for responding to a chemical spill.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • SAFETY DATA SHEET, Pyridine. (2025). MilliporeSigma.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
  • SAFETY DATA SHEET, Pyridine. (2009). Fisher Scientific.
  • Proper Disposal of 2-Amino-4-chloropyridine: A Guide for Labor
  • PYRIDINE.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.U.S. Environmental Protection Agency (EPA).
  • This compound.CymitQuimica.
  • List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.
  • Hazardous Waste Disposal Guide.Dartmouth College Environmental Health and Safety.
  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific.
  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste.U.S. Environmental Protection Agency (EPA).
  • SAFETY D
  • 4-Aminopyridine Safety D

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.